7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-iodo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLRHKZVYXQFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661197 | |
| Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957193-64-5 | |
| Record name | 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. As specific literature on this exact molecule is limited, this document leverages data from analogous structures and the foundational principles of organic and medicinal chemistry to present a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide covers the significance of the dihydropyrido[2,3-b]pyrazin-2(1H)-one core, the strategic importance of the iodine substituent, detailed synthetic protocols, predicted physicochemical and spectral properties, and a discussion on its potential as a versatile building block in modern drug discovery.
Introduction: The Pyrido[2,3-b]pyrazinone Scaffold
The pyrido[2,3-b]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. This core structure is a key component in molecules designed to interact with various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular proliferation.[1][2][3] Derivatives of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one series, in particular, have shown significant promise as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, suggesting applications in treating anxiety and stress-related disorders.[2] Furthermore, related pyridopyrazine structures have been investigated as FLT3 inhibitors for acute myeloid leukemia and as MKK4 inhibitors, highlighting the therapeutic versatility of this scaffold.[4][5]
The introduction of a halogen atom, specifically iodine, at the 7-position of this scaffold is a strategic chemical modification. The iodo group serves two primary purposes:
-
A Handle for Further Functionalization: The carbon-iodine bond is highly amenable to a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6][7] This allows for the rapid generation of diverse chemical libraries by introducing various substituents at the 7-position, enabling extensive structure-activity relationship (SAR) studies.
-
Modulation of Physicochemical Properties: The iodine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding.
This guide will, therefore, explore the chemical landscape of this compound, providing a foundational understanding for its synthesis and potential exploitation in research and development.
Proposed Synthesis
While a direct synthesis for this compound is not explicitly reported, a plausible and efficient synthetic route can be designed based on established methodologies for analogous heterocyclic systems.[4] The proposed multi-step synthesis starts from a commercially available substituted pyridine.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of 4-amino-5-iodopyridin-2(1H)-one
-
Starting Material: 2-Chloro-5-iodopyridin-4-amine.
-
Procedure: The starting material is subjected to acidic hydrolysis. A mixture of the pyridine (1 equivalent) in concentrated hydrochloric acid is heated under reflux for 12-18 hours.
-
Work-up: The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 4-amino-5-iodopyridin-2(1H)-one.
-
Causality: The harsh acidic conditions are necessary to facilitate the nucleophilic substitution of the chloro group with a hydroxyl group, which then tautomerizes to the more stable pyridone form.
Step 2: Synthesis of Ethyl 2-((5-iodo-2-oxo-1,2-dihydropyridin-4-yl)amino)acetate
-
Reactants: 4-amino-5-iodopyridin-2(1H)-one and ethyl bromoacetate.
-
Procedure: To a suspension of the iodopyridone (1 equivalent) and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF), ethyl bromoacetate (1.2 equivalents) is added dropwise at room temperature. The mixture is then heated to 60-70°C for 4-6 hours.
-
Work-up: The reaction is cooled, and water is added to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from ethanol.
-
Causality: Potassium carbonate acts as a base to deprotonate the amino group, enhancing its nucleophilicity to displace the bromide from ethyl bromoacetate in this SN2 reaction. DMF is an excellent polar aprotic solvent for this type of transformation.
Step 3: Reductive Cyclization to this compound
-
Reactant: Ethyl 2-((5-iodo-2-oxo-1,2-dihydropyridin-4-yl)amino)acetate.
-
Procedure: The ester from the previous step is dissolved in glacial acetic acid. The solution is heated to 70°C, and iron powder (5 equivalents) is added portionwise. The reaction becomes exothermic. After the addition is complete, the mixture is stirred at 90°C for 1 hour.
-
Work-up: The hot mixture is filtered through celite to remove excess iron. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
-
Causality: This step is a Béchamp-like reduction. However, in this context, the expected nitro group is absent. Instead, the reaction likely proceeds through an intramolecular cyclization. The provided reference for a similar scaffold uses a one-pot nitro-reduction and transesterification.[4] A more direct cyclization of the amino ester via heating or with a mild base might be a more appropriate analogy, forming the lactam ring. The iron/acetic acid condition is more suited for nitro reductions, so an alternative cyclization condition, such as heating in a high-boiling point solvent like diphenyl ether or using a base like sodium ethoxide, should be considered.
Synthesis Workflow Diagram
Caption: Proposed synthetic route for the target compound.
Predicted Chemical and Physical Properties
The physicochemical properties of this compound can be predicted based on its structure and by drawing comparisons with similar heterocyclic systems.[8][9][10]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C7H6IN3O | Based on chemical structure. |
| Molecular Weight | ~289.05 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for heterocyclic compounds of this class. |
| Melting Point | > 200 °C (with decomposition) | The rigid, planar heterocyclic core with potential for intermolecular hydrogen bonding suggests a high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol and ethanol. | The lactam and pyridine nitrogen atoms can act as hydrogen bond acceptors, but the overall structure is largely nonpolar. |
| pKa | Acidic N-H proton: ~10-12; Basic pyridine N: ~2-4 | The lactam proton is weakly acidic. The pyridine nitrogen's basicity is reduced by the electron-withdrawing pyrazinone ring. |
| LogP | 1.5 - 2.5 | The iodo group significantly increases lipophilicity compared to the unsubstituted parent compound. |
Predicted Spectral Properties
The spectral characteristics are crucial for the identification and structural confirmation of the target compound. The following predictions are based on known spectral data for similar structures.[11][12][13]
Table 2: Predicted Spectral Data
| Technique | Predicted Observations |
| 1H NMR (400 MHz, DMSO-d6) | δ 10.5-11.5 (s, 1H, N1-H ), 8.0-8.2 (s, 1H, C6-H ), 7.2-7.4 (s, 1H, C8-H ), 4.2-4.4 (s, 2H, C3-H 2). The C6 and C8 protons will appear as singlets due to the substitution pattern. The lactam NH proton will be broad and downfield. |
| 13C NMR (100 MHz, DMSO-d6) | δ 160-165 (C2, C=O), ~150 (C4a), ~145 (C8a), ~140 (C6), ~120 (C8), ~85 (C7, C-I), ~45 (C3). The carbonyl carbon will be the most downfield signal. The carbon bearing the iodine (C7) will be significantly shielded. |
| Mass Spectrometry (ESI+) | [M+H]+ at m/z ~290. A characteristic isotopic pattern for iodine will be observed. Fragmentation may involve the loss of CO (m/z 28) and subsequent cleavages of the heterocyclic rings.[14] |
| Infrared (IR) | ν ~3200 cm-1 (N-H stretch), ~1680 cm-1 (C=O stretch, amide), ~1600, 1550 cm-1 (C=C and C=N stretches). |
Chemical Reactivity and Potential Applications
The true value of this compound lies in its potential as a versatile chemical intermediate for the synthesis of novel bioactive molecules.
Reactivity at the C7-Iodo Position
The C-I bond is a prime site for derivatization via transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of chemical moieties, which is a cornerstone of modern medicinal chemistry for optimizing lead compounds.
Caption: Cross-coupling reactions of the title compound.
Potential Therapeutic Applications
Based on the known biological activities of the parent scaffold, derivatives synthesized from this compound could be explored for several therapeutic areas:
-
CNS Disorders: Given that the core structure is a potent CRF1 receptor antagonist, novel derivatives could be developed as anxiolytics or antidepressants.[2]
-
Oncology: The scaffold has been identified in inhibitors of various protein kinases crucial for cancer progression, such as FLT3 and MKK4.[4][5] The ability to rapidly diversify the 7-position would be invaluable for optimizing potency and selectivity against specific kinase targets.[15]
-
Antimicrobial Agents: Pyrazine-containing heterocycles are known to possess antibacterial and antifungal properties.[16] New derivatives could be screened for activity against a panel of pathogenic microbes.
Conclusion
While this compound is not a widely documented compound, its chemical structure represents a significant opportunity for medicinal chemistry and drug discovery. This guide has provided a predictive but robust framework for its synthesis, physicochemical properties, and spectral characteristics based on extensive data from related compounds. The true potential of this molecule lies in its utility as a versatile building block, with the 7-iodo group serving as a key anchor point for diversification. Researchers and scientists can use this guide as a foundational resource to synthesize this compound and explore its derivatives as novel therapeutic agents across a range of diseases.
References
- 1. Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrido(2,3-b)pyrazine-2,3-diol | C7H5N3O2 | CID 74947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4-dihydro-1H-pyrimidin-2-one | C4H6N2O | CID 11962267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 7-Iodopyrido[2,3-b]pyrazine(1120214-98-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Spectroscopic Characterization of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 957193-64-5).[1] Designed for researchers, chemists, and professionals in drug discovery, this document outlines the theoretical basis for the predicted spectral features and provides standardized protocols for their acquisition and interpretation. The pyrido[2,3-b]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including potential as protein kinase inhibitors.[2][3][4] A thorough spectroscopic characterization is the cornerstone of validating the molecular structure and purity of such compounds, ensuring the reliability of subsequent biological and pharmacological studies.
Molecular Structure and Spectroscopic Rationale
The structure of this compound incorporates several key features that dictate its spectroscopic signature: a dihydropyrazinone ring, a substituted pyridine ring, and an iodine atom. The lactam moiety, the aliphatic protons in the dihydropyrazine ring, and the aromatic protons on the pyridine ring will each give rise to distinct signals in NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the lactam and amine, and the aliphatic protons of the dihydropyrazine ring.
Expected Chemical Shifts (δ) and Couplings (J):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-1 (N-H) | 8.0 - 9.0 | broad singlet | - | Lactam N-H protons are typically deshielded and may exhibit broad signals due to quadrupole effects and exchange. |
| H-4 (N-H) | 5.0 - 6.0 | broad singlet | - | Amine N-H protons are generally less deshielded than amide protons. |
| H-6 (Ar-H) | 8.0 - 8.2 | doublet | J ≈ 2.0 Hz | This proton is ortho to a nitrogen and meta to the iodine atom. The small coupling constant arises from meta-coupling to H-8. |
| H-8 (Ar-H) | 7.8 - 8.0 | doublet | J ≈ 2.0 Hz | This proton is ortho to the iodine atom and meta to a nitrogen. Iodine's deshielding effect and meta-coupling to H-6 will define its position. |
| H-3 (-CH₂-) | ~3.5 | singlet | - | These methylene protons are adjacent to a carbonyl group and a nitrogen atom, leading to a downfield shift. The absence of adjacent protons would result in a singlet. |
Note: Predictions are based on standard functional group effects and data from related heterocyclic systems. Actual values may vary depending on solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected Chemical Shifts (δ):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 (C=O) | 160 - 170 | The carbonyl carbon of the lactam will be significantly downfield. |
| C-8a | 145 - 155 | Quaternary carbon at the fusion of the two rings, adjacent to nitrogen. |
| C-4a | 140 - 150 | Quaternary carbon at the other ring fusion point. |
| C-6 | 135 - 145 | Aromatic carbon atom attached to a proton, deshielded by the adjacent nitrogen. |
| C-5 | 120 - 130 | Aromatic carbon atom. |
| C-7 (C-I) | 90 - 100 | The carbon atom bonded to iodine will be significantly shielded due to the "heavy atom effect". |
| C-3 (-CH₂-) | 40 - 50 | Aliphatic carbon adjacent to the carbonyl group. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for NMR analysis ensures data integrity and reproducibility.
Workflow for NMR Data Acquisition:
References
- 1. jiehuapharma.com [jiehuapharma.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Foreword: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Structure in Drug Discovery
The intersection of chemistry and biology is a fertile ground for the discovery of novel therapeutics. Within the vast landscape of heterocyclic chemistry, the pyrido[2,3-b]pyrazine core has emerged as a "privileged structure," a molecular framework that demonstrates the ability to bind to multiple, often unrelated, biological targets. This versatility has made it a cornerstone in the development of a new generation of targeted therapies. Our focus in this guide is a specific, yet largely uncharacterized, member of this family: 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one . While direct biological data on this compound is sparse, its structural features, when viewed through the lens of its chemical relatives, point towards a compelling hypothesis for its mechanism of action. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to elucidate the biological activity and therapeutic potential of this intriguing molecule.
The Central Hypothesis: A Kinase Inhibitor in Waiting
The core structure of this compound bears a striking resemblance to the purine ring of adenosine triphosphate (ATP), the universal energy currency of the cell and a critical substrate for a vast family of enzymes known as kinases.[1][2] This structural mimicry is the cornerstone of our central hypothesis: This compound functions as an ATP-competitive kinase inhibitor.
Kinases play a pivotal role in cellular signaling, regulating a multitude of processes including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The pyrrolopyrazine and pyridopyrazine scaffolds have a well-documented history of producing potent kinase inhibitors.[3][5] For instance, derivatives of the related pyrrolo[2,3-d]pyrimidine and pyrido[3,4-b]pyrazine cores have been successfully developed as inhibitors of key oncogenic kinases such as EGFR, VEGFR, and FLT3.[4][6][7]
The proposed mechanism of action, therefore, involves the compound binding to the ATP-binding pocket of a specific kinase, or a family of kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting the associated signaling cascade. The presence of the iodine atom at the 7-position is of particular interest. This bulky, lipophilic halogen could potentially confer selectivity and enhanced potency by forming specific interactions within the ATP-binding site of target kinases.
A Roadmap for Target Deconvolution and Mechanism Validation
To rigorously test our hypothesis and identify the specific kinase target(s) of this compound, a multi-pronged experimental approach is required. This section outlines a logical and self-validating workflow, from broad, unbiased screening to detailed mechanistic studies.
Phase 1: Broad-Spectrum Kinase Profiling
The first step is to cast a wide net to identify potential kinase targets. This is best achieved through a comprehensive kinase panel screen.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Synthesize and purify this compound to >95% purity, as confirmed by NMR and LC-MS. Prepare a 10 mM stock solution in DMSO.
-
Assay Platform: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These platforms typically cover a significant portion of the human kinome.
-
Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any kinases that are significantly inhibited.
-
Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Rationale: This unbiased approach provides a global view of the compound's kinase inhibitory activity and is the most efficient way to identify high-affinity targets.
Phase 2: Orthogonal Validation and Direct Binding Assays
Once a primary kinase target (or a small number of targets) is identified, it is crucial to confirm this interaction using orthogonal methods.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Covalently immobilize the purified, recombinant target kinase onto a sensor chip.
-
Analyte Injection: Flow serial dilutions of this compound over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Rationale: SPR provides direct evidence of binding and allows for the quantification of binding affinity and kinetics, which is essential for understanding the compound-target interaction.
Phase 3: Cellular Target Engagement and Downstream Signaling
The ultimate validation of a proposed mechanism of action lies in demonstrating that the compound engages its target in a cellular context and modulates downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
-
Cell Line Selection: Choose a cell line that is known to be dependent on the activity of the target kinase.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period.
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's direct downstream substrate. Also, probe for the total amount of the substrate to ensure that the observed changes are due to altered phosphorylation and not protein degradation.
-
Data Analysis: Quantify the band intensities and plot the ratio of phosphorylated to total substrate as a function of compound concentration.
Rationale: This experiment directly assesses the compound's ability to inhibit the kinase's catalytic activity within a living cell.
Visualizing the Path Forward: Diagrams and Workflows
To provide a clearer understanding of the proposed mechanism and experimental plan, the following diagrams have been generated using the DOT language.
Proposed Mechanism of Action: ATP-Competitive Kinase Inhibition
Caption: Proposed ATP-competitive kinase inhibition mechanism.
Experimental Workflow for Mechanism of Action Elucidation
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biological Activity of the Pyrido[2,3-b]pyrazine Scaffold: A Case Study on 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrido[2,3-b]pyrazine Core - A Privileged Scaffold in Medicinal Chemistry
The confluence of a pyridine and a pyrazine ring to form the pyrido[2,3-b]pyrazine system creates a heterocyclic scaffold of significant interest in medicinal chemistry.[1] This core structure is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. Its derivatives have been extensively explored for various therapeutic applications, ranging from oncology to infectious diseases and central nervous system disorders.
This guide delves into the rich biological activity landscape of the pyrido[2,3-b]pyrazine scaffold. While direct experimental data on 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is not yet prevalent in the public domain, its structure allows for a comprehensive, data-driven exploration of its potential. The presence of an iodine atom at the 7-position is particularly noteworthy. It not only influences the electronic and steric properties of the molecule but also serves as a versatile synthetic handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate extensive libraries of novel compounds. This document will synthesize the known biological activities of structurally related pyrido[2,3-b]pyrazines to construct a predictive framework for the therapeutic potential of this specific iodo-derivative.
The Chemical Landscape: Structural Features and Synthetic Versatility
The pyrido[2,3-b]pyrazine core is a nitrogen-rich heterocycle, a feature that often enhances binding affinity to biological targets through hydrogen bonding and other non-covalent interactions.[2] The specific compound of interest, this compound, possesses several key features:
-
A dihydropyrazinone ring , which provides a rigid core and potential hydrogen bond donors and acceptors.
-
An iodo-substituent at the 7-position on the pyridine ring. Halogenation can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Iodine, in particular, can participate in halogen bonding, a non-covalent interaction that can enhance binding to protein targets. Furthermore, the iodo-group is a key functional group for synthetic diversification.
The synthesis of pyrido[2,3-b]pyrazine derivatives often involves the condensation of a substituted 2,3-diaminopyridine with a 1,2-dicarbonyl compound.[3] For halogenated derivatives, a common starting material is a halogenated diaminopyridine, such as 5-bromo-2,3-diaminopyridine.
The Biological Activity Spectrum of Pyrido[2,3-b]pyrazines
The versatility of the pyrido[2,3-b]pyrazine scaffold is evident in the broad range of biological activities reported for its derivatives.
Anticancer and Antitumor Activity
A primary area of investigation for pyrido[2,3-b]pyrazines is oncology.[2] These compounds have been shown to target various components of cancer cell signaling and proliferation.
-
Kinase Inhibition: Many pyrido[2,3-b]pyrazine derivatives function as potent kinase inhibitors.
-
FLT3 Inhibition: Derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one scaffold have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[4] Mutations in FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[4]
-
EGFR Inhibition: In the context of non-small cell lung cancer (NSCLC), certain pyrido[2,3-b]pyrazines have demonstrated the ability to overcome resistance to erlotinib, a known EGFR inhibitor. One study identified a compound with IC50 values of 0.09 µM in erlotinib-sensitive and 0.15 µM in erlotinib-resistant cell lines, suggesting potential against tumors with EGFR T790M mutations.[5]
-
-
Mitotic Inhibition: Some dihydropyrido[3,4-b]pyrazines have been shown to induce mitotic arrest, a mechanism of action shared by several successful anticancer drugs.[6] This activity suggests an interaction with tubulin or other components of the mitotic machinery.[6]
The following diagram illustrates a simplified EGFR signaling pathway, a common target for pyrido[2,3-b]pyrazine derivatives.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]pyrazines.
Antimicrobial Activity
The pyrido[2,3-b]pyrazine scaffold is also a promising platform for the development of novel antimicrobial agents.
-
Antibacterial Activity: Various derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. A study on 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione and its N-alkylated derivatives identified compounds with significant activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella spp.[7] Molecular docking studies suggested that these compounds interact with bacterial DNA gyrase.[7] Another study found that a pyrido[2,3-b]pyrazine with two thiocarbonyl groups was particularly effective against S. aureus and Bacillus cereus.
-
Antiviral Activity: The pyrido[2,3-b]pyrazine core has been investigated as a non-nucleoside inhibitor of human cytomegalovirus (HCMV) DNA polymerase.[8] Researchers successfully designed compounds with potent antiviral activity (EC50 as low as 0.33 µM) and reduced off-target effects on the hERG potassium ion channel, a common issue with this class of inhibitors.[8]
Central Nervous System (CNS) Applications
-
Pain Management (TRPV1 Antagonism): The transient receptor potential cation channel subfamily V member 1 (TRPV1) is a key target for novel analgesics. Pyrido[2,3-b]pyrazines have been developed as TRPV1 antagonists, showing efficacy in preclinical models of inflammatory pain.[9] This scaffold was chosen to replace a 1,8-naphthyridine core that had issues with the formation of reactive metabolites, highlighting the favorable drug-like properties of the pyrido[2,3-b]pyrazine system.[9]
Other Biological Activities
The therapeutic potential of this scaffold extends to other areas, including:
-
Antioxidant and Antiurease Activity: Some novel pyrido[2,3-b]pyrazine derivatives have been synthesized and shown to possess in vitro antioxidant and antiurease properties.[10][11]
-
Nonlinear Optical (NLO) Properties: The electronic structure of these compounds also makes them interesting for materials science, with some derivatives exhibiting significant NLO properties.[10][11]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrido[2,3-b]pyrazines is highly dependent on the nature and position of substituents on the core scaffold.
-
Position 7: The 7-position on the pyridine ring is a critical site for modification. In the case of erlotinib-resistant NSCLC inhibitors, the presence of a heteroaromatic moiety at this position was found to be important for activity.[5] The 7-iodo group in our compound of interest is therefore in a key position to influence biological activity and provides a vector for further optimization.
-
Positions 2 and 3: For antibacterial pyrido[2,3-b]pyrazines, the presence of thione groups at the 2 and 3 positions appeared to be crucial for inhibiting bacterial growth, while the addition of alkyl or aryl side-chains diminished this effect.
-
Lipophilicity and hERG Inhibition: In the development of antiviral agents, it was observed that for 2-substituted derivatives, reducing lipophilicity generally led to decreased inhibition of the hERG channel, a critical consideration for cardiac safety.[8]
Experimental Protocols
To facilitate further research on this promising scaffold, here are representative protocols for assessing key biological activities.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for inoculum standardization)
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Create serial twofold dilutions in CAMHB in a 96-well plate to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
Workflow Diagram for MIC Determination
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions and Conclusion
The pyrido[2,3-b]pyrazine scaffold is a remarkably versatile platform for the discovery of new therapeutic agents. While This compound itself has not been extensively characterized in the literature, the wealth of data on its structural analogs provides a strong foundation for predicting its biological potential.
Key Inferences and Future Work:
-
Anticancer and Antibacterial Potential: Based on the activities of other 7-substituted and halogenated derivatives, it is highly probable that this compound will exhibit anticancer and/or antibacterial properties. Initial screening in relevant cancer cell lines and bacterial strains is strongly warranted.
-
A Platform for Diversification: The 7-iodo group is an invaluable synthetic tool. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide variety of chemical moieties. This would allow for the rapid generation of a library of analogs for SAR studies, optimizing potency and selectivity for a chosen biological target.
-
Structural Biology: The high atomic number of iodine makes it an excellent heavy atom for phasing in X-ray crystallography. If this compound binds to a protein target, it could significantly aid in determining the co-crystal structure, providing invaluable insights into the binding mode and facilitating structure-based drug design.
References
- 1. Pyrido[2,3-b]pyrazine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Rising Star in Kinase Inhibition: A Technical Guide to 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The pyrido[2,3-b]pyrazine ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic and structural features allow for versatile interactions with a range of biological targets. This guide focuses on a specific, yet largely unexplored derivative: 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one . While direct literature on this exact molecule is sparse, this document will serve as an in-depth technical guide by synthesizing the vast body of research on its close analogs. We will explore its proposed synthesis, anticipated chemical properties, and, most importantly, its profound potential as a modulator of key cellular signaling pathways, particularly in the realm of kinase inhibition. The presence of an iodine atom at the 7-position offers a unique handle for both probing molecular interactions and for further synthetic elaboration, making this a molecule of significant interest for researchers, scientists, and drug development professionals.
Proposed Synthesis and Characterization: A Strategic Approach
The synthesis of this compound can be strategically designed based on established protocols for the core scaffold, particularly those developed for corticotropin-releasing factor-1 (CRF1) receptor antagonists.[1][2] A plausible multi-step synthetic pathway is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1-2: Synthesis of the Diaminopyridine Intermediate
This initial phase focuses on creating the key 2,3-diaminopyridine precursor. The specific starting material would be a 2-aminopyridine bearing a suitable substituent at the 5-position that can be either converted to or is already an iodo group, or the iodination can be performed at a later stage on the formed pyridopyrazinone ring. For the purpose of this protocol, we will assume a late-stage iodination.
-
Nitration: A solution of the starting 2-aminopyridine in concentrated sulfuric acid is treated with fuming nitric acid at a controlled temperature (e.g., 0-10 °C) to introduce a nitro group at the 3-position.
-
Reduction: The resulting 2-amino-3-nitropyridine derivative is then subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This selectively reduces the nitro group to an amine, yielding the 2,3-diaminopyridine intermediate.
Step 3: Formation of the Dihydropyridopyrazinone Core
This crucial step involves the condensation and cyclization to form the bicyclic core structure.
-
The 2,3-diaminopyridine intermediate is dissolved in a suitable solvent, such as acetic acid.
-
An α-keto ester, for instance, ethyl 2-chloro-2-oxoacetate, is added to the solution.
-
The reaction mixture is heated to reflux for several hours to facilitate the condensation and subsequent intramolecular cyclization, leading to the formation of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold.
Step 4: Regioselective Iodination
The final step introduces the iodine atom at the 7-position. The electronic nature of the pyridone ring typically directs electrophilic aromatic substitution to this position.
-
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide.
-
An iodinating agent is added. Potential reagents include iodine monochloride (ICl) or a combination of molecular iodine (I₂) and an oxidizing agent like tert-butyl hydroperoxide (TBHP)[3].
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography or LC-MS.
-
Upon completion, the reaction is quenched, and the product is purified using standard techniques like column chromatography to yield the final compound, this compound.
Anticipated Characterization
The structural confirmation of the final compound would rely on a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be essential to confirm the proton and carbon framework of the molecule, including the successful incorporation of iodine and the dihydropyrazinone ring structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the amide carbonyl (C=O) and N-H stretches of the pyrazinone ring.
Chemical Biology and Potential Mechanisms of Action
The true potential of this compound lies in its likely interaction with protein kinases, a class of enzymes that are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.
A Potent Kinase Inhibitor Scaffold
The pyrido[2,3-b]pyrazine core is a well-established pharmacophore in the design of kinase inhibitors.[4] Analogs have demonstrated potent inhibitory activity against a variety of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Several studies have reported on pyrido[2,3-b]pyrazines as inhibitors of both wild-type and mutant forms of EGFR, which are key drivers in non-small cell lung cancer (NSCLC).[5][6] These compounds have shown efficacy in erlotinib-sensitive and resistant cell lines.[6]
-
Fms-like Tyrosine Kinase 3 (FLT3): Derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one have been developed as potent inhibitors of FLT3, a target in acute myeloid leukemia (AML).[7]
-
Mammalian Target of Rapamycin (mTOR): The pyrazino[2,3-b]pyrazine-2-one scaffold has been patented as an mTOR kinase inhibitor for cancer treatment.[8]
The general mechanism of action for these inhibitors is competitive binding at the ATP-binding site of the kinase domain. The heterocyclic scaffold mimics the adenine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase.
Caption: General mechanism of kinase inhibition by competitive ATP binding.
The Strategic Role of the 7-Iodo Substituent
The iodine atom at the 7-position is not merely a structural component; it is a strategic feature that can significantly influence the molecule's biological activity and properties:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich residues (e.g., carbonyl oxygens) in the kinase active site. This can enhance binding affinity and selectivity.[9]
-
Structure-Activity Relationship (SAR) Probe: The 7-position is a key vector for SAR studies. Research on related scaffolds has shown that modifications at this position can dramatically alter potency and selectivity.[6][10] The iodo group can serve as a versatile synthetic handle for introducing other functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogs for optimization.
-
Physicochemical Properties: The bulky and lipophilic nature of iodine will influence the molecule's solubility, membrane permeability, and metabolic stability, all critical parameters in drug development.
Potential Signaling Pathway Modulation: The EGFR Pathway
Given the prevalence of pyrido[2,3-b]pyrazines as EGFR inhibitors, it is highly probable that this compound would target this pathway. The EGFR signaling cascade is a central regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.
Caption: Potential inhibition of the EGFR signaling pathway.
Therapeutic Potential and Future Directions
The convergence of a privileged kinase inhibitor scaffold with a strategically placed iodine atom positions This compound as a highly promising candidate for further investigation, particularly in oncology.
Potential Therapeutic Applications:
-
Oncology: The primary application would be as an anticancer agent, targeting kinases like EGFR, FLT3, or mTOR. Its potential to overcome resistance mechanisms observed with existing inhibitors makes it particularly attractive.[6]
-
Inflammatory and Immunological Disorders: As some kinase pathways are implicated in inflammation, this compound could also be explored for autoimmune diseases.[8]
-
Neuroscience: The broader family of 3,4-dihydropyrido[2,3-b]pyrazin-2-ones has been extensively studied as CRF1 receptor antagonists for anxiety and depression.[1] While kinase inhibition is a distinct mechanism, dual-activity or off-target effects in this area could be explored.
Future Research:
-
Synthesis and Characterization: The immediate next step is the successful execution of the proposed synthesis and the unambiguous structural characterization of the molecule.
-
In Vitro Kinase Screening: The compound should be screened against a broad panel of kinases to identify its primary targets and determine its selectivity profile.
-
Cell-Based Assays: Efficacy should be evaluated in relevant cancer cell lines, including those with known resistance mutations, to confirm its antiproliferative activity.
-
Molecular Modeling: Docking studies and molecular dynamics simulations can provide insights into the precise binding mode of the compound within the kinase active site, helping to rationalize its activity and guide further optimization.[11][12]
-
SAR Expansion: Leveraging the 7-iodo group as a synthetic handle, a library of analogs should be created to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3-b]pyrazine [myskinrecipes.com]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to the Discovery of Novel Pyrido[2,3-b]pyrazinone Derivatives as Therapeutic Agents
This guide provides an in-depth exploration of the discovery process for novel pyrido[2,3-b]pyrazinone derivatives, a scaffold of significant interest in modern medicinal chemistry. We will navigate the journey from initial synthetic design and biological screening to lead optimization and preclinical characterization, grounded in the principles of scientific integrity and field-proven expertise. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.
Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazinone Scaffold
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic structure, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This versatility has led to its investigation in a wide array of therapeutic areas. Derivatives have demonstrated potent activity as kinase inhibitors for oncology[1][2], antagonists for CNS-related receptors[3], and even as broad-spectrum antiviral agents[4].
The core's rigidity, combined with its hydrogen bond donor and acceptor sites, allows for specific and strong interactions within protein binding pockets. Furthermore, the multiple positions available for substitution (as depicted below) provide a rich canvas for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties. Our focus in this guide will be on the systematic approach to harnessing this potential, transforming a promising scaffold into viable drug candidates.
Synthetic Strategies: Building the Core and Its Analogs
The successful discovery of novel derivatives hinges on robust and flexible synthetic chemistry. The ability to rapidly generate a diverse library of analogs is paramount for exploring the structure-activity relationship (SAR). While numerous specific routes exist, a common and effective strategy involves a convergent synthesis, as outlined below.
Diagram: General Synthetic Workflow
Here is a generalized workflow illustrating the construction of the pyrido[2,3-b]pyrazinone scaffold. The causality behind this multi-step process is to build complexity sequentially, allowing for late-stage diversification where various R-groups can be introduced to explore the SAR.
References
- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a fused pyridopyrazine system with an iodine substituent, suggests potential applications as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and biological evaluation. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical structure, and expected properties such as solubility, lipophilicity, melting point, and acidity. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs and outlines the established experimental protocols for the precise determination of these crucial parameters.
Chemical Identity and Structural Features
This compound is identified by the Chemical Abstracts Service (CAS) number 957193-64-5 . Its molecular formula is C₇H₆IN₃O , indicating a molecular weight of 275.05 g/mol .
The chemical structure consists of a dihydropyrido[2,3-b]pyrazin-2(1H)-one core, which is a bicyclic system composed of a fused pyridine and pyrazinone ring. The key structural features include:
-
A Pyridopyrazine Core: This heterocyclic system is a known pharmacophore present in various biologically active molecules, including kinase inhibitors and central nervous system agents[1][2][3].
-
An Iodine Substituent: The presence of a heavy halogen atom at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and potential for forming halogen bonds, which can be crucial for protein-ligand interactions.
-
A Lactam Functionality: The pyrazinone ring contains a cyclic amide (lactam) group, which can act as both a hydrogen bond donor and acceptor.
-
A Dihydro Feature: The saturation in the pyrazine ring at positions 3 and 4 imparts a non-planar, three-dimensional conformation to the molecule.
Figure 1: Chemical structure of this compound.
Physicochemical Properties: Predictions and Analogs
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value (for analog) | Significance in Drug Development |
| Melting Point (°C) | 126-128[4] | Purity assessment, solid-state stability. |
| Boiling Point (°C) | 373.3 ± 42.0[4] | Not highly relevant for solid dosage forms. |
| Density (g/cm³) | 1.817 ± 0.06[4] | Important for formulation and manufacturing. |
| pKa | 5.73 ± 0.20[4] | Governs ionization state, solubility, and membrane permeability. |
| LogP | No data available | Predicts lipophilicity and membrane permeability. |
| Solubility | No data available | Crucial for absorption and bioavailability. |
Experimental Methodologies for Physicochemical Characterization
To obtain accurate and reliable data for this compound, a series of well-established experimental protocols should be employed.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Protocol: Capillary Melting Point Determination [5][6][7]
-
Sample Preparation: Ensure the sample is thoroughly dried and in a fine powder form.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2.5-3.5 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Initially, heat the sample rapidly to determine an approximate melting range. Then, in subsequent, more careful determinations, reduce the heating rate to approximately 1-2°C per minute as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
Reporting: The melting point is reported as a range. A narrow range (0.5-1.0°C) is indicative of a pure compound.
Figure 2: Workflow for melting point determination.
Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.
Protocol: Shake-Flask Method for Thermodynamic Solubility [8][9]
-
Preparation: Add an excess amount of the compound to a known volume of a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in µg/mL or mM).
Figure 3: Workflow for shake-flask solubility determination.
Lipophilicity (LogP/LogD) Determination
The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Protocol: Shake-Flask Method for LogD at pH 7.4 [10][11][12]
-
Solvent Preparation: Pre-saturate n-octanol with phosphate-buffered saline (pH 7.4) and vice-versa.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the biphasic mixture for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acidity Constant (pKa) Determination
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.
Protocol: Potentiometric Titration [13]
-
Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid or base while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, which corresponds to the inflection point.
Protocol: UV-Visible Spectrophotometry [14]
-
Spectral Acquisition: Record the UV-Vis absorption spectrum of the compound in a series of buffers with varying pH values.
-
Data Analysis: Identify a wavelength where the protonated and deprotonated forms of the molecule have different absorbances. Plot the absorbance at this wavelength against the pH.
-
pKa Determination: The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for elucidating the precise arrangement of atoms and confirming the presence of the dihydropyrazinone ring and the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the protons on the dihydropyrazinone ring can provide information about its conformation.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be useful for identifying key functional groups, such as the N-H and C=O stretching vibrations of the lactam moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Conclusion
This compound is a molecule with significant potential in drug discovery, warranting a detailed investigation of its physicochemical properties. While direct experimental data is currently sparse, this guide provides a framework for its characterization by leveraging data from analogous structures and outlining standard, validated experimental protocols. The determination of its melting point, solubility, lipophilicity, and pKa, along with comprehensive spectroscopic analysis, will provide the foundational knowledge required for its advancement in preclinical and clinical development.
References
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS#: 957194-13-7 [m.chemicalbook.com]
- 5. westlab.com [westlab.com]
- 6. pennwest.edu [pennwest.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. pharmatutor.org [pharmatutor.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. enamine.net [enamine.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijirss.com [ijirss.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrido[2,3-b]pyrazinone Scaffold and its Elaboration via Suzuki-Miyaura Coupling
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and three-dimensional structure make it a "privileged scaffold," frequently found in molecules with a wide array of biological activities, including as kinase inhibitors.[3][4] The ability to strategically functionalize this core is paramount for developing novel therapeutic agents and probing structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[5] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for medicinal chemists.[6][7] The application of this reaction to 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one allows for the efficient introduction of diverse aryl and heteroaryl substituents at the C-7 position, opening avenues to new chemical entities with potentially enhanced biological profiles.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and theoretical insights for the successful application of the Suzuki-Miyaura coupling to this specific heterocyclic iodide.
Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[8][9] The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of the this compound, forming a palladium(II) intermediate.[10][11]
-
Transmetalation: The organic group from the activated boronic acid (as a boronate species) is transferred to the palladium(II) center, displacing the halide.[12][13] The base is crucial in this step for the formation of the reactive boronate species.[12]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which re-enters the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters for Optimization
The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. Due to the presence of N-H and amide functionalities, which can potentially interact with the catalyst, optimization is crucial.
| Parameter | Selection Rationale and Common Choices |
| Palladium Catalyst | The choice of catalyst is critical. Pre-formed Pd(0) sources like Pd(PPh₃)₄ are often effective. Alternatively, Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) can be used, as they are reduced in situ to the active Pd(0) species. For challenging couplings, especially with sterically hindered partners, more advanced catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are recommended.[14][15] |
| Ligand | Ligands stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For improved reactivity with heteroaryl halides, bulky, electron-rich ligands like XPhos, SPhos, or tricyclohexylphosphine (PCy₃) are often superior.[15][16] |
| Base | The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[12] Inorganic bases are most common. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are widely used in aqueous solvent mixtures. Phosphates (K₃PO₄) are often effective in anhydrous conditions or for substrates with base-sensitive functional groups.[16] |
| Solvent | The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in dissolving the base and promoting the catalytic cycle. Typical solvent systems include 1,4-dioxane/water, DME/water, or toluene/ethanol/water.[5] Anhydrous solvents like DMF or acetonitrile can also be employed, particularly with phosphate bases.[9] |
| Temperature | Reaction temperatures typically range from 80-120 °C.[5][10] Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes and improving yields.[17] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.
Protocol 1: Conventional Heating
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid using conventional heating.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen.[5]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Then, add the palladium catalyst.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-18 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[5]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.
Reagents and Equipment:
-
Same reagents as Protocol 1
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, the palladium catalyst, and a magnetic stir bar.
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Sealing and Irradiation: Securely seal the vial with a cap. Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 15-45 minutes.[16][17]
-
Workup and Purification: After the vial has cooled to room temperature, perform the workup and purification steps as described in Protocol 1.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently degassed system (oxygen present)- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvents.- Increase the reaction temperature or switch to microwave heating. |
| Dehalogenation of Starting Material | - Presence of water or protic sources- Boronic acid degradation | - Use anhydrous solvents and a stronger, non-hydroxide base like K₃PO₄.- Use freshly prepared or high-purity boronic acid. |
| Homo-coupling of Boronic Acid | - Oxygen in the reaction mixture- High catalyst loading | - Ensure rigorous exclusion of air.- Reduce the catalyst loading (typically 1-5 mol% is sufficient). |
| Complex Mixture of Products | - Side reactions due to high temperature- Catalyst decomposition | - Lower the reaction temperature and extend the reaction time.- Screen alternative, more stable catalysts/ligands (e.g., those based on N-heterocyclic carbenes). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the C-7 arylation and heteroarylation of this compound. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of novel compounds built upon this medicinally important scaffold. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this reaction, enabling the advancement of drug discovery and development programs.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 17. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The pyridopyrazinone scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position via modern cross-coupling methodologies offers a robust avenue for the generation of diverse chemical libraries for drug discovery programs.[1][2][3] This document outlines representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing researchers, scientists, and drug development professionals with the necessary information to successfully implement these transformations. The guide includes not only step-by-step procedures but also the scientific rationale behind the choice of reagents and conditions, troubleshooting advice, and visual diagrams of catalytic cycles and experimental workflows.
Introduction: The Significance of the Pyrido[2,3-b]pyrazin-2(1H)-one Scaffold
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core and its aromatic counterpart are heterocyclic systems of significant interest in medicinal chemistry.[1][2] These scaffolds are considered "privileged structures" due to their ability to interact with a variety of biological targets.[3][4] Derivatives of related pyridone and pyridazinone structures have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory effects, and antiviral properties.[3][4]
The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR). The 7-position of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, being on the pyridine ring, is an ideal vector for modification. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] The application of these methods to the 7-iodo derivative of the pyridopyrazinone scaffold allows for the efficient introduction of a wide array of substituents, including aryl, heteroaryl, amino, and alkynyl groups, thus enabling the rapid generation of focused compound libraries for biological screening.
Synthesis of the Key Starting Material: this compound
Proposed Synthetic Route
The proposed synthesis begins with the construction of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core, followed by a regioselective iodination at the 7-position.
Caption: Proposed synthesis of the target iodo-substituted pyridopyrazinone.
Protocol for the Synthesis of 7-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
This protocol is adapted from methodologies for the synthesis of related dihydropyrido[3,4-b]pyrazin-3(2H)-ones.[6][7]
-
To a solution of 2,3-diamino-5-bromopyridine (1.0 eq) in a suitable solvent such as DMF or NMP, add a non-nucleophilic base such as potassium carbonate (2.5 eq).
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude 7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol for the Iodination via Finkelstein Reaction
The conversion of the 7-bromo to the 7-iodo derivative can be readily achieved via a Finkelstein reaction.
-
Dissolve 7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (1.0 eq) in acetone.
-
Add sodium iodide (3.0-5.0 eq) to the solution.
-
Reflux the mixture for 24-48 hours, monitoring the reaction by TLC or LC-MS. The formation of a precipitate (NaBr) is indicative of reaction progress.
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
The following sections provide detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions. These are exemplar protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, coupling the 7-iodo-pyridopyrazinone with a variety of boronic acids or their esters.[8][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as K₂CO₃ (3.0 eq) or Cs₂CO₃ (3.0 eq).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Conditions:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl iodides.[9] For more challenging substrates, catalysts with more specialized ligands like dppf may be beneficial.[10]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[8] K₂CO₃ is a standard choice, while Cs₂CO₃ can be more effective for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure proper degassing of solvents. |
| Insufficiently strong base | Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Formation of homocoupled boronic acid product | Reaction temperature too high | Lower the reaction temperature. |
| Oxygen contamination | Improve degassing procedure. | |
| Dehalogenation of starting material | Presence of protic impurities | Use anhydrous solvents and reagents. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl iodide with primary or secondary amines. This reaction is of immense importance in pharmaceutical chemistry.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vial with this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos or RuPhos (0.08 eq), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).
-
Reagent Addition: Add the amine (1.2 eq) to the vial.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 90-110 °C for 6-24 hours, with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Rationale for Conditions:
-
Catalyst/Ligand: Buchwald-Hartwig aminations often employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that promote both oxidative addition and reductive elimination. Using a precatalyst like Pd₂(dba)₃ with the ligand is a common practice.
-
Base: A strong, sterically hindered base is necessary to deprotonate the amine without competing as a nucleophile. NaOtBu is a standard choice.
-
Solvent: Anhydrous, aprotic solvents are required to prevent quenching of the strong base and interference with the catalytic cycle.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Oxygen or water contamination | Ensure rigorous inert atmosphere and use of anhydrous solvents and reagents. |
| Inappropriate ligand choice | Screen different ligands (e.g., SPhos, JohnPhos). | |
| Side reactions (e.g., hydrodehalogenation) | Base is too reactive or temperature is too high | Use a milder base (e.g., K₃PO₄) if compatible with the amine; lower the reaction temperature. |
| Catalyst decomposition | Reaction temperature too high | Lower the temperature; consider a more thermally stable ligand/catalyst system. |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the method of choice for coupling terminal alkynes with aryl halides, providing access to arylethynyl derivatives.[7]
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.06 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas. Add a degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (iPr₂NH) (3.0-5.0 eq). Finally, add the terminal alkyne (1.2-1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. The reaction is often rapid. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.
Rationale for Conditions:
-
Catalysts: A dual-catalyst system is standard, with a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base is used both as a base to deprotonate the alkyne and often as a solvent or co-solvent. It also scavenges the HI produced during the reaction.
-
Temperature: Sonogashira couplings of aryl iodides are often facile and can proceed at or slightly above room temperature.
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Suggested Solution |
| No or low conversion | Inactive catalysts | Use fresh catalysts; ensure rigorous exclusion of air. |
| Alkyne is not terminal | Verify the structure of the alkyne starting material. | |
| Formation of Glaser coupling (alkyne homocoupling) product | Presence of oxygen | Thoroughly degas all solvents and reagents. |
| High concentration of copper catalyst | Reduce the loading of CuI. | |
| Poor solubility of reagents | Incorrect solvent choice | Try a different solvent, such as DMF, that can better solubilize all components. |
Summary of Representative Reaction Conditions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) or PdCl₂(dppf) (5) | - | K₂CO₃ or Cs₂CO₃ (3.0) | Dioxane/H₂O | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | 90-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (3) & CuI (6) | - | Et₃N (3.0-5.0) | THF or DMF | RT - 60 |
General Experimental Workflow
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of novel, functionalized derivatives of this medicinally important scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for introducing aryl, amino, and alkynyl moieties, respectively. The protocols and guidelines presented in this document are intended to serve as a strong foundation for researchers to successfully implement these transformations and to facilitate the discovery of new bioactive molecules. As with any chemical reaction, optimization of the outlined conditions for specific substrates may be necessary to achieve optimal results.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 7-aryl-dihydropyrido[2,3-b]pyrazinones from iodo intermediate
Application Note & Protocol
Strategic Synthesis of 7-Aryl-Dihydropyrido[2,3-b]pyrazinones via Palladium-Catalyzed Cross-Coupling of a 7-Iodo Intermediate
Abstract
The dihydropyrido[2,3-b]pyrazinone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents, including kinase inhibitors and TRPV1 antagonists.[1][2][3] The functionalization of this core at the C7 position is critical for modulating pharmacological activity and optimizing drug-like properties. This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 7-aryl-dihydropyrido[2,3-b]pyrazinones, starting from a versatile 7-iodo intermediate. We focus on the Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient palladium-catalyzed method for forging carbon-carbon bonds.[4][5] This document explains the causal chemistry behind the protocol, offers guidance on reaction optimization, and presents a self-validating framework for researchers to reliably synthesize a diverse library of these valuable compounds.
Introduction: The Significance of the Pyrido[2,3-b]pyrazinone Core
Fused heterocyclic systems are cornerstones of modern drug discovery.[6][7] Among these, the pyrido[2,3-b]pyrazine framework has emerged as a critical pharmacophore. Its unique electronic and structural features allow for targeted interactions with a range of biological targets. Notably, derivatives of this scaffold have been investigated as potent inhibitors in oncology, particularly for overcoming drug resistance in non-small-cell lung cancer (NSCLC).[2] The ability to introduce diverse aryl substituents at the C7 position allows for the systematic exploration of structure-activity relationships (SAR), enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[8]
The synthetic strategy detailed herein leverages a stable 7-iodo-dihydropyrido[2,3-b]pyrazinone precursor. The carbon-iodine bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions due to its high reactivity, which facilitates the crucial oxidative addition step in the catalytic cycle under relatively mild conditions.[9]
Overall Synthetic Workflow
The synthesis follows a logical and efficient pathway, beginning with the stable iodo-heterocycle and proceeding to the desired arylated product via a palladium-catalyzed cross-coupling reaction. The subsequent purification and characterization steps are crucial for ensuring the integrity of the final compound.
References
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of Novel 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Derivatives
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrido[2,3-b]pyrazine core is a compelling scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Research has identified compounds from this class as potent inhibitors of critical oncology targets such as Fms-like tyrosine kinase 3 (FLT3), making them promising candidates for the treatment of acute myeloid leukemia (AML)[1]. Further explorations have revealed their potential as inhibitors of phosphodiesterase 5 (PDE5), antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, and even as agents that can overcome erlotinib resistance in non-small-cell lung cancer[2][3].
This application note provides a comprehensive suite of cell-based assays designed to elucidate the mechanism of action of novel 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives. The strategic workflow presented herein is structured to first assess the global effects of these compounds on cell viability and proliferation, followed by a series of in-depth mechanistic assays to pinpoint their molecular targets and cellular consequences. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this promising class of molecules.
Part 1: Foundational Analysis - Assessing Global Cellular Effects
A logical first step in the characterization of any novel compound is to determine its impact on cell viability and proliferation. This provides essential dose-response information and guides the concentration ranges for subsequent mechanistic studies.
Cell Viability and Cytotoxicity: The MTT Assay
The MTT assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4][5][6][7]
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4][5] The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML, A549 for lung cancer, HeLa for cervical cancer) to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Part 2: Mechanistic Deep Dive - Unraveling the Mode of Action
Following the initial assessment of cytotoxicity, the next crucial phase is to investigate the underlying mechanism by which the compounds exert their effects. Based on the known activities of related compounds, a panel of assays targeting cell cycle progression, apoptosis, DNA damage, and specific protein targets is recommended.
Cell Cycle Analysis by Flow Cytometry
Many anti-cancer agents function by inducing cell cycle arrest at specific phases, thereby preventing cell proliferation. Flow cytometry using propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[8][9][10][11]
Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell. This allows for the discrimination of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[8]
-
Cell Treatment and Harvesting:
-
Seed 1 x 10⁶ cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, including any floating cells, and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Apoptosis Detection by Annexin V/PI Staining
To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][12]
In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[3][12]
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
DNA Damage Response: γH2AX Immunofluorescence
A common mechanism of action for many anti-cancer drugs is the induction of DNA damage. The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs) and serves as a sensitive biomarker for DNA damage.[13][14][15]
Following the formation of DSBs, H2AX is rapidly phosphorylated, leading to the formation of distinct nuclear foci at the sites of damage. These γH2AX foci can be visualized and quantified using immunofluorescence microscopy with an antibody specific to the phosphorylated form of H2AX.[13][14]
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound for a specified duration (e.g., 24 hours). Include a positive control such as Etoposide.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.[13]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γH2AX foci per nucleus using image analysis software.
-
Target-Specific Assays
Based on the known activities of the broader pyrido[2,3-b]pyrazine class, it is prudent to investigate several potential targets.
Given that derivatives of the related pyrido[3,4-b]pyrazin-2(1H)-one scaffold have been identified as potent FLT3 inhibitors, assessing the effect of new derivatives on kinase activity is a logical step.[1]
-
Cellular Phosphorylation Assay: This assay measures the phosphorylation of a specific kinase substrate within the cell. A decrease in substrate phosphorylation upon compound treatment indicates kinase inhibition. This can be performed using ELISA or other immunoassay formats with phospho-specific antibodies.[16][17]
-
FLT3-Dependent Cell Proliferation: Utilize AML cell lines that are dependent on FLT3 signaling for survival, such as MV4-11 (FLT3-ITD mutation). Inhibition of proliferation in these cells is a strong indicator of FLT3 inhibition.[10][18][19]
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair.[20] PARP inhibitors have emerged as a significant class of anti-cancer drugs.
-
Cell-Based PARP Activity Assay: These assays measure the accumulation of poly(ADP-ribose) (PAR) in cells, which is a product of PARP activity. Commercially available ELISA kits can be used to quantify PAR levels in cell lysates after treatment with the test compound.[21]
Some dihydropyrido[3,4-b]pyrazines have been shown to inhibit mitosis by interfering with tubulin polymerization.
-
Cell-Based Tubulin Polymerization Assay: This assay visualizes the microtubule network in cells using immunofluorescence. Cells are treated with the compound, and the integrity of the microtubule network is assessed by staining for α-tubulin. Disruption of the microtubule network is indicative of an effect on tubulin polymerization.[7][8]
To confirm that a compound directly binds to its intended intracellular target, the Cellular Thermal Shift Assay (CETSA) can be employed.[2][18]
The binding of a ligand to a protein typically increases the protein's thermal stability. In CETSA, cells are treated with the compound and then heated. The soluble fraction of the target protein is then quantified. An increase in the amount of soluble target protein at elevated temperatures in the presence of the compound indicates direct target engagement.[18]
-
Cell Treatment and Heating:
-
Treat intact cells with the test compound or vehicle.
-
Heat the cell suspensions at a range of temperatures.
-
-
Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
Part 3: Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and communication of results.
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Example IC50 (Derivative X) |
| Cell Viability | MV4-11 | Proliferation | 50 nM |
| A549 | Proliferation | 200 nM | |
| FLT3 Inhibition | MV4-11 | FLT3 Autophosphorylation | 75 nM |
| Apoptosis | MV4-11 | % Apoptotic Cells | 60% at 100 nM |
| Cell Cycle Arrest | MV4-11 | G2/M Arrest | 80% at 100 nM |
| PARP Activity | HeLa | PAR Formation | > 10 µM |
Visualizations
Caption: A typical workflow for the cellular characterization of novel compounds.
Caption: Simplified FLT3 signaling pathway and the point of inhibition.
Conclusion
The 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold represents a versatile platform for the development of novel therapeutics. The comprehensive suite of cell-based assays detailed in this application note provides a robust framework for the initial characterization and mechanistic elucidation of new derivatives. By systematically evaluating their effects on cell viability, cell cycle, apoptosis, DNA damage, and specific molecular targets, researchers can efficiently identify promising lead compounds and advance them through the drug discovery pipeline.
References
- 1. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent, orally active, brain penetrant inhibitor of phosphodiesterase 5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 6. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. ashpublications.org [ashpublications.org]
- 11. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Development of Novel FLT3 Inhibitors from a 7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one Scaffold
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia and the Quest for Novel Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[1] In normal hematopoiesis, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain.[2] This event triggers the activation of downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways, which are essential for normal blood cell development.[3]
However, in a significant portion of acute myeloid leukemia (AML) cases, the FLT3 gene is mutated, leading to ligand-independent constitutive activation of the kinase.[4] The most common of these activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain, present in approximately 25% of AML patients, and point mutations in the tyrosine kinase domain (TKD), found in about 10% of cases. These mutations result in uncontrolled proliferation and survival of leukemic cells and are associated with a poor prognosis, including an increased relapse rate and reduced overall survival.[5][6] Consequently, FLT3 has emerged as a critical therapeutic target for AML.[7][8]
While several FLT3 inhibitors have been developed, challenges such as acquired resistance and off-target effects persist, underscoring the urgent need for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles.[9][10][11] This document outlines a comprehensive strategy for the development of novel FLT3 inhibitors, starting from the promising scaffold, 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This scaffold has been identified through a hypothetical high-throughput screening campaign as a potential starting point for potent and selective FLT3 inhibitors.
The this compound Scaffold: A Foundation for Novel FLT3 Inhibitors
The this compound core structure presents several key features that make it an attractive starting point for the development of kinase inhibitors. The iodine atom at the 7-position provides a versatile handle for synthetic modifications through various cross-coupling reactions, allowing for the exploration of a wide range of chemical diversity. This is crucial for establishing a robust structure-activity relationship (SAR) and optimizing the lead compound's potency and selectivity. The pyridopyrazinone core itself is a bio-isosterically interesting scaffold that can engage in key hydrogen bonding interactions within the ATP-binding pocket of FLT3.
Visualizing the Path Forward: A Drug Development Workflow
The journey from a starting scaffold to a clinical candidate is a multi-step process. The following diagram illustrates the key phases in the development of a novel FLT3 inhibitor from the this compound scaffold.
Caption: A streamlined workflow for the development of a novel FLT3 inhibitor.
Phase 1: Hit Validation - Biochemical Characterization
The initial step is to confirm the inhibitory activity of the starting scaffold and its early analogs against wild-type (WT) and clinically relevant mutant forms of FLT3.
Protocol 1: In Vitro FLT3 Kinase Activity Assay (ADP-Glo™ Assay)
This biochemical assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FLT3-WT, FLT3-ITD, and FLT3-D835Y.
Materials:
-
Recombinant human FLT3 (WT, ITD, D835Y)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the kinase reaction mixture (FLT3 enzyme, substrate, and buffer) to each well of a 384-well plate.
-
Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.
Hypothetical Data Presentation:
| Compound ID | Scaffold | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | FLT3-D835Y IC50 (nM) |
| Lead-001 | This compound | 850 | 450 | 620 |
| Lead-002 | (R-group 1 modification) | 250 | 98 | 180 |
| Lead-003 | (R-group 2 modification) | 75 | 25 | 45 |
Phase 2: Lead Generation and Structure-Activity Relationship (SAR) Studies
With a validated hit in hand, the next phase focuses on synthesizing a library of analogs to establish a clear SAR. The goal is to improve potency and explore selectivity against other kinases.
Visualizing the FLT3 Signaling Pathway and Inhibition
Understanding the downstream consequences of FLT3 activation is crucial for designing effective cell-based assays.
Caption: Simplified FLT3 signaling pathway and the point of inhibitor intervention.
Protocol 2: Cell-Based FLT3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context, providing a more physiologically relevant measure of target engagement.
Objective: To determine the IC50 of test compounds for the inhibition of FLT3 phosphorylation in AML cells.
Materials:
-
MV4-11 (human AML cell line with FLT3-ITD mutation) or Ba/F3 cells engineered to express FLT3-ITD.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Phospho-FLT3 (Tyr591) and total FLT3 antibodies.
-
Western blot or ELISA reagents.
Procedure:
-
Seed MV4-11 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 2-4 hours.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated and total FLT3 using either Western blotting or a sandwich ELISA.
-
For Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-FLT3 and total FLT3.
-
For ELISA: Coat a plate with a capture antibody for total FLT3. Add cell lysates, followed by a detection antibody for phospho-FLT3 conjugated to HRP. Measure the signal after adding a substrate.[14]
-
-
Normalize the phospho-FLT3 signal to the total FLT3 signal.
-
Calculate the percent inhibition of phosphorylation relative to the DMSO control and determine the IC50 value.
Protocol 3: Cell Proliferation Assay
This assay assesses the functional consequence of FLT3 inhibition by measuring the impact on the proliferation of FLT3-dependent cancer cells.[14]
Objective: To determine the IC50 of an FLT3 inhibitor on the proliferation of AML cell lines.
Materials:
-
MV4-11 cell line.
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
White, 96-well plates.
Procedure:
-
Seed MV4-11 cells at a low density in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
Hypothetical Data Presentation:
| Compound ID | FLT3 Phosphorylation IC50 (nM) (MV4-11 cells) | Cell Proliferation IC50 (nM) (MV4-11 cells) |
| Lead-001 | 680 | 950 |
| Lead-002 | 150 | 220 |
| Lead-003 | 35 | 55 |
Phase 3: Lead Optimization
This phase involves fine-tuning the most promising lead compounds to enhance their potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Protocol 4: In Vivo Pharmacokinetic Study in Rodents
Understanding the pharmacokinetic profile of a lead compound is essential for predicting its behavior in humans and for designing effective dosing regimens for in vivo efficacy studies.[2][3]
Objective: To determine the key pharmacokinetic parameters of a lead compound after oral (PO) and intravenous (IV) administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Formulation: For oral administration, the compound is formulated in a vehicle like 0.5% methylcellulose. For intravenous administration, it is dissolved in a suitable injection vehicle.
-
Dosing: One cohort receives the drug orally via gavage, while another receives it intravenously.
-
Blood Sampling: Blood samples are collected at various time points post-dosing.
-
Sample Analysis: The concentration of the drug in plasma is quantified using LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated.
Hypothetical Data Presentation:
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | T1/2 (h) | Bioavailability (%) |
| Lead-Opt-01 | IV | 2 | 1250 | 0.25 | 2800 | 4.5 | - |
| Lead-Opt-01 | PO | 10 | 850 | 2 | 5600 | 5.2 | 40 |
Phase 4: Preclinical Development
The final phase before clinical trials involves demonstrating the efficacy and safety of the optimized lead compound in relevant animal models of AML.
Protocol 5: In Vivo Efficacy in an AML Xenograft Model
This study evaluates the anti-tumor activity of the lead compound in an in vivo setting.
Objective: To assess the anti-leukemic efficacy of the lead compound in a mouse model of FLT3-ITD AML.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are inoculated with MV4-11 cells.
-
Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. The lead compound is administered orally at a predetermined dose and schedule.
-
Efficacy Endpoints: Tumor growth is monitored regularly. Other endpoints may include survival, body weight, and analysis of biomarkers such as phospho-FLT3 in tumor tissue.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment and control groups.
Conclusion
The development of novel FLT3 inhibitors from the this compound scaffold represents a promising strategy for addressing the unmet medical need in FLT3-mutated AML. The protocols and workflow outlined in this document provide a comprehensive framework for advancing a hit compound through the various stages of preclinical drug discovery. By systematically evaluating the biochemical and cellular activity, establishing a clear structure-activity relationship, and optimizing for favorable pharmacokinetic and in vivo efficacy profiles, it is possible to identify a clinical candidate with the potential to improve outcomes for patients with this challenging disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal tandem duplications of the FLT3 gene are present in leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Internal Tandem Duplication (FLT3-ITD) Mutation Detection [sickkids.ca]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 10. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This molecule is a valuable building block in medicinal chemistry, particularly for developing antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor and other kinase inhibitors.[1][2] However, its synthesis, specifically the final iodination step, presents several challenges that can impact yield, purity, and scalability.
This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing common issues encountered in the laboratory. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core structure?
The synthesis of the parent heterocycle is typically achieved through a multi-step process that begins with substituted pyridines. A common route involves the reaction of a 2,3-diaminopyridine derivative with an α-keto or α-halo ester. For instance, the synthesis of related pyrido[3,4-b]pyrazin-2(1H)-one derivatives often involves the reaction of a substituted diamine with chloroacetyl chloride, followed by cyclization.[3] The specific precursors for the [2,3-b] isomer can be synthesized from starting materials like 2-chloro-3-aminopyridine, which can be prepared via nitration and subsequent reduction of 2-pyridone derivatives.[4]
Q2: Why is the iodination of the pyrido[2,3-b]pyrazinone ring challenging?
The primary challenge lies in achieving regioselectivity at the C7 position. The pyrido[2,3-b]pyrazin-2(1H)-one system contains multiple potentially reactive sites for electrophilic aromatic substitution (SEAr). The reactivity of the pyridine ring is influenced by the electron-donating nitrogen of the pyrazinone ring and the electron-withdrawing nature of the lactam carbonyl. Iodination is generally more difficult than chlorination or bromination because molecular iodine (I₂) is a less potent electrophile.[5][6] Therefore, activating agents or more reactive iodine sources are often required, which can lead to side reactions or lack of selectivity if not carefully controlled.[6][7]
Q3: What are the most common iodinating agents for this type of heterocycle?
N-Iodosuccinimide (NIS) is the most widely employed reagent for the iodination of electron-rich aromatic and heterocyclic compounds.[8][9] Its popularity stems from its mild reaction conditions, ease of handling as a crystalline solid, and ability to prevent damage to sensitive functional groups.[8] For less reactive substrates, NIS can be activated with catalytic amounts of an acid, such as trifluoroacetic acid (TFA), or a Lewis acid.[10][11] Other methods include using molecular iodine with an oxidizing agent (e.g., H₂O₂, silver salts) to generate a more potent electrophilic "I+" species.[6][7]
Troubleshooting Guide: The Iodination Step
This section addresses specific problems you may encounter during the electrophilic iodination of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one core.
Problem 1: Low or No Conversion to the 7-Iodo Product
-
Probable Cause A: Insufficient Electrophilicity of the Iodinating Reagent. The pyrido[2,3-b]pyrazinone ring system may not be sufficiently electron-rich to react with unactivated NIS or molecular iodine, especially if electron-withdrawing groups are present elsewhere on the molecule.[5][7]
-
Suggested Solution:
-
Acid Activation of NIS: Add a catalytic amount (0.1-0.2 equivalents) of trifluoroacetic acid (TFA) to your reaction mixture. The acid protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom.[10]
-
Use of a Stronger Lewis Acid: If TFA is ineffective, consider using a more powerful Lewis acid like iron(III) triflimide or silver(I) triflimide to activate NIS.[10][11]
-
Alternative Reagents: Employ a more potent iodinating system, such as molecular iodine in the presence of an oxidant like silver mesylate (AgOMs) or hydrogen peroxide.[6][7] These systems generate a highly reactive hypoiodite species in situ.
-
-
Experimental Workflow: NIS/TFA Activation
Figure 1. Workflow for acid-catalyzed iodination using NIS.
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
-
Probable Cause: Competing Reactive Sites. While the C7 position is often electronically favored, other positions on the pyridine ring (e.g., C5) can also undergo iodination, especially under harsh conditions or with highly reactive iodinating agents.[12][13] Radical-based iodination protocols can also lead to different selectivity profiles compared to electrophilic pathways.[13]
-
Suggested Solution:
-
Control Reaction Temperature: Perform the reaction at a lower temperature (start at 0 °C or even -20 °C) to enhance selectivity. Higher temperatures can provide the activation energy needed to overcome the barrier for substitution at less favored positions.
-
Use a Milder Reagent: If you are using a highly activated system (e.g., I₂/oxidant), switch to a milder, more selective reagent like NIS without an activator first.[8]
-
Solvent Choice: The choice of solvent can influence selectivity. Solvents like hexafluoroisopropanol (HFIP) have been shown to enable mild and regioselective halogenations with N-halosuccinimides.[10]
-
-
Decision Tree for Troubleshooting Poor Selectivity
Figure 2. Troubleshooting logic for poor iodination selectivity.
Problem 3: Product Degradation or Formation of Dark, Tarry Byproducts
-
Probable Cause: Overly Harsh Conditions or Oxidative Side Reactions. Strong acids and oxidants used to generate electrophilic iodine can lead to the degradation of the heterocyclic core or polymerization. Heterocyclic compounds can be sensitive to strong oxidative conditions.[7][14]
-
Suggested Solution:
-
Minimize Acid Concentration: Use only a catalytic amount of acid. If stoichiometric acid is required by a literature procedure, consider if a milder, modern method is applicable.
-
Degas Solvents: Remove dissolved oxygen from the reaction solvent by sparging with nitrogen or argon, especially if you suspect oxidative degradation.
-
Use NIS: N-Iodosuccinimide is an excellent choice to avoid overly oxidative conditions, as it delivers the iodine atom under non-oxidative, mild conditions.[8]
-
Problem 4: Difficult Purification from Succinimide Byproduct
-
Probable Cause: Co-elution during Chromatography. The succinimide byproduct from NIS reactions can sometimes have similar polarity to the desired product, making chromatographic separation challenging.
-
Suggested Solution:
-
Aqueous Work-up: After the reaction is complete (as determined by TLC/LC-MS), quench the reaction with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) to destroy any excess active iodine species.
-
Liquid-Liquid Extraction: Extract your product into an organic solvent (e.g., ethyl acetate, DCM). The water-soluble succinimide will preferentially remain in the aqueous phase.
-
Washing: Wash the combined organic layers with water or brine to further remove residual succinimide before drying and concentrating for chromatography.
-
Data Summary: Comparison of Common Iodinating Systems
| Reagent System | Relative Reactivity | Selectivity | Typical Conditions | Key Considerations |
| NIS | Moderate | High | CH₃CN or DMF, RT | Mild and selective; ideal starting point.[8] |
| NIS / TFA (cat.) | High | Good-High | CH₃CN or DCM, 0 °C to RT | For less reactive substrates.[10] |
| I₂ / AgNO₃ | Very High | Moderate-Good | Solvent-free or CH₃CN | Generates nitryl iodide; can be aggressive.[15] |
| I₂ / H₂O₂ | High | Moderate | Acidic MeOH | Strong oxidant; risk of side reactions.[11] |
| ICl | Very High | Variable | Conc. HCl | Very harsh; not suitable for sensitive substrates.[14] |
References
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calibrechem.com [calibrechem.com]
- 9. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 12. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]
- 15. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions | MDPI [mdpi.com]
Technical Support Center: Purification of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (referred to herein as 'the compound'). This document is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. Our goal is to provide practical, experience-driven advice to help you overcome common purification challenges and ensure the integrity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's properties and the general approach to its purification.
Question: What are the key structural features of this compound that influence its purification?
Answer: The purification strategy is dictated by the compound's unique combination of functional groups:
-
Lactam Core: The dihydropyrazinone ring contains a cyclic amide (lactam). This group is polar and capable of hydrogen bonding, which tends to increase polarity and decrease solubility in nonpolar solvents.
-
Pyridyl Nitrogen: The pyridine ring's nitrogen atom is basic and can be protonated. This feature can sometimes lead to peak tailing on silica gel chromatography.
-
Iodo-substituent: The iodine atom is large, heavy, and lipophilic. It significantly increases the molecular weight and reduces the overall polarity of the molecule compared to its non-iodinated parent structure.
-
Aromatic System: The fused aromatic system provides rigidity and can participate in π-π stacking interactions.
The interplay between the polar lactam and the lipophilic iodo-group results in a molecule of moderate polarity, making it amenable to standard purification techniques but with specific challenges.
Question: What are the most likely impurities I will encounter?
Answer: Impurities typically arise from the synthetic route. While the specific synthesis dictates the byproducts, common impurities for related heterocyclic structures include:
-
Starting Materials: Unreacted precursors used in the final cyclization or iodination steps.
-
De-iodinated Product: The corresponding 7-H analogue, which can form under reductive conditions. This impurity will be significantly more polar than the target compound.
-
Isomers: If the synthesis involves reactions on the pyridine ring, regioisomers (e.g., 6-iodo or 8-iodo) could be present.[1]
-
Oxidized Species: The dihydropyrazinone ring may be susceptible to oxidation, leading to the formation of the aromatic pyrazinone.
-
Residual Catalysts/Reagents: Reagents from coupling reactions (e.g., palladium catalysts) or iodination (e.g., N-iodosuccinimide) may persist after workup.
Question: Which analytical techniques are essential for assessing purity?
Answer: A multi-technique approach is crucial for a complete purity profile.
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, real-time reaction monitoring and chromatography fraction analysis.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative purity assessment. A reverse-phase method (e.g., C18 column with a water/acetonitrile or water/methanol gradient) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and identifying organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
II. Purification Workflow & Decision Making
The general workflow for purifying the crude product involves a series of logical steps and decision points to select the most efficient technique.
Caption: A decision-making workflow for purifying the target compound.
III. Troubleshooting Guide
This section is formatted to address specific problems you may encounter during purification experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Streaking or tailing on silica gel TLC plates. | 1. The compound is too polar for the eluent. 2. The pyridyl nitrogen is interacting strongly with acidic silica gel. 3. The sample is overloaded on the TLC plate. | 1. Increase the polarity of the mobile phase (e.g., increase methanol content in a DCM/MeOH system). 2. Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent to suppress the interaction. 3. Spot a more dilute solution of your sample. |
| The compound has very low solubility in common chromatography solvents (Hexanes, Ethyl Acetate, DCM). | The polar lactam core dominates, leading to poor solubility in non-polar or moderately polar solvents. This makes loading the column difficult. | Employ a dry-loading technique. Dissolve the crude material in a highly polar solvent in which it is soluble (e.g., Methanol, Acetone, or THF). Add a sufficient amount of silica gel to the solution to form a free-flowing powder after evaporating the solvent under reduced pressure. This powder can then be carefully loaded onto the top of the main column.[2] |
| Poor separation between the product and an impurity during column chromatography. | The polarity of the product and the impurity are too similar in the chosen solvent system. | 1. Switch to a different solvent system. Try a system with different solvent selectivities (e.g., switch from Ethyl Acetate/Hexane to Acetone/DCM). 2. Use a shallower gradient. If using gradient elution, decrease the rate of increase of the polar solvent. 3. Consider a different stationary phase. If silica fails, alumina (neutral or basic) may offer different selectivity.[3][4] |
| The product does not crystallize from the chosen solvent system. | 1. The solution is supersaturated or cooled too quickly. 2. The compound is "oiling out" instead of crystallizing. 3. Persistent impurities are inhibiting crystal lattice formation. | 1. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. 2. Add a less polar "anti-solvent" dropwise to the solution at a slightly elevated temperature until turbidity appears, then allow it to cool slowly. 3. The material may require another purification step (e.g., chromatography) before a successful recrystallization can be achieved. |
| Low recovery of mass after column chromatography. | 1. The compound is irreversibly binding to the silica gel. 2. The compound is eluting in very broad bands, mixing with impurities. 3. The compound is unstable on silica gel over long periods. | 1. Add a basic modifier (triethylamine) to the eluent to reduce strong acidic interactions. 2. Optimize the eluent system using TLC to achieve a target Rf value of ~0.2-0.3 for the product.[3] This ensures a good balance between retention and elution time. 3. Use flash chromatography with positive pressure to minimize the time the compound spends on the column.[5] |
IV. Standard Operating Protocols
These protocols provide a starting point for purification. Always perform small-scale tests before committing a large quantity of material.
Protocol 1: Flash Column Chromatography
This is the most versatile technique for separating mixtures with components of varying polarities.[5]
Principle of Separation:
Caption: Separation based on differential affinity for stationary and mobile phases.
Methodology:
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation and moves the target compound to an Rf of 0.2-0.3. A common starting point for pyridopyrazinones is a gradient of Methanol (MeOH) in Dichloromethane (DCM) (e.g., 0% to 5% MeOH) or Ethyl Acetate in Hexanes.
-
Column Packing:
-
Sample Loading:
-
If the sample is soluble in the initial eluent, dissolve it in a minimal amount of solvent and load it directly onto the top of the silica bed.
-
If solubility is low, use the dry-loading method described in the troubleshooting table.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography) for faster and more efficient separation.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
This technique is ideal for purifying compounds that are already of relatively high purity (>90%) and can form a stable crystal lattice.
Methodology:
-
Solvent Screening:
-
The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Alternatively, use a binary solvent system: one solvent in which the compound is highly soluble (e.g., Methanol, THF, or DCM) and a second "anti-solvent" in which it is poorly soluble (e.g., Water, Hexanes, or Diethyl Ether).
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent (or the "good" solvent from a binary pair) portion-wise at an elevated temperature until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If using a binary system, add the anti-solvent dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the good solvent to redissolve it.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum yield, further cool the flask in an ice bath.
-
-
Isolation:
-
Collect the formed crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
V. References
-
Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: --INVALID-LINK--
-
Patel, D. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: --INVALID-LINK--
-
Sorbead India. Column Chromatography | Applications Page. Available at: --INVALID-LINK--
-
Antoine, M., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. Available at: --INVALID-LINK--
References
Technical Support Center: Optimizing Suzuki Reaction Conditions for 7-iodo-dihydropyrido[2,3-b]pyrazinone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of Suzuki-Miyaura cross-coupling reactions involving the 7-iodo-dihydropyrido[2,3-b]pyrazinone scaffold. Our goal is to equip you with the knowledge to troubleshoot common issues, enhance reaction yields, and ensure the integrity of your synthetic routes.
The dihydropyrido[2,3-b]pyrazinone core is a valuable pharmacophore, and its functionalization via Suzuki coupling is a key step in many drug discovery programs. However, the presence of multiple nitrogen atoms in this heterocyclic system can present unique challenges, primarily through coordination with the palladium catalyst, which can lead to deactivation and low yields.[1][2][3] This guide will address these specific challenges in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 7-iodo-dihydropyrido[2,3-b]pyrazinone.
Q1: My Suzuki reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low or no product formation is a common issue that can often be traced back to several key aspects of the reaction setup. Given the nitrogen-rich nature of the 7-iodo-dihydropyrido[2,3-b]pyrazinone substrate, catalyst inhibition is a primary suspect.[1][2] Here is a systematic approach to troubleshooting:
-
Catalyst System Integrity: The choice and handling of the palladium catalyst and its associated ligand are paramount.
-
Catalyst Deactivation: Palladium catalysts are sensitive to oxygen.[4][5] Ensure all solvents and reagents are thoroughly degassed. Employing techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst is crucial.[4]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal for this substrate. The nitrogen atoms of the pyridopyrazinone can compete with the phosphine ligand for coordination to the palladium center, leading to catalytically inactive species.[2] It is highly recommended to screen a panel of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), which are known to be effective for challenging substrates.[4][6][7]
-
Pre-catalyst Choice: Consider using modern pre-catalysts (e.g., XPhos Pd G2 or G3). These are often more stable and provide a controlled release of the active Pd(0) species, which can be beneficial for substrates prone to catalyst inhibition.[6]
-
-
Base and Solvent Compatibility: The base is crucial for the transmetalation step, and its effectiveness is highly dependent on the solvent system.[8]
-
Base Screening: A range of bases should be screened. While common bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are good starting points, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective for heteroaromatic substrates.[4][6][9]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, THF/water, or toluene/ethanol/water) is often employed to facilitate the dissolution of the inorganic base.[10][11][12] However, for substrates susceptible to protodeboronation, anhydrous conditions with a suitable base like potassium fluoride (KF) might be beneficial.[5][9]
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Boronic Acid/Ester Stability: Boronic acids can undergo decomposition over time, especially if they are electron-deficient.[5] Using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester is recommended.[5][10]
-
Purity of the Heterocycle: Ensure the 7-iodo-dihydropyrido[2,3-b]pyrazinone is free of impurities that could interfere with the catalyst.
-
Q2: I'm observing significant formation of side products, specifically homocoupling of my boronic acid and dehalogenation of my starting material. How can I mitigate these issues?
A2: The formation of byproducts such as homocoupled boronic acids and dehalogenated starting material points to specific inefficiencies in the catalytic cycle.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[13][14]
-
Solution: Rigorous degassing of the reaction mixture is the most effective way to minimize homocoupling.[14] Additionally, ensuring a sufficiently fast oxidative addition of the aryl iodide can help to outcompete the homocoupling pathway. Using a slight excess of the aryl halide can sometimes suppress this side reaction.[15]
-
-
Dehalogenation (Proto-deiodination): This occurs when the iodo-substituent is replaced by a hydrogen atom.
-
Potential Causes: This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst that favors a reductive pathway.[4]
-
Solutions:
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[5]
-
Potential Causes: This is particularly problematic with electron-deficient boronic acids and is often accelerated by aqueous bases and high temperatures.[9]
-
Solutions:
-
Milder Bases: Using bases like K₃PO₄ or KF can be beneficial.[5]
-
Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions may be necessary.[5]
-
Stable Boron Reagents: Using more stable boronic esters (e.g., pinacol esters) can reduce the concentration of the more labile free boronic acid in the reaction mixture, thus minimizing protodeboronation.[5][10]
-
-
Experimental Protocols & Data Presentation
General Protocol for Suzuki-Miyaura Coupling of 7-iodo-dihydropyrido[2,3-b]pyrazinone
This protocol provides a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 7-iodo-dihydropyrido[2,3-b]pyrazinone (1.0 equiv.), the desired boronic acid or boronic ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[4][9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 15-20 minutes for further deoxygenation.[5] Subsequently, add the palladium pre-catalyst and ligand (or the pre-formed catalyst complex) (typically 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Condition 3 (Anhydrous) |
| Pd Source | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.) | KF (3.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O (4:1) | THF (anhydrous) |
| Temperature | 90 °C | 100 °C | 80 °C |
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11][16]
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 7-Substituted Pyrido[2,3-b]pyrazinones
Welcome to the technical support center for the synthesis of 7-substituted pyrido[2,3-b]pyrazinones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development, often serving as a core scaffold for kinase inhibitors and other therapeutic agents.[1][2][3] However, the introduction of substituents at the C7 position, typically via cross-coupling or nucleophilic substitution of a 7-halo precursor, is frequently plagued by side reactions that can diminish yields, complicate purification, and impede research progress.
This guide is designed to provide researchers, chemists, and drug development professionals with practical, field-proven insights into troubleshooting these common issues. We will move beyond simple procedural lists to explain the underlying chemical principles driving both the desired transformation and the competing side reactions, empowering you to make informed, rational decisions in your experimental design.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes, common side reactions, and actionable strategies for optimization.
Q1: My Buchwald-Hartwig amination of 7-chloro-pyrido[2,3-b]pyrazinone is showing low conversion, and I'm isolating a significant amount of the dechlorinated (hydrodehalogenated) starting material. What is going wrong?
This is a classic and frequently encountered problem. The observation of both low conversion and a hydrodehalogenated side product points to specific issues within the palladium catalytic cycle. Aryl chlorides are inherently less reactive than bromides or iodides, making the initial oxidative addition of the C-Cl bond to the Pd(0) complex a common rate-limiting step.[4] When this step is slow, or when subsequent steps in the cycle are inefficient, competing side reactions can dominate.
Primary Side Reaction: Hydrodehalogenation
The primary culprit is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom. This side reaction can be promoted by several factors:
-
Catalyst Deactivation: Oxygen is a potent enemy of the active Pd(0) catalyst. Inadequate degassing or a poor inert atmosphere allows oxygen to oxidize the catalyst, halting the cycle.
-
Slow Reductive Elimination: If the final C-N bond-forming reductive elimination is slow, the palladium-amide intermediate has a longer lifetime. This intermediate can undergo a competing β-hydride elimination pathway if the amine has β-hydrogens, or it can react with trace water or other proton sources, leading to the unwanted reduced product.[4][5]
-
Suboptimal Ligand/Base Combination: The choice of ligand and base is critical for promoting the desired reaction pathway over side reactions.
Troubleshooting & Optimization Strategies:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen contamination is a leading cause of failure. Use a robust degassing method (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes) for your solvent. Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction setup and duration.[4][6]
-
Select the Right Catalyst System: For challenging C-Cl aminations, a robust catalyst system is non-negotiable. Modern biarylphosphine ligands are designed to accelerate both oxidative addition and reductive elimination.
Parameter Recommendation for 7-Chloro Substrate Rationale Palladium Precatalyst Use air-stable Pd(II) precatalysts like G3 or G4 Palladacycles (e.g., XPhos Pd G3). These rapidly and reliably generate the active Pd(0) species in solution, avoiding issues with impure or oxidized Pd sources.[6] Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the Pd(0) center, accelerate the slow oxidative addition of the C-Cl bond, and promote the final C-N reductive elimination, minimizing the lifetime of intermediates that lead to side reactions.[4] Base Sodium tert-butoxide (NaOtBu) is a strong, effective base. Potassium phosphate (K3PO4) can be a milder alternative if your substrate is base-sensitive. The base's role is to deprotonate the amine, facilitating its coordination to the palladium center. Ensure the base is anhydrous and finely powdered for optimal reactivity.[4] -
Strictly Anhydrous Conditions: Trace water can hydrolyze the base and act as a proton source for hydrodehalogenation. Use anhydrous solvents and ensure all glassware is oven-dried.
Experimental Protocol: Optimized Buchwald-Hartwig Amination under Inert Atmosphere
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 7-chloro-pyrido[2,3-b]pyrazinone (1.0 equiv), the desired amine (1.2–1.5 equiv), and the base (e.g., NaOtBu, 1.5 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the rigorously degassed anhydrous solvent (e.g., Dioxane or Toluene) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor by LC-MS or TLC.
Caption: Buchwald-Hartwig cycle vs. the hydrodehalogenation side reaction.
Q2: My Suzuki coupling to install a 7-aryl or 7-heteroaryl group is failing. I'm recovering my starting material and see a homocoupled boronic acid byproduct. How do I fix this?
This outcome strongly suggests two common Suzuki coupling pitfalls are at play: protodeboronation and boronic acid homocoupling. Both side reactions consume your valuable boronic acid coupling partner, preventing the desired cross-coupling from occurring.
Primary Side Reactions:
-
Protodeboronation: This is the replacement of the -B(OH)₂ group on your coupling partner with a hydrogen atom. It is often accelerated by strong bases and the presence of water, which acts as the proton source. Electron-rich and heteroaromatic boronic acids are particularly susceptible.[6]
-
Homocoupling (Glaser Coupling): This is the dimerization of your boronic acid (or its ester) to form a biaryl byproduct. This process is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state, and by certain Pd(II) species before the catalytic cycle properly initiates.[6][7]
Troubleshooting & Optimization Strategies:
-
Protect Your Boronic Acid: If you suspect protodeboronation is the issue, especially with a sensitive boronic acid:
-
Use Milder Bases: Switch from strong bases like NaOH or K₃PO₄ to milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Run Anhydrous Conditions: Removing water, the proton source, can significantly suppress this side reaction. Use anhydrous solvents and reagents.[6]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable towards protodeboronation than the corresponding boronic acids.
-
-
Prevent Homocoupling:
-
Rigorous Degassing: As with the Buchwald-Hartwig reaction, oxygen is detrimental. Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere to prevent oxidative pathways that lead to homocoupling.[6]
-
Use an Active Pd(0) Source: Using a precatalyst that rapidly generates Pd(0) ensures the cross-coupling cycle starts quickly, minimizing the time Pd(II) species are present, which can promote homocoupling.[7]
-
-
Optimize Reaction Parameters:
-
Solvent Choice: The choice of solvent is critical. A biphasic system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., DMF, Dioxane) can be effective. Vigorous stirring is essential for biphasic reactions to ensure phase mixing.[6]
-
Ligand Selection: For sterically hindered or electron-rich partners, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often necessary to facilitate the transmetalation and reductive elimination steps.[6]
-
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel 7-aminosubstituted pyrido[2,3-b]pyrazines exhibiting anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
stability issues of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in solution
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The unique structural features of this molecule, namely the iodo-substituted pyridine ring fused to a dihydropyrazinone core containing a lactam moiety, present specific challenges regarding its stability in solution. This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you anticipate, identify, and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results. Our approach is grounded in established principles of chemical kinetics and degradation pathways, tailored to the specific functionalities of the compound of interest.
Troubleshooting Guide: Investigator Queries
This section addresses specific observational issues you may encounter during your experiments in a question-and-answer format, providing causative explanations and actionable solutions.
Query 1: My solution of this compound is changing color (e.g., turning yellow or brown) over time, especially when exposed to light. What is happening and how can I prevent it?
Answer: The observed color change is a common indicator of degradation, likely due to the photolytic cleavage of the carbon-iodine (C-I) bond. The C-I bond is significantly weaker than C-Br or C-Cl bonds and is susceptible to cleavage upon exposure to light, particularly in the UV spectrum.[1] This cleavage can generate radical species and elemental iodine (I₂), which is yellowish-brown in solution, leading to the discoloration you are observing.
-
Causality: The energy from ambient or laboratory light can exceed the bond dissociation energy of the C-I bond on the pyridine ring.[1] This is a known instability for iodo-substituted aromatic and heteroaromatic compounds.[2]
-
Preventative Measures:
-
Work in Low-Light Conditions: Prepare solutions and conduct experiments under amber or red lighting to minimize exposure to high-energy wavelengths.
-
Use Amber Vials: Store all stock solutions and experimental samples in amber glass vials or tubes wrapped in aluminum foil to protect them from light.
-
Solvent Choice: While the primary issue is photolysis, the solvent can influence radical pathways. Ensure you are using high-purity, degassed solvents to minimize oxidative side reactions.
-
Time-Course Analysis: If your experiment allows, prepare fresh solutions immediately before use. If solutions must be stored, even in the dark, qualify their stability over the intended use period by analyzing for degradation products.
-
Query 2: I am seeing a new peak eluting earlier than my parent compound in my reverse-phase HPLC analysis after leaving my sample in an acidic mobile phase. What could this new peak be?
Answer: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. Given the structure of this compound, the most probable cause of degradation in acidic conditions is the hydrolysis of the lactam (amide) bond within the dihydropyrazinone ring.
-
Causality: The lactam functionality is susceptible to hydrolysis, a reaction catalyzed by both acid and base.[3][4][5] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This ring-opening event results in the formation of a carboxylic acid and an amine, creating a significantly more polar molecule.
-
Structural Confirmation: To confirm this, you can perform a forced degradation study. Intentionally expose a sample of your compound to acidic conditions (e.g., 0.1 M HCl) and monitor the formation of the new peak over time using LC-MS. The mass of the new peak should correspond to the parent compound plus the mass of one molecule of water (M+18), confirming hydrolysis.
-
Mitigation Strategy:
-
pH Control: Maintain the pH of your solutions, including mobile phases and formulation buffers, within a neutral or near-neutral range (pH 6-7.5). The stability of lactam-containing molecules often follows a U-shaped curve with maximal stability near neutral pH.[3]
-
Temperature: Avoid heating acidic solutions of the compound, as temperature accelerates the rate of hydrolysis.[4][6]
-
Query 3: My assay results are inconsistent, and I suspect oxidative degradation. Which part of the molecule is most susceptible, and how can I test for this?
Answer: The dihydropyrazinone ring system and the electron-rich pyridine ring are potential sites for oxidation. The nitrogen atoms in the pyrazine ring, in particular, can be susceptible to N-oxidation.
-
Causality: The presence of heteroatoms with lone pairs of electrons makes the ring system susceptible to attack by oxidizing agents, which can include dissolved oxygen, peroxide contaminants in solvents (especially ethers like THF or dioxane), or oxidizing reagents used in an assay.[7]
-
Troubleshooting & Verification:
-
Forced Oxidation Study: A standard method to confirm oxidative liability is to treat your compound with a controlled oxidizing agent like hydrogen peroxide (H₂O₂).[7][8][9] Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add a small amount of 3% H₂O₂. Monitor the reaction by HPLC or LC-MS. The appearance of new peaks, particularly those with a mass increase of +16 (N-oxide) or +32, would confirm oxidative degradation.
-
Solvent Purity: Ensure you are using high-purity, peroxide-free solvents. Test your solvents with peroxide test strips if you suspect contamination.
-
Inert Atmosphere: If your experimental conditions are sensitive to oxygen, prepare solutions using solvents that have been sparged with an inert gas like nitrogen or argon. You can also blanket the headspace of your vials with inert gas.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stable stock solution of this compound?
For short-term storage, high-purity, anhydrous DMSO or DMF are generally recommended due to their excellent solvating power for this class of compounds. For longer-term storage (weeks to months), solutions should be stored at -20°C or -80°C in tightly sealed, light-protected containers. It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The solubility in various organic solvents can be experimentally determined, but polar aprotic solvents are a good starting point.[10][11]
Q2: How does temperature affect the stability of this compound in solution?
Temperature significantly accelerates most degradation reactions, including hydrolysis and oxidation.[6][12] As a general rule, reaction rates can double or triple for every 10°C increase in temperature. Therefore, it is critical to store solutions at the lowest practical temperature for your experimental setup and avoid prolonged exposure to elevated temperatures. For kinetic studies, precise temperature control is mandatory.
Q3: Are there any known metabolic liabilities I should be aware of for in vitro or in vivo studies?
While specific metabolic data for this exact compound is not publicly available, based on its structure, several metabolic pathways are plausible:
-
Oxidation: The pyrazinone ring can be a target for cytochrome P450 (CYP) enzymes, potentially leading to hydroxylation or N-oxidation.[7]
-
Deiodination: In vivo deiodination is a known metabolic pathway for iodoaromatic compounds and can be mediated by enzymes like iodotyrosine deiodinase or as a consequence of oxidative metabolism by CYPs.[1]
-
Hydrolysis: While less common metabolically than in chemical systems, enzymatic hydrolysis of the lactam ring by amidases is possible.
Q4: How can I establish a stability-indicating analytical method for this compound?
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products. The most effective way to develop such a method is through forced degradation studies.[5][8][9][13] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you generate the most likely degradation products. Your analytical method (typically reverse-phase HPLC with UV or MS detection) must then be developed to achieve baseline separation between the parent peak and all major degradation peaks.
Data & Protocols
Table 1: Recommended Conditions for Forced Degradation Studies
This table outlines standard starting conditions for a forced degradation study designed to probe the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]
| Stress Condition | Reagent/Condition | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 8 hours | To test the stability of the lactam ring to acid-catalyzed hydrolysis.[7][14] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1 - 4 hours | To test the stability of the lactam ring to base-catalyzed hydrolysis. Base hydrolysis is often faster than acid.[4][14] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | To identify susceptibility to oxidation at nitrogen or carbon atoms.[7][9] |
| Thermal Stress | Solid & Solution | 80 °C | 48 hours | To assess intrinsic thermal stability in the absence of other stressors.[6] |
| Photostability | ICH Q1B conditions | Room Temp | Per ICH guidelines | To assess degradation from light exposure, particularly cleavage of the C-I bond.[8][9] |
Protocol 1: Forced Degradation Study Workflow
This protocol provides a step-by-step methodology for assessing the stability of this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This co-solvent system is generally suitable for accommodating both aqueous and organic stress reagents.
2. Application of Stress Conditions:
- Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 0.1 mg/mL. Store protected from light at 4°C.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Place in a heating block at 60°C. Withdraw aliquots at 2, 4, 6, and 8 hours. Before analysis, neutralize each aliquot with an equimolar amount of 0.1 M NaOH.
- Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH at room temperature. Withdraw aliquots at 1, 2, and 4 hours. Neutralize each aliquot with an equimolar amount of 0.1 M HCl.
- Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw an aliquot at 24 hours.
- Thermal Stress: Place a vial of the stock solution in an oven at 80°C. Withdraw an aliquot at 48 hours.
- Photostability: Place a quartz vial (or other UV-transparent vial) containing the stock solution in a photostability chamber according to ICH Q1B guidelines. Analyze after the specified exposure duration.
3. Sample Analysis:
- Analyze all samples (including the time-zero control) by a suitable reverse-phase HPLC-UV method (e.g., C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid).
- Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
- If available, use LC-MS to obtain mass information for the new peaks to aid in structural elucidation of the degradation products.
4. Data Interpretation:
- Calculate the percentage of degradation for the parent compound under each stress condition.
- The method is considered "stability-indicating" if all degradation product peaks are resolved from the parent peak (resolution > 1.5).
Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the primary chemical instabilities predicted for this compound based on its functional groups.
Caption: Predicted degradation pathways for the target compound.
Diagram 2: Forced Degradation Experimental Workflow
This diagram outlines the logical flow of a forced degradation study, from sample preparation to data analysis.
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Challenge: Electrophilic Aromatic Substitution on a Complex Heterocycle
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for overcoming the common yet challenging issue of low yields in the iodination of dihydropyrido[2,3-b]pyrazinone systems. As Senior Application Scientists, we have synthesized data from seminal literature and combined it with field-proven insights to create a guide that not only provides solutions but also explains the fundamental chemistry driving them.
This center is structured to address your specific experimental issues directly. We begin with an in-depth Troubleshooting Guide to tackle the most pressing problems of low conversion, poor regioselectivity, and substrate decomposition. This is followed by a broader FAQ section for general guidance, detailed experimental protocols, and a comprehensive list of references for further reading.
The dihydropyrido[2,3-b]pyrazinone core is an electron-rich heterocyclic system, making it a prime candidate for electrophilic aromatic substitution (EAS). However, its reactivity is nuanced. The presence of multiple nitrogen atoms and two distinct aromatic rings complicates regioselectivity, while the system's stability can be sensitive to the reaction conditions. The fundamental goal is to generate a potent electrophilic iodine species ("I+") that reacts selectively at the desired position without degrading the starting material. This process is generally understood to proceed via the mechanism outlined below.
Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).
Troubleshooting Guide: Overcoming Low Yields
This guide is structured in a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: My reaction shows very low conversion, and I primarily recover my starting material. What are the likely causes and how can I improve the reaction's driving force?
Recovering unreacted starting material is a clear indication that the reaction conditions are not sufficiently activating for your substrate. The core issue is that the electrophilicity of your iodine source is too low to overcome the activation energy of the substitution.
Primary Causes & Recommended Solutions:
-
Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) is the weakest electrophile among the common halogens and often fails to react with moderately activated or deactivated heterocycles.[1]
-
Solution: Switch to a more potent electrophilic iodine source. N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (DIH) are significantly more reactive and are excellent alternatives.[2] DIH, in particular, is noted for its high reactivity and selectivity.
-
-
Lack of Electrophile Activation: Even powerful reagents like NIS often require an activator to further enhance the electrophilicity of the iodine atom.
-
Solution: Introduce an acid catalyst. The addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can protonate the carbonyl oxygen of NIS, making the N-I bond weaker and the iodine atom more electropositive and reactive.[3][4][5] For less sensitive substrates, stronger acids like trifluoromethanesulfonic acid can be used, but caution is advised to prevent substrate degradation.[4]
-
Alternative Solution: Lewis acids can also serve as powerful activators. Catalysts such as iron(III) triflimide or silver(I) triflimide have been shown to effectively activate NIS for the iodination of a wide range of arenes under mild conditions.[3][6]
-
The following table compares various iodinating systems to help guide your selection.
| Iodinating Reagent | Activator/Catalyst | Common Solvents | Typical Temperature | Key Advantages & Considerations |
| I₂ | Oxidizing Agent (e.g., H₂O₂, NaIO₄) | Water, H₂SO₄ | Room Temp to 60 °C | Economical but often requires harsh conditions; risk of side reactions.[1] |
| NIS | TFA (catalytic) | CH₂Cl₂, CH₃CN | 0 °C to Room Temp | Highly effective, mild, and widely used. Excellent starting point. [4][5] |
| NIS | AgOTf, Fe(NTf₂)₃ | CH₂Cl₂, CH₃CN | Room Temp | Very mild conditions suitable for sensitive substrates.[3][6] |
| DIH | H₂SO₄ (catalytic) | CH₂Cl₂, CH₃CN | Room Temp | More reactive than NIS; useful for less-activated substrates. |
| I₂ | AgOMs, AgOAc | CH₃CN | Room Temp to 50 °C | Generates a potent hypoiodite in situ; good for challenging heterocycles.[7] |
Q2: The reaction is proceeding, but I'm getting a complex mixture of products, including what appear to be multiple iodinated isomers or di-iodinated species. How can I improve selectivity?
This issue points to a lack of regiochemical control or over-reactivity. The electronic nature of the dihydropyrido[2,3-b]pyrazinone ring dictates multiple potentially reactive sites, and the mono-iodinated product may be even more reactive than the starting material, leading to subsequent iodination.
Primary Causes & Recommended Solutions:
-
Poor Regiocontrol: The reaction conditions may be too aggressive, leading to attack at both kinetically and thermodynamically favored positions.
-
Solution: Lower the reaction temperature. Running the reaction at 0 °C or even lower can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Solution: Control the addition of reagents. Adding the iodinating agent slowly (e.g., portion-wise or via syringe pump) keeps its instantaneous concentration low, which can suppress the formation of undesired isomers.
-
-
Over-Iodination: The formation of di- or even tri-iodinated products occurs when the reaction is allowed to proceed for too long or with an excess of the iodinating agent.
-
Solution: Employ precise stoichiometry. Use no more than 1.05-1.1 equivalents of the iodinating agent relative to your limiting reagent.
-
Solution: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material has been fully consumed to prevent the slower formation of over-iodinated byproducts.
-
Q3: My reaction turns into a dark, intractable mess, and the isolated yield of the desired product is very low due to decomposition. What's causing this and how can I prevent it?
Substrate decomposition is a classic sign that your reaction conditions are too harsh for the dihydropyrido[2,3-b]pyrazinone core. This can be due to excessive acidity, overly powerful oxidants, or high temperatures.
Primary Causes & Recommended Solutions:
-
Excessively Harsh Conditions: Strong acids can lead to irreversible protonation and degradation of the heterocyclic system. Similarly, certain iodination systems that rely on strong oxidants can cause unwanted side reactions.[7]
-
Solution: Switch to a milder protocol. The NIS/catalytic TFA system is often a good balance of reactivity and mildness.[5] If decomposition persists, explore metal-catalyzed options like AgOTf/NIS, which operate under neutral conditions.[3]
-
Solution: Add a non-nucleophilic base. If acidic byproducts (like HI) are suspected to cause degradation, adding an acid scavenger like lithium carbonate (Li₂CO₃) or pyridine can be beneficial.[8]
-
-
Unsuitable Solvent Choice: The solvent can significantly impact stability.
-
Solution: Consider solvent screening. Hexafluoroisopropanol (HFIP) is an excellent solvent known to stabilize cationic intermediates and promote mild halogenations of heterocycles with N-halosuccinimides.[3] Acetonitrile (CH₃CN) and dichloromethane (CH₂Cl₂) are also common and effective choices.
-
The following flowchart provides a systematic approach to troubleshooting these common issues.
Caption: A decision-making flowchart for troubleshooting low-yield iodination reactions.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my iodination reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives good separation between your starting material and product. Stain with potassium permanganate or use a UV lamp for visualization. The iodinated product should have a slightly different Rf value than the starting material. For more precise monitoring, especially to detect over-iodination, LC-MS is ideal.
Q: What is a standard workup procedure for an iodination reaction using NIS or I₂? A: A typical workup involves quenching the reaction to destroy any unreacted iodine species, followed by extraction.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate (10% w/v). This will quench excess I₂ or NIS, indicated by the disappearance of any brown/purple color.[9]
-
Add an organic solvent (e.g., ethyl acetate or dichloromethane) to extract the product.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to neutralize any acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Q: The byproduct from my iodinating agent (e.g., succinimide from NIS) is co-eluting with my product during chromatography. How can I remove it? A: Succinimide and 5,5-dimethylhydantoin are both water-soluble. An effective way to remove them is by performing multiple aqueous washes during the workup. A wash with a dilute base like 1M NaOH can also help by deprotonating the succinimide, increasing its aqueous solubility.[10] If it persists, a trituration of the crude solid with a solvent in which your product is sparingly soluble but the byproduct is soluble (e.g., diethyl ether) can be effective.
Recommended Experimental Protocol
General Procedure for Iodination using N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)[5][6]
This protocol is a robust starting point for the iodination of the dihydropyrido[2,3-b]pyrazinone core, balancing high reactivity with mild conditions.
Materials:
-
Dihydropyrido[2,3-b]pyrazinone substrate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Trifluoroacetic Acid (TFA) (0.1 eq)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dihydropyrido[2,3-b]pyrazinone substrate (1.0 eq).
-
Dissolution: Add the anhydrous solvent (e.g., CH₃CN) to dissolve the substrate completely. A concentration of 0.1 M is a good starting point.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the stirred solution, followed by the dropwise addition of trifluoroacetic acid (0.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC every 15-30 minutes. If no significant conversion is observed after 1-2 hours, the reaction can be allowed to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired iodinated product.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven solutions grounded in established chemical principles.
Introduction to the Synthesis
The scale-up of this compound, a key intermediate in the development of various therapeutic agents, presents unique challenges.[1][2] The introduction of an iodine atom onto the pyridopyrazinone core requires careful control of reaction conditions to ensure high yield, purity, and safety. This guide will focus on a common and logical synthetic route: the direct iodination of the 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one precursor.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or Incomplete Conversion to the Iodinated Product
Question: My reaction shows a significant amount of starting material remaining even after extended reaction times. What are the likely causes and how can I improve the conversion rate?
Answer: Low conversion is a frequent hurdle in electrophilic iodination of heterocyclic systems. The causes can be multifaceted, ranging from reagent quality to reaction kinetics.
Potential Causes & Solutions:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile. For successful iodination of an electron-deficient ring system like a pyridopyrazinone, an activating agent or a more potent iodine source is often necessary.
-
Solution 1: Employ an Activating System. The use of an oxidant in conjunction with I₂ can generate a more electrophilic iodine species in situ. A common system is I₂ with an oxidizing agent like hydrogen peroxide or a silver salt.
-
Solution 2: Use a More Reactive Iodinating Reagent. Consider using N-iodosuccinimide (NIS) or iodine monochloride (ICl).[3] These reagents are more electrophilic than I₂ alone and can often drive the reaction to completion. However, they are also more aggressive and may require lower reaction temperatures to control selectivity.[3]
-
-
Poor Solubility of Starting Material: On a larger scale, ensuring all the starting material is in solution and accessible to the reagents is critical.
-
Solution: Experiment with different solvent systems. Aprotic polar solvents like DMF or NMP can be effective. If solubility remains an issue, a modest increase in reaction temperature may be necessary. Always monitor for thermal decomposition if heating.
-
-
Deactivation of the Iodinating Reagent: Iodinating reagents can be sensitive to moisture and other nucleophiles.
-
Solution: Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products and Di-iodination
Question: My crude product analysis (TLC/LC-MS) shows multiple spots, including what appears to be a di-iodinated byproduct. How can I improve the selectivity of the reaction?
Answer: The formation of multiple products, particularly over-iodination, indicates that the reaction conditions are too harsh or not sufficiently controlled.
Potential Causes & Solutions:
-
Excessively Reactive Iodinating Agent: While potent iodinating agents can improve conversion, they can also lead to a lack of selectivity.
-
Solution 1: Control the Stoichiometry. Carefully control the equivalents of the iodinating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Solution 2: Lower the Reaction Temperature. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly enhance selectivity by favoring the kinetically controlled mono-iodination product.
-
-
Localized "Hot Spots" or Poor Mixing: In larger reactors, inefficient stirring can create areas of high reagent concentration, leading to side reactions.
-
Solution: Ensure robust and efficient mechanical stirring. For scale-up, the type of stirrer (e.g., overhead mechanical stirrer with appropriate impeller design) is crucial.
-
-
Reaction with Solvent: Some solvents can participate in side reactions under strongly acidic or oxidizing conditions.
-
Solution: Choose a solvent that is inert under the reaction conditions. Acetonitrile or halogenated solvents are often good choices.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the scale-up of this iodination reaction?
A1: Temperature control is paramount. Many iodination reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction can lead to a significant increase in side products and pose a serious safety risk. Implement a robust cooling system and consider adding the iodinating agent portion-wise or via a syringe pump to manage the exotherm.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: While TLC is useful for initial assessment, for scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate monitoring. It provides quantitative data on the consumption of starting material and the formation of the product and any byproducts.
Q3: What are the best practices for quenching and working up a large-scale iodination reaction?
A3: At the end of the reaction, any excess iodine or active iodinating species must be quenched. A common and effective method is to add an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The disappearance of the characteristic iodine color indicates complete quenching.[3] For workup, extraction with a suitable organic solvent followed by washing with brine to remove water-soluble impurities is standard.
Q4: What are the common challenges in the purification of this compound at scale?
A4: Purification of iodinated heterocyclic compounds can be challenging due to their often high molecular weight and potential for low solubility.
-
Crystallization: This is the most desirable method for large-scale purification. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and generate significant solvent waste at a larger scale. It is often used as a final polishing step if crystallization does not provide the required purity.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is a representative procedure based on common iodination methods for similar heterocyclic systems.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | 163.16 | 100 g | 0.613 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 145 g | 0.645 | 1.05 |
| Acetonitrile (anhydrous) | 41.05 | 1.5 L | - | - |
| Sodium Thiosulfate | 158.11 | 10% aq. solution | - | - |
| Dichloromethane | 84.93 | As needed | - | - |
| Brine | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (100 g, 0.613 mol) and anhydrous acetonitrile (1.0 L).
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Addition of NIS: In a separate flask, dissolve N-iodosuccinimide (145 g, 0.645 mol) in anhydrous acetonitrile (0.5 L). Add this solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by HPLC every hour until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, slowly add 10% aqueous sodium thiosulfate solution at 0 °C until the yellow color of the reaction mixture disappears.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
To the resulting residue, add dichloromethane (1 L) and water (500 mL).
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Reaction Pathway
Caption: Synthetic route to the target compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
analytical methods for purity assessment of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the analytical methods for assessing the purity of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 957193-64-5; MW: 275.05 g/mol ). As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested advice to help you navigate the complexities of your experimental work.
Overall Purity Assessment Workflow
A robust determination of purity is never reliant on a single technique. It requires orthogonal methods—different analytical techniques that measure the same attribute based on different chemical principles. This approach ensures that all potential impurities, regardless of their chemical nature, are detected and quantified.
Below is a typical workflow for the comprehensive purity assessment of a new chemical entity like this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main compound from its impurities. For a polar, heterocyclic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[1]
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point is a gradient RP-HPLC method. The pyrido[2,3-b]pyrazin-2(1H)-one core is quite polar, which can lead to poor retention on standard C18 columns with highly aqueous mobile phases.[2][3] A C18 column is still the first choice, but be prepared to adjust mobile phase composition significantly.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.6-5 µm particle size, 150 mm x 4.6 mm | Industry standard for RP-HPLC, providing a good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic modifier improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions and ensuring consistent ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for RP-HPLC. Acetonitrile often provides better resolution and lower backpressure. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential during method development to ensure elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection (UV/PDA) | 254 nm and a secondary wavelength (e.g., 220 nm). Monitor full spectrum with PDA. | 254 nm is a good starting point for aromatic/heterocyclic systems. A Photodiode Array (PDA) detector is crucial for identifying co-eluting peaks and assessing peak purity. |
| Injection Volume | 5-10 µL | Dependent on sample concentration; aim for a concentration that avoids detector saturation. |
Q2: How should I prepare my sample for HPLC analysis?
The sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.[1] For this compound, a suitable solvent would be a mixture of Water/Acetonitrile (e.g., 90:10 v/v) with 0.1% formic acid. Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could clog the system.[4]
Troubleshooting Guide - HPLC
Problem: My main peak is eluting very early, close to the solvent front, and is poorly shaped.
-
Likely Cause: Your compound is highly polar and is not being sufficiently retained on the C18 stationary phase. This is a common issue with polar molecules in reversed-phase chromatography.[2][3]
-
Solutions:
-
Modify the Mobile Phase: Decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient. Start at 0% or 1% B if your system allows.
-
Consider a Different Column: If modifying the mobile phase is insufficient, consider an "aqueous stable" C18 column designed for use with highly aqueous mobile phases. Alternatively, a polar-embedded or phenyl-hexyl column could offer different selectivity and improved retention.
-
Use Ion-Pairing Reagents: For highly polar or ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly improve retention and peak shape.[5]
-
Problem: I am seeing a high system backpressure.
-
Likely Cause: There is a blockage somewhere in the system. Common culprits include a blocked column frit, a clogged guard column, or precipitated buffer in the pump or lines.[1]
-
Solutions:
-
Isolate the Problem: Systematically disconnect components, starting from the detector and moving backward towards the pump, to identify where the pressure drop occurs.
-
Change the Guard Column: The guard column is a sacrificial component designed to catch particulates and strongly retained compounds.[2] Replace it first.
-
Flush the Column: If the column is the source, try back-flushing it (if the manufacturer allows) with a strong solvent series.
-
Check Mobile Phase: Ensure your mobile phase components are fully miscible and that no buffers have precipitated upon mixing with the organic solvent.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of your main peak and for identifying unknown impurities. When coupled with LC (LC-MS), it provides the molecular weight of every component as it elutes from the column.
Frequently Asked Questions (FAQs) - MS
Q1: What should I expect in the mass spectrum for this compound?
The molecular weight is 275.05 g/mol . In positive ion mode ESI-MS, you should expect to see the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 276.0 .
Q2: Will I see an isotopic pattern for the iodine atom?
No. This is a critical point of distinction from other halogens like chlorine and bromine. Chlorine has two common isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which results in a characteristic M and M+2 pattern with a 3:1 intensity ratio.[6][7] Bromine also has two isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), giving an M and M+2 pattern of nearly equal height.[7][8]
However, Iodine is monoisotopic ; its only stable isotope is ¹²⁷I. Therefore, you will not see an M+2 peak. The presence of iodine is confirmed by the accurate mass measurement and the characteristic fragmentation patterns, which may involve the loss of an iodine radical (127 Da) or HI (128 Da).[9]
Troubleshooting Guide - MS
Problem: I don't see my expected [M+H]⁺ ion at m/z 276.0.
-
Likely Cause: The compound may not be ionizing efficiently under the current conditions, or it may be forming a different adduct.
-
Solutions:
-
Check Ionization Mode: While ESI positive mode is a good starting point, try ESI negative mode as well. The lactam structure might deprotonate to form an [M-H]⁻ ion at m/z 274.0.
-
Look for Other Adducts: Check for common adducts like the sodium adduct [M+Na]⁺ at m/z 298.0 or the potassium adduct [M+K]⁺ at m/z 314.0. These are common if there are trace salt contaminants in your sample or mobile phase.
-
Optimize Source Conditions: Adjust the ESI source parameters, such as capillary voltage and gas temperatures, to optimize the ionization of your specific compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure elucidation and can also be used for quantitative purity assessment (qNMR). For purity, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents.
Frequently Asked Questions (FAQs) - NMR
Q1: What solvent should I use for NMR analysis?
The choice of solvent is critical. You need a deuterated solvent that fully dissolves your compound. For a polar heterocyclic compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent starting points. DMSO-d₆ is particularly good at dissolving polar compounds and its residual solvent peak does not typically interfere with the aromatic region.
Q2: How do I use ¹H NMR to assess purity?
-
Acquire a High-Quality Spectrum: Ensure the sample is fully dissolved and use appropriate acquisition parameters.
-
Identify Compound Peaks: Assign all the peaks corresponding to this compound.
-
Look for Unassigned Peaks: Any peaks that do not belong to your compound or the solvent are potential impurities.
-
Quantify by Integration: If you identify an impurity with a well-resolved peak, you can estimate its concentration relative to your main compound. For example, if a peak from your compound representing 1 proton has an integral of 1.00, and an impurity peak also representing 1 proton has an integral of 0.01, then the impurity is present at approximately 1 mol %. Be mindful that this assumes the impurity peak also represents a single proton.
Troubleshooting Guide - NMR
Problem: My baseline is distorted ("rolling") and my peaks are broad.
-
Likely Cause: This often points to poor shimming of the magnet or issues with sample preparation.
-
Solutions:
-
Re-shim the Magnet: Perform an automated or manual shimming routine to homogenize the magnetic field.
-
Check Sample Quality: The sample may not be fully dissolved, or there might be suspended solids. Try gently warming the sample or filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Use Sufficient Solvent: Ensure the solvent height in the NMR tube is adequate (typically ~4 cm or 0.5 mL for a standard 5 mm tube) to be within the detection region of the coils.
-
Detailed Experimental Protocol: Purity Determination by RP-HPLC-PDA
This protocol outlines a validated method for determining the purity of this compound.
1. Materials and Reagents
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), >99% purity
-
HPLC Vials with septa
-
0.22 µm Syringe Filters (e.g., PTFE or PVDF)
2. Instrument and Conditions
-
HPLC system with a binary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
See Table 1 for detailed mobile phase and chromatographic conditions.
3. Standard and Sample Preparation
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter the final working standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.
4. Chromatographic Run
-
Equilibrate the column with the initial mobile phase conditions (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform five replicate injections of the Working Standard Solution to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the Sample Preparation.
-
At the end of the sequence, flush the column with a high-organic mobile phase (e.g., 90% ACN) to remove any strongly retained compounds.
5. Data Analysis
-
Integrate all peaks in the chromatogram from the sample run, excluding the solvent front and any peaks present in the blank injection.
-
Calculate the purity by area percent normalization:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
-
Use the PDA data to evaluate peak purity for the main peak to ensure there are no co-eluting impurities.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. uhplcs.com [uhplcs.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Cross-Coupling Reactions with 7-Iodo Heterocycles
Welcome to the Technical Support Center dedicated to troubleshooting failed cross-coupling reactions involving 7-iodo heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with these challenging yet vital substrates. Here, we move beyond generic advice to provide in-depth, mechanistically grounded solutions to common problems encountered in the lab.
The 7-position of many heterocycles, such as indoles, azaindoles, and quinolines, presents a unique chemical environment. The proximity of the iodine atom to the fused ring and, often, a nitrogen heteroatom, introduces specific steric and electronic challenges that can impede standard cross-coupling protocols. This guide will equip you with the knowledge to diagnose and overcome these hurdles.
Troubleshooting Guide: Common Issues and Strategic Solutions
Problem 1: Low to No Conversion of the 7-Iodo Heterocycle
This is one of the most frequent issues, where starting material is recovered largely unreacted. The root cause often lies in the initial, and frequently rate-limiting, oxidative addition step.
Question: My Suzuki-Miyaura coupling of a 7-iodoindole with an arylboronic acid is not proceeding. What are the likely causes and how can I address this?
Answer:
Low conversion in the Suzuki-Miyaura coupling of 7-iodoindoles often points to issues with the catalyst's ability to undergo oxidative addition or subsequent steps in the catalytic cycle. Here’s a breakdown of potential causes and solutions:
-
Catalyst Inhibition by the Heterocycle: The nitrogen atom in the indole ring, particularly the N-H proton of an unprotected indole, can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution 1: N-Protection. Protecting the indole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can prevent this inhibitory coordination and often dramatically improves yields.[2]
-
Solution 2: Ligand Selection. Employing bulky, electron-rich phosphine ligands can disfavor the binding of the heterocycle to the palladium center. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, as well as N-heterocyclic carbenes (NHCs), are excellent choices.[1][3] These ligands promote the formation of the active monoligated palladium species essential for efficient catalysis.
-
-
Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance from the adjacent fused ring can slow down the oxidative addition step.
-
Inadequate Base: The base is crucial for the activation of the boronic acid in the transmetalation step.
Workflow for Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of 7-Iodoindoles
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactions: 7-Iodo- vs. 7-Bromo-Dihydropyrido[2,3-b]pyrazinone
Introduction: The Strategic Importance of the Dihydropyrido[2,3-b]pyrazinone Scaffold
The dihydropyrido[2,3-b]pyrazinone core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant biological activity.[1][2][3] Its derivatives are explored in medicinal chemistry for applications ranging from anticancer agents to kinase inhibitors.[4][5] The functionalization of this core, particularly at the C7 position, is a critical step in the drug discovery process, allowing for the modulation of pharmacological properties through the introduction of diverse molecular fragments.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for achieving this functionalization. The choice of the halide at the C7 position—typically iodine or bromine—is a crucial decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of the reactivity of 7-iodo- and 7-bromo-dihydropyrido[2,3-b]pyrazinone in these key transformations, offering researchers the insights needed to make informed decisions in their synthetic campaigns.
Theoretical Underpinnings: The Carbon-Halogen Bond's Decisive Role
The difference in reactivity between aryl iodides and bromides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted reactivity trend is Ar-I > Ar-Br > Ar-Cl , which directly correlates with their bond strengths (C-Cl > C-Br > C-I).
The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6] A weaker C-X bond is cleaved more readily, leading to faster oxidative addition. This typically allows reactions with aryl iodides to proceed under milder conditions (e.g., lower temperatures, lower catalyst loadings) compared to their bromo counterparts.[6] However, as this guide will explore, this general rule is not absolute and can be inverted by factors such as ligand choice, the specific coupling reaction, and potential catalyst inhibition.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Comparison in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on the 7-halo-dihydropyrido[2,3-b]pyrazinone scaffold are not extensively published, we can construct a robust comparison based on established reactivity principles and experimental data from closely analogous heterocyclic systems.
Suzuki-Miyaura Coupling: The C-C Bond Formation Workhorse
The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)-C(sp²) bonds. The expected reactivity trend would favor the 7-iodo substrate.
General Observation: The weaker C-I bond allows for faster oxidative addition, often leading to higher yields and the feasibility of using milder conditions. However, this is not always the case. Some studies using traditional catalyst systems like [Pd(PPh₃)₄] have reported surprisingly inefficient coupling of aryl iodides at lower temperatures (~50 °C), in stark contrast to the efficient coupling of equivalent aryl bromides.[7] This has been attributed to the inefficient turnover of key on-cycle intermediates in the presence of excess phosphine ligands for the iodide case.[7]
| Feature | 7-Iodo-dihydropyrido[2,3-b]pyrazinone | 7-Bromo-dihydropyrido[2,3-b]pyrazinone |
| Reactivity | Generally higher; faster reaction rates. | Generally lower; may require more forcing conditions. |
| Typical Conditions | Lower catalyst loading (e.g., 1-2 mol%), lower temperatures (RT to 80 °C). | Higher catalyst loading (e.g., 3-5 mol%), higher temperatures (80-120 °C). |
| Catalyst Choice | Broad compatibility. Standard Pd(PPh₃)₄, PdCl₂(dppf) are often effective. | May require more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[8] |
| Potential Issues | Possible catalyst inhibition with certain ligand systems at low temperatures.[7] | Slower reaction rates, potential for incomplete conversion or side reactions like hydrodehalogenation at high temperatures. |
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vial, add 7-halo-dihydropyrido[2,3-b]pyrazinone (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[9]
-
Add the palladium precatalyst (e.g., PdCl₂(dppf), 3 mol% for bromo; 1.5 mol% for iodo) and ligand if necessary.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture with stirring. For the 7-iodo substrate, start at 60-80 °C. For the 7-bromo substrate, a higher temperature of 90-110 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] Counterintuitively to the general trend, aryl bromides are often superior substrates to aryl iodides in this reaction.
General Observation: The reactivity order in Buchwald-Hartwig aminations is often Ar-Br > Ar-Cl > Ar-I .[11] While the C-I bond undergoes faster oxidative addition, the resulting palladium-iodide intermediate can be less reactive in subsequent steps. Furthermore, the iodide anion generated during the reaction can act as an inhibitory ligand, forming stable, off-cycle palladium complexes that slow down or halt catalysis.[11] The use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, BrettPhos) is crucial for mitigating these issues and achieving high yields.[12]
| Feature | 7-Iodo-dihydropyrido[2,3-b]pyrazinone | 7-Bromo-dihydropyrido[2,3-b]pyrazinone |
| Reactivity | Often lower than the bromo analog due to catalyst inhibition by iodide.[11] | Generally higher and more reliable.[13] |
| Typical Conditions | May require specialized ligands and conditions to overcome inhibition. Strong, non-coordinating bases are preferred. | Broader range of conditions are often successful. NaOtBu or K₃PO₄ are common bases. |
| Catalyst Choice | Critically dependent on bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote reductive elimination from the Pd-I species. | High reactivity with modern Buchwald ligands (e.g., XPhos, SPhos).[14] |
| Potential Issues | Significant catalyst inhibition, leading to low conversion and sluggish reactions. | Can be sensitive to steric hindrance on the amine coupling partner. |
Representative Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), the appropriate bulky phosphine ligand (if not using a precatalyst), and a strong base like NaOtBu (1.5 equiv).
-
Add the 7-halo-dihydropyrido[2,3-b]pyrazinone (1.0 equiv).
-
Add the amine coupling partner (1.2 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Seal the vial and heat with vigorous stirring. For the 7-bromo substrate, 80-100 °C is a good starting point. The 7-iodo substrate may require similar or slightly higher temperatures to overcome inhibition.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable transformation for creating linear scaffolds.[15] This reaction typically follows the standard reactivity trend, favoring the iodo-substrate.
General Observation: The reactivity order is robustly Ar-I > Ar-Br .[16] The higher reactivity of aryl iodides allows them to be coupled selectively in the presence of aryl bromides.[15][17] The reaction is co-catalyzed by copper(I), which facilitates the formation of a copper-acetylide intermediate that undergoes transmetalation with the palladium complex.[15]
| Feature | 7-Iodo-dihydropyrido[2,3-b]pyrazinone | 7-Bromo-dihydropyrido[2,3-b]pyrazinone |
| Reactivity | High; reaction is often rapid and efficient. | Lower; requires higher temperatures and sometimes higher catalyst loading. |
| Typical Conditions | Mild conditions, often at room temperature to 50 °C. | Typically requires heating (60-100 °C). |
| Catalyst System | Standard PdCl₂(PPh₃)₂/CuI system is highly effective. | May benefit from more active catalyst systems or phosphine-free conditions. |
| Potential Issues | Homocoupling of the alkyne (Glaser coupling) can be a side reaction, but is usually minimized under optimal conditions. | Slower reaction can lead to decomposition of sensitive substrates or catalysts at elevated temperatures. |
Representative Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add 7-halo-dihydropyrido[2,3-b]pyrazinone (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol% for iodo; 4 mol% for bromo), and CuI (4 mol% for iodo; 8 mol% for bromo).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature for the 7-iodo substrate. For the 7-bromo substrate, heating to 60-80 °C may be necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Recommendations
The choice between a 7-iodo and a 7-bromo dihydropyrido[2,3-b]pyrazinone is a strategic decision that depends on the desired transformation and overall synthetic plan.
-
For Suzuki and Sonogashira Couplings: The 7-iodo derivative is generally the superior substrate. Its higher reactivity allows for milder conditions, lower catalyst loadings, and faster reaction times, which can be advantageous for complex or sensitive molecules. It also opens the door for selective couplings if other, less reactive halides (like bromine or chlorine) are present elsewhere in the molecule.
-
For Buchwald-Hartwig Aminations: The 7-bromo derivative is often the more reliable and efficient choice. It avoids the common issue of catalyst inhibition by iodide, leading to more consistent and higher yields with a broader range of amines. While amination of the 7-iodo analog is certainly achievable, it may require more rigorous optimization of ligands and conditions.
By understanding these reactivity nuances, researchers can design more efficient and robust synthetic routes, accelerating the development of novel therapeutics based on the valuable dihydropyrido[2,3-b]pyrazinone scaffold.
References
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to the Structure-Activity Relationship of 7-Substituted Dihydropyrido[2,3-b]pyrazinones as CRF1 Receptor Antagonists
This guide provides an in-depth comparison of 7-substituted 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, a class of potent antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor. We will dissect the nuanced structure-activity relationships (SAR) at the 7-position, offering a technical narrative grounded in experimental data to inform medicinal chemists and pharmacologists in the field of drug discovery for stress-related disorders.
Introduction: Targeting the Body's Central Stress Switch
Corticotropin-releasing factor (CRF) is the principal neuroregulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's core stress response system.[1] By binding to its primary receptor, CRF1, CRF orchestrates a cascade of endocrine, autonomic, and behavioral responses to stress.[1] Dysregulation of the CRF/CRF1 pathway is strongly implicated in the pathophysiology of anxiety, depression, and other stress-related conditions.[2] Consequently, small-molecule antagonists of the CRF1 receptor have emerged as a promising therapeutic strategy.[2][3]
The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold has been identified as a highly effective chemotype for developing potent and selective CRF1 receptor antagonists.[1] This guide focuses specifically on how substitutions at the 7-position of this heterocyclic core modulate binding affinity, providing a comparative analysis to guide future optimization efforts.
The Dihydropyrido[2,3-b]pyrazinone Core: A Privileged Scaffold
The fundamental structure of the dihydropyrido[2,3-b]pyrazinone series is a tricyclic system. Our analysis centers on modifications at the C7 position, while also considering the context of substitutions at other key positions (C4, C6, and C8) that are crucial for high-affinity binding.
References
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrido[2,3-b]pyrazinones: A Comparative Guide to Their Anticancer Efficacy
In the relentless pursuit of novel and effective cancer therapeutics, medicinal chemists are increasingly turning their attention to complex heterocyclic scaffolds that offer a rich tapestry for structural modification and biological targeting. Among these, the pyrido[2,3-b]pyrazin-2(1H)-one core and its bioisosteres have emerged as a promising framework for the development of potent anticancer agents. While specific derivatives, such as the 7-iodo substituted variant, are part of a broader exploration, a wealth of data from structurally related compounds provides invaluable insights into their therapeutic potential. This guide offers a comprehensive comparison of the efficacy of various dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives and related heterocyclic systems against a spectrum of cancer cell lines, underpinned by experimental data and mechanistic insights.
Our exploration will delve into the structure-activity relationships (SAR) that govern the cytotoxic effects of these compounds, their molecular mechanisms of action, and the experimental methodologies employed to elucidate their anticancer profiles. By synthesizing data from multiple studies, we aim to provide researchers, scientists, and drug development professionals with a clear and objective overview of this evolving class of potential chemotherapeutics.
Comparative Efficacy Against Cancer Cell Lines
The anticancer activity of dihydropyrido[2,3-b]pyrazin-2(1H)-one derivatives and their analogues is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. This quantitative measure allows for a direct comparison of the cytotoxic potency of different compounds. The table below summarizes the IC50 values for a selection of derivatives from various studies, highlighting their activity spectrum.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Pyrido[3,4-b]pyrazin-2(1H)-one Derivative (Compound 13) | MV4-11 (Acute Myeloid Leukemia) | 0.0157 ± 0.00015 | Potent FLT3 kinase inhibitor with excellent antiproliferative activity.[1][2] |
| 3,4-Dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | Showed promising antiproliferative activity and selectivity against melanoma cells.[3][4] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8d) | A-549 (Lung Cancer) | 7.23 | Exhibited potent cytotoxic activity, equipotent to erlotinib.[5] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one (Compound 8d) | PC-3 (Prostate Cancer) | 7.12 | Showed strong anti-proliferative activity, more potent than the reference drug.[5] |
| 3,4-Dihydropyrimidin-2(1H)-one (Compound 3d) | U251 (Glioblastoma) | 6.36 ± 0.73 | Possesses cytotoxic activity in the micromolar range against glioblastoma cell lines.[6] |
| Pyrazolo[3,4-d]pyrimidin-4-one (Compound 10e) | MCF-7 (Breast Cancer) | 11 | Displayed the most potent inhibitory activity among the tested compounds in its series.[7] |
Unraveling the Mechanism of Action: A Focus on Kinase Inhibition
A significant body of evidence suggests that many pyrido[2,3-b]pyrazinone derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.
Targeting FLT3 in Acute Myeloid Leukemia
Certain pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1][2] Mutations in the FLT3 receptor are known drivers in a subset of acute myeloid leukemia (AML) patients. By inhibiting the autophosphorylation of FLT3, these compounds can block downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
Caption: Inhibition of FLT3 Signaling Pathway.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines have been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK).[8] Dysregulation of ALK is implicated in various cancers. These compounds act as ring-constrained analogs of known aminopyridine kinase scaffolds, demonstrating the versatility of the broader pyridopyrazine core in targeting different kinases.
Other Kinase Targets
The broader class of pyrido[3,4-b]pyrazines has been investigated for the design of inhibitors against a panel of cancer-related protein kinases, with several analogues showing activity at low micromolar concentrations.[9] This suggests that the scaffold is a "privileged structure" in kinase inhibitor design, capable of being adapted to target a variety of kinases.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of substituents on the heterocyclic core. Key SAR observations include:
-
Substituents on the Pyridine Ring: The presence of an aryl group at certain positions appears to be crucial for activity.[10]
-
Amino Groups: For 1,2-dihydropyrido[3,4-b]pyrazines, amino or masked amino groups at specific positions were found to be necessary for their biological effects.[11]
-
Side Chains: The addition of a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position of the pyrido[3,4-b]pyrazine ring was identified as a key pharmacophoric group for binding to therapeutic targets.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, it is crucial to adhere to standardized experimental protocols. The following is a detailed methodology for a common in vitro cytotoxicity assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: MTT Assay Experimental Workflow.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are harvested from culture and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of concentrations. The medium from the cell plates is removed, and the cells are treated with the compound dilutions. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: Following the treatment period, the medium is aspirated, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for approximately 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The dihydropyrido[2,3-b]pyrazin-2(1H)-one scaffold and its related heterocyclic systems represent a fertile ground for the discovery of novel anticancer agents. The versatility of this chemical core allows for the development of compounds that can potently and selectively inhibit key oncogenic drivers, such as protein kinases. The comparative data presented in this guide underscore the potential of these derivatives against a range of cancer cell lines, with some exhibiting efficacy comparable or superior to established chemotherapeutic agents.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further elucidation of their mechanisms of action and the identification of predictive biomarkers will be crucial for their successful clinical translation. The continued exploration of the vast chemical space around the pyrido[2,3-b]pyrazinone core promises to yield the next generation of targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]
- 8. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Target Validation for Novel Pyrido[2,3-b]pyrazinone-Based Kinase Inhibitors
The pyrido[2,3-b]pyrazinone scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against critical and often drug-resistant protein kinases. Several series have demonstrated significant anti-proliferative effects in cancer models, including those resistant to established therapies like erlotinib, by targeting key signaling nodes such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] However, the journey from a promising "hit" in a cellular screen to a validated chemical probe or drug candidate is contingent on one critical process: target validation.
This guide provides a comparative framework for robustly identifying and validating the molecular targets of novel pyrido[2,3-b]pyrazinone inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, enabling researchers to design a self-validating workflow that builds a conclusive, multi-faceted evidence package for a compound's mechanism of action. The central tenet of drug discovery is to establish, with high confidence, that a molecule's therapeutic effect is mediated by its intended target.[4][5] This guide illuminates the path to achieving that confidence.
Part 1: Deconvoluting the Phenotype — Unbiased Approaches for Initial Target Hypothesis Generation
A common starting point for a novel compound series is the observation of a compelling cellular phenotype, such as potent cytotoxicity against a cancer cell line.[1] The fundamental challenge is to deconvolve this phenotype: which of the 500+ kinases in the human kinome is the compound acting upon to produce this effect? Unbiased, proteome-scale methods are essential for generating high-quality initial hypotheses without preconceived notions.
Strategy 1: Chemical Proteomics Competition Binding (Kinobeads)
Chemical proteomics provides a powerful, unbiased snapshot of direct compound-protein interactions within a complex and near-physiological environment—the cell lysate.[6][7] This method assesses which kinases your compound physically binds to.
Causality & Experimental Rationale: The core principle is competitive affinity purification. We use "kinobeads"—a resin functionalized with multiple, non-selective ATP-competitive kinase inhibitors—to capture a large fraction of the expressed kinome from a cell lysate.[8][9] By pre-incubating the lysate with our soluble pyrido[2,3-b]pyrazinone test compound, we can then measure which kinases are prevented from binding to the beads. The kinases that are "competed off" are the direct binders and primary target candidates. This approach is exceptionally powerful for discovering both expected and unanticipated "off-targets," which is critical for understanding a compound's overall biological effect and potential liabilities.[6]
Protocol: Kinobeads-Based Competition Binding Assay
-
Cell Lysate Preparation: Culture and harvest cells of interest (e.g., the cancer cell line where the phenotype was observed). Lyse cells under native conditions to preserve protein complexes and kinase activity. Clarify the lysate by high-speed centrifugation.
-
Competition: Aliquot the cell lysate. To separate aliquots, add the pyrido[2,3-b]pyrazinone inhibitor at a range of concentrations (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO). Incubate for 1 hour at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate sample. Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for binding of non-competed kinases.
-
Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads. Perform in-solution tryptic digestion to generate peptides.
-
Mass Spectrometry: Label the resulting peptides with isobaric mass tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[10] Analyze the samples via LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Calculate the ratio of protein abundance in the inhibitor-treated samples versus the vehicle control. Proteins showing a dose-dependent decrease in abundance are identified as direct targets of the inhibitor.
Part 2: Confirming Target Engagement in the Cellular Milieu
Identifying a direct binder in a lysate is a crucial first step, but it is not sufficient. A drug must penetrate the cell membrane, engage its target in the presence of high endogenous ATP concentrations, and elicit a functional response. The following methods validate this critical link.
Strategy 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® is the gold standard for confirming direct target engagement in intact, live cells. It is a biophysical assay that requires no compound modification or cellular engineering.[11][12]
Causality & Experimental Rationale: The principle is based on ligand-induced thermal stabilization. When a protein binds to a ligand (like our inhibitor), it generally becomes more resistant to heat-induced unfolding and aggregation.[11] In a CETSA experiment, we treat intact cells with our compound, heat them across a temperature gradient, and then lyse them to measure how much of the target protein remains soluble. A stabilizing compound will cause a rightward shift in the protein's "melting curve," providing unequivocal proof of intracellular binding.[12][13]
Protocol: Western Blot-Based CETSA for a Hypothesized Kinase Target
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the pyrido[2,3-b]pyrazinone inhibitor at a fixed, high concentration (e.g., 10-20 µM) or with vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.[14]
-
Lysis: Lyse the cells via repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[14]
-
Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target kinase in the soluble fraction using standard Western Blot analysis with a validated antibody. An abundant, unrelated protein should be probed as a negative control, and a housekeeping protein as a loading control.
-
Data Plotting: Quantify the band intensities. For each treatment group (inhibitor vs. vehicle), plot the normalized percentage of soluble protein against the temperature to generate the melting curves. A shift in the curve indicates target engagement.
Strategy 3: Cellular Pathway Analysis (Phosphoproteomics)
Confirming that your inhibitor binds its target in cells is powerful. Proving it functionally modulates the target's downstream signaling pathway provides the mechanistic link to the observed phenotype.
Causality & Experimental Rationale: If your hypothesized target is a kinase like EGFR, its inhibition should lead to a measurable decrease in the phosphorylation of its known downstream substrates (e.g., AKT, ERK). By treating cells with the inhibitor and using mass spectrometry-based phosphoproteomics, we can quantitatively map these changes across the signaling network. This not only validates target engagement but also confirms the intended functional consequence.[9][15]
Part 3: Quantitative Comparison and Orthogonal Validation
With strong evidence for a primary target from cellular assays, the final stage involves precise quantification of potency and selectivity using orthogonal, or mechanistically distinct, methods.
Strategy 4: In Vitro Recombinant Enzyme Assays
These assays use purified, recombinant versions of the target kinase to provide a clean, quantitative measure of inhibitory potency (IC50) in a controlled, cell-free environment. This is the workhorse for medicinal chemistry and establishing structure-activity relationships (SAR).
Causality & Experimental Rationale: By removing the complexity of the cell, we can directly measure the interaction between our compound and the kinase. This allows for precise determination of potency and mechanism of inhibition (e.g., ATP-competitive vs. allosteric). A variety of high-throughput formats are available.[16][17]
| Assay Format | Principle | Key Advantage | Consideration |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction.[16] | Universal; can be used for virtually any kinase. | Indirect measure of kinase activity. |
| TR-FRET (e.g., LanthaScreen®) | Measures the phosphorylation of a fluorescently labeled substrate peptide.[17] | Homogeneous ("mix-and-read"), robust, and sensitive. | Requires a specific substrate and antibody pair. |
| Radiometric ([γ-³²P]ATP Filter Binding) | Measures the incorporation of radioactive phosphate from ATP onto a substrate.[18] | The "gold standard" for direct measurement of catalysis. | Requires handling of radioactivity. |
Strategy 5: Broad-Panel Kinome Selectivity Profiling
No kinase inhibitor is perfectly selective. Understanding its off-target profile is paramount for interpreting biological data and predicting potential toxicities.[4]
Causality & Experimental Rationale: The most direct way to assess selectivity is to screen the inhibitor against a large panel of hundreds of purified kinases at a fixed concentration (e.g., 1 µM). This provides a "selectivity score" and reveals any other potent off-target interactions that could confound cellular results or represent therapeutic liabilities or opportunities. Commercial services like Eurofins Discovery's KINOMEscan® (binding assay) and KinaseProfiler™ (activity assay) are the industry standard for this analysis.[19]
Comparative Summary of Target Validation Strategies
The following table provides a comparative overview to guide your experimental design. A robust validation package will integrate data from multiple quadrants of this table.
| Method | Principle | Context | Measures | Key Advantage | Key Limitation |
| Chemical Proteomics | Competitive Affinity Capture | Cell Lysate | Binding | Unbiased, proteome-wide discovery of direct targets.[6] | Does not confirm cellular activity or functional effect. |
| CETSA® | Ligand-induced Thermal Shift | Intact Cells , Tissues | Binding | Direct, unequivocal proof of target engagement in a live cell.[11] | Lower throughput; requires a specific antibody. |
| Phosphoproteomics | MS-based quantification of phosphorylation | Intact Cells | Function | Links target engagement to a functional signaling outcome.[9] | Technically complex; data analysis is intensive. |
| Recombinant Assays | In vitro enzymatic reaction | In Vitro (Purified) | Function | Precise IC50 determination for SAR.[16] | Lacks biological context (cell permeability, ATP competition). |
| Kinome Profiling | Panel of >400 recombinant kinases | In Vitro (Purified) | Binding or Function | Defines compound selectivity and off-target profile.[4][19] | May not perfectly reflect selectivity in a cellular environment. |
Conclusion: Building a Self-Validating Evidentiary Cascade
Target validation for a novel pyrido[2,3-b]pyrazinone kinase inhibitor should not be viewed as a single experiment, but as the construction of a logical, self-validating cascade of evidence.
-
Begin Broadly: Use an unbiased method like Chemical Proteomics to generate high-confidence hypotheses of the direct kinase targets from the complex proteome.
-
Validate in Cells: Confirm engagement of your top candidate(s) in an intact cellular environment using CETSA® . This is a critical checkpoint to ensure the compound is cell-permeable and can access its target.
-
Confirm the Mechanism: Use Phosphoproteomics or targeted Western blots to demonstrate that target engagement leads to the expected modulation of downstream signaling pathways, linking the molecular interaction to the cellular phenotype.
-
Quantify and Characterize: Finally, use Recombinant Enzyme Assays to precisely quantify potency and employ broad-panel Kinome Profiling to define the inhibitor's selectivity.
By integrating these orthogonal approaches, you move from correlation to causation. This multi-faceted dataset provides the rigorous validation required to confidently advance a novel pyrido[2,3-b]pyrazinone inhibitor from a promising molecule to a powerful tool for scientific discovery and a potential therapeutic for patients.
References
- 1. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmbreports.org [bmbreports.org]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. annualreviews.org [annualreviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of 7-Aryl vs. 7-Alkynyl Dihydropyrido[2,3-b]pyrazinones: Potency and Structure-Activity Relationships
For Immediate Release to the Scientific Community
In the landscape of modern medicinal chemistry, the dihydropyrido[2,3-b]pyrazinone scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets, including G-protein coupled receptors and kinases. A key area of investigation for optimizing the potency and selectivity of these compounds lies in the strategic substitution at the 7-position of the heterocyclic core. This guide provides a detailed comparative analysis of two critical substituent classes at this position: aryl and alkynyl groups. Drawing upon available experimental data, we will delve into the structure-activity relationships (SAR) that govern their biological activity, offering insights for researchers and professionals engaged in drug discovery and development.
The Dihydropyrido[2,3-b]pyrazinone Core: A Versatile Pharmacophore
The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one core represents a versatile template for the design of potent and selective antagonists for various receptors. Notably, this scaffold has been extensively explored for its ability to antagonize the Corticotropin-Releasing Factor-1 (CRF1) receptor, a key target in the treatment of anxiety, depression, and other stress-related disorders[1][2]. The potency of these compounds is highly dependent on the nature and orientation of substituents at various positions of the pyridopyrazinone ring system.
dot graph "Dihydropyrido_pyrazinone_Core" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label=""]; N [label=""]; O [label=""]; P [label=""]; Q [label=""]; R [label=""]; S [label=""]; T [label=""]; U [label=""]; V [label=""]; W [label=""]; X [label=""]; Y [label=""]; Z [label=""]; AA [label=""]; AB [label=""]; AC [label=""]; AD [label=""]; AE [label=""]; AF [label=""]; AG [label=""]; AH [label=""]; AI [label=""]; AJ [label=""]; AK [label=""]; AL [label=""]; AM [label=""]; AN [label=""]; AO [label=""]; AP [label=""]; AQ [label=""]; AR [label=""]; AS [label=""]; AT [label=""]; AU [label=""]; AV [label=""]; AW [label=""]; AX [label=""]; AY [label=""]; AZ [label=""]; BA [label=""]; BB [label=""]; BC [label=""]; BD [label=""]; BE [label=""]; BF [label=""]; BG [label=""]; BH [label=""]; BI [label=""]; BJ [label=""]; BK [label=""]; BL [label=""]; BM [label=""]; BN [label=""]; BO [label=""]; BP [label=""]; BQ [label=""]; BR [label=""]; BS [label=""]; BT [label=""]; BU [label=""]; BV [label=""]; BW [label=""]; BX [label=""]; BY [label=""]; BZ [label=""]; CA [label=""]; CB [label=""]; CC [label=""]; CD [label=""]; CE [label=""]; CF [label=""]; CG [label=""]; CH [label=""]; CI [label=""]; CJ [label=""]; CK [label=""]; CL [label=""]; CM [label=""]; CN [label=""]; CO [label=""]; CP [label=""]; CQ [label=""]; CR [label=""]; CS [label=""]; CT [label=""]; CU [label=""]; CV [label=""]; CW [label=""]; CX [label=""]; CY [label=""]; CZ [label=""]; DA [label=""]; DB [label=""]; DC [label=""]; DD [label=""]; DE [label=""]; DF [label=""]; DG [label=""]; DH [label=""]; DI [label=""]; DJ [label=""]; DK [label=""]; DL [label=""]; DM [label=""]; DN [label=""]; DO [label=""]; DP [label=""]; DQ [label=""]; DR [label=""]; DS [label=""]; DT [label=""]; DU [label=""]; DV [label=""]; DW [label=""]; DX [label=""]; DY [label=""]; DZ [label=""]; EA [label=""]; EB [label=""]; EC [label=""]; ED [label=""]; EE [label=""]; EF [label=""]; EG [label=""]; EH [label=""]; EI [label=""]; EJ [label=""]; EK [label=""]; EL [label=""]; EM [label=""]; EN [label=""]; EO [label=""]; EP [label=""]; EQ [label=""]; ER [label=""]; ES [label=""]; ET [label=""]; EU [label=""]; EV [label=""]; EW [label=""]; EX [label=""]; EY [label=""]; EZ [label=""]; FA [label=""]; FB [label=""]; FC [label=""]; FD [label=""]; FE [label=""]; FF [label=""]; FG [label=""]; FH [label=""]; FI [label=""]; FJ [label=""]; FK [label=""]; FL [label=""]; FM [label=""]; FN [label=""]; FO [label=""]; FP [label=""]; FQ [label=""]; FR [label=""]; FS [label=""]; FT [label=""]; FU [label=""]; FV [label=""]; FW [label=""]; FX [label=""]; FY [label=""]; FZ [label=""]; GA [label=""]; GB [label=""]; GC [label=""]; GD [label=""]; GE [label=""]; GF [label=""]; GG [label=""]; GH [label=""]; GI [label=""]; GJ [label=""]; GK [label=""]; GL [label=""]; GM [label=""]; GN [label=""]; GO [label=""]; GP [label=""]; GQ [label=""]; GR [label=""]; GS [label=""]; GT [label=""]; GU [label=""]; GV [label=""]; GW [label=""]; GX [label=""]; GY [label=""]; GZ [label=""]; HA [label=""]; HB [label=""]; HC [label=""]; HD [label=""]; HE [label=""]; HF [label=""]; HG [label=""]; HH [label=""]; HI [label=""]; HJ [label=""]; HK [label=""]; HL [label=""]; HM [label=""]; HN [label=""]; HO [label=""]; HP [label=""]; HQ [label=""]; HR [label=""]; HS [label=""]; HT [label=""]; HU [label=""]; HV [label=""]; HW [label=""]; HX [label=""]; HY [label=""]; HZ [label=""]; IA [label=""]; IB [label=""]; IC [label=""]; ID [label=""]; IE [label=""]; IF [label=""]; IG [label=""]; IH [label=""]; II [label=""]; IJ [label=""]; IK [label=""]; IL [label=""]; IM [label=""]; IN [label=""]; IO [label=""]; IP [label=""]; IQ [label=""]; IR [label=""]; IS [label=""]; IT [label=""]; IU [label=""]; IV [label=""]; IW [label=""]; IX [label=""]; IY [label=""]; IZ [label=""]; JA [label=""]; JB [label=""]; JC [label=""]; JD [label=""]; JE [label=""]; JF [label=""]; JG [label=""]; JH [label=""]; JI [label=""]; JJ [label=""]; JK [label=""]; JL [label=""]; JM [label=""]; JN [label=""]; JO [label=""]; JP [label=""]; JQ [label=""]; JR [label=""]; JS [label=""]; JT [label=""]; JU [label=""]; JV [label=""]; JW [label=""]; JX [label=""]; JY [label=""]; JZ [label=""]; KA [label=""]; KB [label=""]; KC [label=""]; KD [label=""]; KE [label=""]; KF [label=""]; KG [label=""]; KH [label=""]; KI [label=""]; KJ [label=""]; KK [label=""]; KL [label=""]; KM [label=""]; KN [label=""]; KO [label=""]; KP [label=""]; KQ [label=""]; KR [label=""]; KS [label=""]; KT [label=""]; KU [label=""]; KV [label=""]; KW [label=""]; KX [label=""]; KY [label=""]; KZ [label=""]; LA [label=""]; LB [label=""]; LC [label=""]; LD [label=""]; LE [label=""]; LF [label=""]; LG [label=""]; LH [label=""]; LI [label=""]; LJ [label=""]; LK [label=""]; LL [label=""]; LM [label=""]; LN [label=""]; LO [label=""]; LP [label=""]; LQ [label=""]; LR [label=""]; LS [label=""]; LT [label=""]; LU [label=""]; LV [label=""]; LW [label=""]; LX [label=""]; LY [label=""]; LZ [label=""]; MA [label=""]; MB [label=""]; MC [label=""]; MD [label=""]; ME [label=""]; MF [label=""]; MG [label=""]; MH [label=""]; MI [label=""]; MJ [label=""]; MK [label=""]; ML [label=""]; MM [label=""]; MN [label=""]; MO [label=""]; MP [label=""]; MQ [label=""]; MR [label=""]; MS [label=""]; MT [label=""]; MU [label=""]; MV [label=""]; MW [label=""]; MX [label=""]; MY [label=""]; MZ [label=""]; NA [label=""]; NB [label=""]; NC [label=""]; ND [label=""]; NE [label=""]; NF [label=""]; NG [label=""]; NH [label=""]; NI [label=""]; NJ [label=""]; NK [label=""]; NL [label=""]; NM [label=""]; NN [label=""]; NO [label=""]; NP [label=""]; NQ [label=""]; NR [label=""]; NS [label=""]; NT [label=""]; NU [label=""]; NV [label=""]; NW [label=""]; NX [label=""]; NY [label=""]; NZ [label=""]; OA [label=""]; OB [label=""]; OC [label=""]; OD [label=""]; OE [label=""]; OF [label=""]; OG [label=""]; OH [label=""]; OI [label=""]; OJ [label=""]; OK [label=""]; OL [label=""]; OM [label=""]; ON [label=""]; OO [label=""]; OP [label=""]; OQ [label=""]; OR [label=""]; OS [label=""]; OT [label=""]; OU [label=""]; OV [label=""]; OW [label=""]; OX [label=""]; OY [label=""]; OZ [label=""]; PA [label=""]; PB [label=""]; PC [label=""]; PD [label=""]; PE [label=""]; PF [label=""]; PG [label=""]; PH [label=""]; PI [label=""]; PJ [label=""]; PK [label=""]; PL [label=""]; PM [label=""]; PN [label=""]; PO [label=""]; PP [label=""]; PQ [label=""]; PR [label=""]; PS [label=""]; PT [label=""]; PU [label=""]; PV [label=""]; PW [label=""]; PX [label=""]; PY [label=""]; PZ [label=""]; QA [label=""]; QB [label=""]; QC [label=""]; QD [label=""]; QE [label=""]; QF [label=""]; QG [label=""]; QH [label=""]; QI [label=""]; QJ [label=""]; QK [label=""]; QL [label=""]; QM [label=""]; QN [label=""]; QO [label=""]; QP [label=""]; QQ [label=""]; QR [label=""]; QS [label=""]; QT [label=""]; QU [label=""]; QV [label=""]; QW [label=""]; QX [label=""]; QY [label=""]; QZ [label=""]; RA [label=""]; RB [label=""]; RC [label=""]; RD [label=""]; RE [label=""]; RF [label=""]; RG [label=""]; RH [label=""]; RI [label=""]; RJ [label=""]; RK [label=""]; RL [label=""]; RM [label=""]; RN [label=""]; RO [label=""]; RP [label=""]; RQ [label=""]; RR [label=""]; RS [label=""]; RT [label=""]; RU [label=""]; RV [label=""]; RW [label=""]; RX [label=""]; RY [label=""]; RZ [label=""]; SA [label=""]; SB [label=""]; SC [label=""]; SD [label=""]; SE [label=""]; SF [label=""]; SG [label=""]; SH [label=""]; SI [label=""]; SJ [label=""]; SK [label=""]; SL [label=""]; SM [label=""]; SN [label=""]; SO [label=""]; SP [label=""]; SQ [label=""]; SR [label=""]; SS [label=""]; ST [label=""]; SU [label=""]; SV [label=""]; SW [label=""]; SX [label=""]; SY [label=""]; SZ [label=""]; TA [label=""]; TB [label=""]; TC [label=""]; TD [label=""]; TE [label=""]; TF [label=""]; TG [label=""]; TH [label=""]; TI [label=""]; TJ [label=""]; TK [label=""]; TL [label=""]; TM [label=""]; TN [label=""]; TO [label=""]; TP [label=""]; TQ [label=""]; TR [label=""]; TS [label=""]; TT [label=""]; TU [label=""]; TV [label=""]; TW [label=""]; TX [label=""]; TY [label=""]; TZ [label=""]; UA [label=""]; UB [label=""]; UC [label=""]; UD [label=""]; UE [label=""]; UF [label=""]; UG [label=""]; UH [label=""]; UI [label=""]; UJ [label=""]; UK [label=""]; UL [label=""]; UM [label=""]; UN [label=""]; UO [label=""]; UP [label=""]; UQ [label=""]; UR [label=""]; US [label=""]; UT [label=""]; UU [label=""]; UV [label=""]; UW [label=""]; UX [label=""]; UY [label=""]; UZ [label=""]; VA [label=""]; VB [label=""]; VC [label=""]; VD [label=""]; VE [label=""]; VF [label=""]; VG [label=""]; VH [label=""]; VI [label=""]; VJ [label=""]; VK [label=""]; VL [label=""]; VM [label=""]; VN [label=""]; VO [label=""]; VP [label=""]; VQ [label=""]; VR [label=""]; VS [label=""]; VT [label=""]; VU [label=""]; VV [label=""]; VW [label=""]; VX [label=""]; VY [label=""]; VZ [label=""]; WA [label=""]; WB [label=""]; WC [label=""]; WD [label=""]; WE [label=""]; WF [label=""]; WG [label=""]; WH [label=""]; WI [label=""]; WJ [label=""]; WK [label=""]; WL [label=""]; WM [label=""]; WN [label=""]; WO [label=""]; WP [label=""]; WQ [label=""]; WR [label=""]; WS [label=""]; WT [label=""]; WU [label=""]; WV [label=""]; WW [label=""]; WX [label=""]; WY [label=""]; WZ [label=""]; XA [label=""]; XB [label=""]; XC [label=""]; XD [label=""]; XE [label=""]; XF [label=""]; XG [label=""]; XH [label=""]; XI [label=""]; XJ [label=""]; XK [label=""]; XL [label=""]; XM [label=""]; XN [label=""]; XO [label=""]; XP [label=""]; XQ [label=""]; XR [label=""]; XS [label=""]; XT [label=""]; XU [label=""]; XV [label=""]; XW [label=""]; XX [label=""]; XY [label=""]; XZ [label=""]; YA [label=""]; YB [label=""]; YC [label=""]; YD [label=""]; YE [label=""]; YF [label=""]; YG [label=""]; YH [label=""]; YI [label=""]; YJ [label=""]; YK [label=""]; YL [label=""]; YM [label=""]; YN [label=""]; YO [label=""]; YP [label=""]; YQ [label=""]; YR [label=""]; YS [label=""]; YT [label=""]; YU [label=""]; YV [label=""]; YW [label=""]; YX [label=""]; YY [label=""]; YZ [label=""]; ZA [label=""]; ZB [label=""]; ZC [label=""]; ZD [label=""]; ZE [label=""]; ZF [label=""]; ZG [label=""]; ZH [label=""]; ZI [label=""]; ZJ [label=""]; ZK [label=""]; ZL [label=""]; ZM [label=""]; ZN [label=""]; ZO [label=""]; ZP [label=""]; ZQ [label=""]; ZR [label=""]; ZS [label=""]; ZT [label=""]; ZU [label=""]; ZV [label=""]; ZW [label=""]; ZX [label=""]; ZY [label=""]; ZZ [label=""]; AAA [label=""]; AAB [label=""]; AAC [label=""]; AAD [label=""]; AAE [label=""]; AAF [label=""]; AAG [label=""]; AAH [label=""]; AAI [label=""]; AAJ [label=""]; AAK [label=""]; AAL [label=""]; AAM [label=""]; AAN [label=""]; AAO [label=""]; AAP [label=""]; AAQ [label=""]; AAR [label=""]; AAS [label=""]; AAT [label=""]; AAU [label=""]; AAV [label=""]; AAW [label=""]; AAX [label=""]; AAY [label=""]; AAZ [label=""]; ABA [label=""]; ABB [label=""]; ABC [label=""]; ABD [label=""]; ABE [label=""]; ABF [label=""]; ABG [label=""]; ABH [label=""]; ABI [label=""]; ABJ [label=""]; ABK [label=""]; ABL [label=""]; ABM [label=""]; ABN [label=""]; ABO [label=""]; ABP [label=""]; ABQ [label=""]; ABR [label=""]; ABS [label=""]; ABT [label=""]; ABU [label=""]; ABV [label=""]; ABW [label=""]; ABX [label=""]; ABY [label=""]; ABZ [label=""]; ACA [label=""]; ACB [label=""]; ACC [label=""]; ACD [label=""]; ACE [label=""]; ACF [label=""]; ACG [label=""]; ACH [label=""]; ACI [label=""]; ACJ [label=""]; ACK [label=""]; ACL [label=""]; ACM [label=""]; ACN [label=""]; ACO [label=""]; ACP [label=""]; ACQ [label=""]; ACR [label=""]; ACS [label=""]; ACT [label=""]; ACU [label=""]; ACV [label=""]; ACW [label=""]; ACX [label=""]; ACY [label=""]; ACZ [label=""]; ADA [label=""]; ADB [label=""]; ADC [label=""]; ADD [label=""]; ADE [label=""]; ADF [label=""]; ADG [label=""]; ADH [label=""]; ADI [label=""]; ADJ [label=""]; ADK [label=""]; ADL [label=""]; ADM [label=""]; ADN [label=""]; ADO [label=""]; ADP [label=""]; ADQ [label=""]; ADR [label=""]; ADS [label=""]; ADT [label=""]; ADU [label=""]; ADV [label=""]; ADW [label=""]; ADX [label=""]; ADY [label=""]; ADZ [label=""]; AEA [label=""]; AEB [label=""]; AEC [label=""]; AED [label=""]; AEE [label=""]; AEF [label=""]; AEG [label=""]; AEH [label=""]; AEI [label=""]; AEJ [label=""]; AEK [label=""]; AEL [label=""]; AEM [label=""]; AEN [label=""]; AEO [label=""]; AEP [label=""]; AEQ [label=""]; AER [label=""]; AES [label=""]; AET [label=""]; AEU [label=""]; AEV [label=""]; AEW [label=""]; AEX [label=""]; AEY [label=""]; AEZ [label=""]; AFA [label=""]; AFB [label=""]; AFC [label=""]; AFD [label=""]; AFE [label=""]; AFF [label=""]; AFG [label=""]; AFH [label=""]; AFI [label=""]; AFJ [label=""]; AFK [label=""]; AFL [label=""]; AFM [label=""]; AFN [label=""]; AFO [label=""]; AFP [label=""]; AFQ [label=""]; AFR [label=""]; AFS [label=""]; AFT [label=""]; AFU [label=""]; AFV [label=""]; AFW [label=""]; AFX [label=""]; AFY [label=""]; AFZ [label=""]; AGA [label=""]; AGB [label=""]; AGC [label=""]; AGD [label=""]; AGE [label=""]; AGF [label=""]; AGG [label=""]; AGH [label=""]; AGI [label=""]; AGJ [label=""]; AGK [label=""]; AGL [label=""]; AGM [label=""]; AGN [label=""]; AGO [label=""]; AGP [label=""]; AGQ [label=""]; AGR [label=""]; AGS [label=""]; AGT [label=""]; AGU [label=""]; AGV [label=""]; AGW [label=""]; AGX [label=""]; AGY [label=""]; AGZ [label=""]; AHA [label=""]; AHB [label=""]; AHC [label=""]; AHD [label=""]; AHE [label=""]; AHF [label=""]; AHG [label=""]; AHH [label=""]; AHI [label=""]; AHJ [label=""]; AHK [label=""]; AHL [label=""]; AHM [label=""]; AHN [label=""]; AHO [label=""]; AHP [label=""]; AHQ [label=""]; AHR [label=""]; AHS [label=""]; AHT [label=""]; AHU [label=""]; AHV [label=""]; AHW [label=""]; AHX [label=""]; AHY [label=""]; AHZ [label=""]; AIA [label=""]; AIB [label=""]; AIC [label=""]; AID [label=""]; AIE [label=""]; AIF [label=""]; AIG [label=""]; AIH [label=""]; AII [label=""]; AIJ [label=""]; AIK [label=""]; AIL [label=""]; AIM [label=""]; AIN [label=""]; AIO [label=""]; AIP [label=""]; AIQ [label=""]; AIR [label=""]; AIS [label=""]; AIT [label=""]; AIU [label=""]; AIV [label=""]; AIW [label=""]; AIX [label=""]; AIY [label=""]; AIZ [label=""]; AJA [label=""]; AJB [label=""]; AJC [label=""]; AJD [label=""]; AJE [label=""]; AJF [label=""]; AJG [label=""]; AJH [label=""]; AJI [label=""]; AJJ [label=""]; AJK [label=""]; AJL [label=""]; AJM [label=""]; AJN [label=""]; AJO [label=""]; AJP [label=""]; AJQ [label=""]; AJR [label=""]; AJS [label=""]; AJT [label=""]; AJU [label=""]; AJV [label=""]; AJW [label=""]; AJX [label=""]; AJY [label=""]; AJZ [label=""]; AKA [label=""]; AKB [label=""]; AKC [label=""]; AKD [label=""]; AKE [label=""]; AKF [label=""]; AKG [label=""]; AKH [label=""]; AKI [label=""]; AKJ [label=""]; AKK [label=""]; AKL [label=""]; AKM [label=""]; AKN [label=""]; AKO [label=""]; AKP [label=""]; AKQ [label=""]; AKR [label=""]; AKS [label=""]; AKT [label=""]; AKU [label=""]; AKV [label=""]; AKW [label=""]; AKX [label=""]; AKY [label=""]; AKZ [label=""]; ALA [label=""]; ALB [label=""]; ALC [label=""]; ALD [label=""]; ALE [label=""]; ALF [label=""]; ALG [label=""]; ALH [label=""]; ALI [label=""]; ALJ [label=""]; ALK [label=""]; ALL [label=""]; ALM [label=""]; ALN [label=""]; ALO [label=""]; ALP [label=""]; ALQ [label=""]; ALR [label=""]; ALS [label=""]; ALT [label=""]; ALU [label=""]; ALV [label=""]; ALW [label=""]; ALX [label=""]; ALY [label=""]; ALZ [label=""]; AMA [label=""]; AMB [label=""]; AMC [label=""]; AMD [label=""]; AME [label=""]; AMF [label=""]; AMG [label=""]; AMH [label=""]; AMI [label=""]; AMJ [label=""]; AMK [label=""]; AML [label=""]; AMM [label=""]; AMN [label=""]; AMO [label=""]; AMP [label=""]; AMQ [label=""]; AMR [label=""]; AMS [label=""]; AMT [label=""]; AMU [label=""]; AMV [label=""]; AMW [label=""]; AMX [label=""]; AMY [label=""]; AMZ [label=""]; ANA [label=""]; ANB [label=""]; ANC [label=""]; AND [label=""]; ANE [label=""]; ANF [label=""]; ANG [label=""]; ANH [label=""]; ANI [label=""]; ANJ [label=""]; ANK [label=""]; ANL [label=""]; ANM [label=""]; ANN [label=""]; ANO [label=""]; ANP [label=""]; ANQ [label=""]; ANR [label=""]; ANS [label=""]; ANT [label=""]; ANU [label=""]; ANV [label=""]; ANW [label=""]; ANX [label=""]; ANY [label=""]; ANZ [label=""]; AOA [label=""]; AOB [label=""]; AOC [label=""]; AOD [label=""]; AOE [label=""]; AOF [label=""]; AOG [label=""]; AOH [label=""]; AOI [label=""]; AOJ [label=""]; AOK [label=""]; AOL [label=""]; AOM [label=""]; AON [label=""]; AOO [label=""]; AOP [label=""]; AOQ [label=""]; AOR [label=""]; AOS [label=""]; AOT [label=""]; AOU [label=""]; AOV [label=""]; AOW [label=""]; AOX [label=""]; AOY [label=""]; AOZ [label=""]; APA [label=""]; APB [label=""]; APC [label=""]; APD [label=""]; APE [label=""]; APF [label=""]; APG [label=""]; APH [label=""]; API [label=""]; APJ [label=""]; APK [label=""]; APL [label=""]; APM [label=""]; APN [label=""]; APO [label=""]; APP [label=""]; APQ [label=""]; APR [label=""]; APS [label=""]; APT [label=""]; APU [label=""]; APV [label=""]; APW [label=""]; APX [label=""]; APY [label=""]; APZ [label=""]; AQA [label=""]; AQB [label=""]; AQC [label=""]; AQD [label=""]; AQE [label=""]; AQF [label=""]; AQG [label=""]; AQH [label=""]; AQI [label=""]; AQJ [label=""]; AQK [label=""]; AQL [label=""]; AQM [label=""]; AQN [label=""]; AQO [label=""]; AQP [label=""]; AQQ [label=""]; AQR [label=""]; AQS [label=""]; AQT [label=""]; AQU [label=""]; AQV [label=""]; AQW [label=""]; AQX [label=""]; AQY [label=""]; AQZ [label=""]; ARA [label=""]; ARB [label=""]; ARC [label=""]; ARD [label=""]; ARE [label=""]; ARF [label=""]; ARG [label=""]; ARH [label=""]; ARI [label=""]; ARJ [label=""]; ARK [label=""]; ARL [label=""]; ARM [label=""]; ARN [label=""]; ARO [label=""]; ARP [label=""]; ARQ [label=""]; ARR [label=""]; ARS [label=""]; ART [label=""]; ARU [label=""]; ARV [label=""]; ARW [label=""]; ARX [label=""]; ARY [label=""]; ARZ [label=""]; ASA [label=""]; ASB [label=""]; ASC [label=""]; ASD [label=""]; ASE [label=""]; ASF [label=""]; ASG [label=""]; ASH [label=""]; ASI [label=""]; ASJ [label=""]; ASK [label=""]; ASL [label=""]; ASM [label=""]; ASN [label=""]; ASO [label=""]; ASP [label=""]; ASQ [label=""]; ASR [label=""]; ASS [label=""]; AST [label=""]; ASU [label=""]; ASV [label=""]; ASW [label=""]; ASX [label=""]; ASY [label=""]; ASZ [label=""]; ATA [label=""]; ATB [label=""]; ATC [label=""]; ATD [label=""]; ATE [label=""]; ATF [label=""]; ATG [label=""]; ATH [label=""]; ATI [label=""]; ATJ [label=""]; ATK [label=""]; ATL [label=""]; ATM [label=""]; ATN [label=""]; ATO [label=""]; ATP [label=""]; ATQ [label=""]; ATR [label=""]; ATS [label=""]; ATT [label=""]; ATU [label=""]; ATV [label=""]; ATW [label=""]; ATX [label=""]; ATY [label=""]; ATZ [label=""]; AUA [label=""]; AUB [label=""]; AUC [label=""]; AUD [label=""]; AUE [label=""]; AUF [label=""]; AUG [label=""]; AUH [label=""]; AUI [label=""]; AUJ [label=""]; AUK [label=""]; AUL [label=""]; AUM [label=""]; AUN [label=""]; AUO [label=""]; AUP [label=""]; AUQ [label=""]; AUR [label=""]; AUS [label=""]; AUT [label=""]; AUU [label=""]; AUV [label=""]; AUW [label=""]; AUX [label=""]; AUY [label=""]; AUZ [label=""]; AVA [label=""]; AVB [label=""]; AVC [label=""]; AVD [label=""]; AVE [label=""]; AVF [label=""]; AVG [label=""]; AVH [label=""]; AVI [label=""]; AVJ [label=""]; AVK [label=""]; AVL [label=""]; AVM [label=""]; AVN [label=""]; AVO [label=""]; AVP [label=""]; AVQ [label=""]; AVR [label=""]; AVS [label=""]; AVT [label=""]; AVU [label=""]; AVV [label=""]; AVW [label=""]; AVX [label=""]; AVY [label=""]; AVZ [label=""]; AWA [label=""]; AWB [label=""]; AWC [label=""]; AWD [label=""]; AWE [label=""]; AWF [label=""]; AWG [label=""]; AWH [label=""]; AWI [label=""]; AWJ [label=""]; AWK [label=""]; AWL [label=""]; AWM [label=""]; AWN [label=""]; AWO [label=""]; AWP [label=""]; AWQ [label=""]; AWR [label=""]; AWS [label=""]; AWT [label=""]; AWU [label=""]; AWV [label=""]; AWW [label=""]; AWX [label=""]; AWY [label=""]; AWZ [label=""]; AXA [label=""]; AXB [label=""]; AXC [label=""]; AXD [label=""]; AXE [label=""]; AXF [label=""]; AXG [label=""]; AXH [label=""]; AXI [label=""]; AXJ [label=""]; AXK [label=""]; AXL [label=""]; AXM [label=""]; AXN [label=""]; AXO [label=""]; AXP [label=""]; AXQ [label=""]; AXR [label=""]; AXS [label=""]; AXT [label=""]; AXU [label=""]; AXV [label=""]; AXW [label=""]; AXX [label=""]; AXY [label=""]; AXZ [label=""]; AYA [label=""]; AYB [label=""]; AYC [label=""]; AYD [label=""]; AYE [label=""]; AYF [label=""]; AYG [label=""]; AYH [label=""]; AYI [label=""]; AYJ [label=""]; AYK [label=""]; AYL [label=""]; AYM [label=""]; AYN [label=""]; AYO [label=""]; AYP [label=""]; AYQ [label=""]; AYR [label=""]; AYS [label=""]; AYT [label=""]; AYU [label=""]; AYV [label=""]; AYW [label=""]; AYX [label=""]; AYY [label=""]; AYZ [label=""]; AZA [label=""]; AZB [label=""]; AZC [label=""]; AZD [label=""]; AZE [label=""]; AZF [label=""]; AZG [label=""]; AZH [label=""]; AZI [label=""]; AZJ [label=""]; AZK [label=""]; AZL [label=""]; AZM [label=""]; AZN [label=""]; AZO [label=""]; AZP [label=""]; AZQ [label=""]; AZR [label=""]; AZS [label=""]; AZT [label=""]; AZU [label=""]; AZV [label=""]; AZW [label=""]; AZX [label=""]; AZY [label=""]; AZZ [label=""]; BAA [label=""]; BAB [label=""]; BAC [label=""]; BAD [label=""]; BAE [label=""]; BAF [label=""]; BAG [label=""]; BAH [label=""]; BAI [label=""]; BAJ [label=""]; BAK [label=""]; BAL [label=""]; BAM [label=""]; BAN [label=""]; BAO [label=""]; BAP [label=""]; BAQ [label=""]; BAR [label=""]; BAS [label=""]; BAT [label=""]; BAU [label=""]; BAV [label=""]; BAW [label=""]; BAX [label=""]; BAY [label=""]; BAZ [label=""]; BBA [label=""]; BBB [label=""]; BBC [label=""]; BBD [label=""]; BBE [label=""]; BBF [label=""]; BBG [label=""]; BBH [label=""]; BBI [label=""]; BBJ [label=""]; BBK [label=""]; BBL [label=""]; BBM [label=""]; BBN [label=""]; BBO [label=""]; BBP [label=""]; BBQ [label=""]; BBR [label=""]; BBS [label=""]; BBT [label=""]; BBU [label=""]; BBV [label=""]; BBW [label=""]; BBX [label=""]; BBY [label=""]; BBZ [label=""]; BCA [label=""]; BCB [label=""]; BCC [label=""]; BCD [label=""]; BCE [label=""]; BCF [label=""]; BCG [label=""]; BCH [label=""]; BCI [label=""]; BCJ [label=""]; BCK [label=""]; BCL [label=""]; BCM [label=""]; BCN [label=""]; BCO [label=""]; BCP [label=""]; BCQ [label=""]; BCR [label=""]; BCS [label=""]; BCT [label=""]; BCU [label=""]; BCV [label=""]; BCW [label=""]; BCX [label=""]; BCY [label=""]; BCZ [label=""]; BDA [label=""]; BDB [label=""]; BDC [label=""]; BDD [label=""]; BDE [label=""]; BDF [label=""]; BDG [label=""]; BDH [label=""]; BDI [label=""]; BDJ [label=""]; BDK [label=""]; BDL [label=""]; BDM [label=""]; BDN [label=""]; BDO [label=""]; BDP [label=""]; BDQ [label=""]; BDR [label=""]; BDS [label=""]; BDT [label=""]; BDU [label=""]; BDV [label=""]; BDW [label=""]; BDX [label=""]; BDY [label=""]; BDZ [label=""]; BEA [label=""]; BEB [label=""]; BEC [label=""]; BED [label=""]; BEE [label=""]; BEF [label=""]; BEG [label=""]; BEH [label=""]; BEI [label=""]; BEJ [label=""]; BEK [label=""]; BEL [label=""]; BEM [label=""]; BEN [label=""]; BEO [label=""]; BEP [label=""]; BEQ [label=""]; BER [label=""]; BES [label=""]; BET [label=""]; BEU [label=""]; BEV [label=""]; BEW [label=""]; BEX [label=""]; BEY [label=""]; BEZ [label=""]; BFA [label=""]; BFB [label=""]; BFC [label=""]; BFD [label=""]; BFE [label=""]; BFF [label=""]; BFG [label=""]; BFH [label=""]; BFI [label=""]; BFJ [label=""]; BFK [label=""]; BFL [label=""]; BFM [label=""]; BFN [label=""]; BFO [label=""]; BFP [label=""]; BFQ [label=""]; BFR [label=""]; BFS [label=""]; BFT [label=""]; BFU [label=""]; BFV [label=""]; BFW [label=""]; BFX [label=""]; BFY [label=""]; BFZ [label=""]; BGA [label=""]; BGB [label=""]; BGC [label=""]; BGD [label=""]; BGE [label=""]; BGF [label=""]; BGG [label=""]; BGH [label=""]; BGI [label=""]; BGJ [label=""]; BGK [label=""]; BGL [label=""]; BGM [label=""]; BGN [label=""]; BGO [label=""]; BGP [label=""]; BGQ [label=""]; BGR [label=""]; BGS [label=""]; BGT [label=""]; BGU [label=""]; BGV [label=""]; BGW [label=""]; BGX [label=""]; BGY [label=""]; BGZ [label=""]; BHA [label=""]; BHB [label=""]; BHC [label=""]; BHD [label=""]; BHE [label=""]; BHF [label=""]; BHG [label=""]; BHH [label=""]; BHI [label=""]; BHJ [label=""]; BHK [label=""]; BHL [label=""]; BHM [label=""]; BHN [label=""]; BHO [label=""]; BHP [label=""]; BHQ [label=""]; BHR [label=""]; BHS [label=""]; BHT [label=""]; BHU [label=""]; BHV [label=""]; BHW [label=""]; BHX [label=""]; BHY [label=""]; BHZ [label=""]; BIA [label=""]; BIB [label=""]; BIC [label=""]; BID [label=""]; BIE [label=""]; BIF [label=""]; BIG [label=""]; BIH [label=""]; BII [label=""]; BIJ [label=""]; BIK [label=""]; BIL [label=""]; BIM [label=""]; BIN [label=""]; BIO [label=""]; BIP [label=""]; BIQ [label=""]; BIR [label=""]; BIS [label=""]; BIT [label=""]; BIU [label=""]; BIV [label=""]; BIW [label=""]; BIX [label=""]; BIY [label=""]; BIZ [label=""]; BJA [label=""]; BJB [label=""]; BJC [label=""]; BJD [label=""]; BJE [label=""]; BJF [label=""]; BJG [label=""]; BJH [label=""]; BJI [label=""]; BJJ [label=""]; BJK [label=""]; BJL [label=""]; BJM [label=""]; BJN [label=""]; BJO [label=""]; BJP [label=""]; BJQ [label=""]; BJR [label=""]; BJS [label=""]; BJT [label=""]; BJU [label=""]; BJV [label=""]; BJW [label=""]; BJX [label=""]; BJY [label=""]; BJZ [label=""]; BKA [label=""]; BKB [label=""]; BKC [label=""]; BKD [label=""]; BKE [label=""]; BKF [label=""]; BKG [label=""]; BKH [label=""]; BKI [label=""]; BKJ [label=""]; BKK [label=""]; BKL [label=""]; BKM [label=""]; BKN [label=""]; BKO [label=""]; BKP [label=""]; BKQ [label=""]; BKR [label=""]; BKS [label=""]; BKT [label=""]; BKU [label=""]; BKV [label=""]; BKW [label=""]; BKX [label=""]; BKY [label=""]; BKZ [label=""]; BLA [label=""]; BLB [label=""]; BLC [label=""]; BLD [label=""]; BLE [label=""]; BLF [label=""]; BLG [label=""]; BLH [label=""]; BLI [label=""]; BLJ [label=""]; BLK [label=""]; BLL [label=""]; BLM [label=""]; BLN [label=""]; BLO [label=""]; BLP [label=""]; BLQ [label=""]; BLR [label=""]; BLS [label=""]; BLT [label=""]; BLU [label=""]; BLV [label=""]; BLW [label=""]; BLX [label=""]; BLY [label=""]; BLZ [label=""]; BMA [label=""]; BMB [label=""]; BMC [label=""]; BMD [label=""]; BME [label=""]; BMF [label=""]; BMG [label=""]; BMH [label=""]; BMI [label=""]; BMJ [label=""]; BMK [label=""]; BML [label=""]; BMM [label=""]; BMN [label=""]; BMO [label=""]; BMP [label=""]; BMQ [label=""]; BMR [label=""]; BMS [label=""]; BMT [label=""]; BMU [label=""]; BMV [label=""]; BMW [label=""]; BMX [label=""]; BMY [label=""]; BMZ [label=""]; BNA [label=""]; BNB [label=""]; BNC [label=""]; BND [label=""]; BNE [label=""]; BNF [label=""]; BNG [label=""]; BNH [label=""]; BNI [label=""]; BNJ [label=""]; BNK [label=""]; BNL [label=""]; BNM [label=""]; BNN [label=""]; BNO [label=""]; BNP [label=""]; BNQ [label=""]; BNR [label=""]; BNS [label=""]; BNT [label=""]; BNU [label=""]; BNV [label=""]; BNW [label=""]; BNX [label=""]; BNY [label=""]; BNZ [label=""]; BOA [label=""]; BOB [label=""]; BOC [label=""]; BOD [label=""]; BOE [label=""]; BOF [label=""]; BOG [label=""]; BOH [label=""]; BOI [label=""]; BOJ [label=""]; BOK [label=""]; BOL [label=""]; BOM [label=""]; BON [label=""]; BOO [label=""]; BOP [label=""]; BOQ [label=""]; BOR [label=""]; BOS [label=""]; BOT [label=""]; BOU [label=""]; BOV [label=""]; BOW [label=""]; BOX [label=""]; BOY [label=""]; BOZ [label=""]; BPA [label=""]; BPB [label=""]; BPC [label=""]; BPD [label=""]; BPE [label=""]; BPF [label=""]; BPG [label=""]; BPH [label=""]; BPI [label=""]; BPJ [label=""]; BPK [label=""]; BPL [label=""]; BPM [label=""]; BPN [label=""]; BPO [label=""]; BPP [label=""]; BPQ [label=""]; BPR [label=""]; BPS [label=""]; BPT [label=""]; BPU [label=""]; BPV [label=""]; BPW [label=""]; BPX [label=""]; BPY [label=""]; BPZ [label=""]; BQA [label=""]; BQB [label=""]; BQC [label=""]; BQD [label=""]; BQE [label=""]; BQF [label=""]; BQG [label=""]; BQH [label=""]; BQI [label=""]; BQJ [label=""]; BQK [label=""]; BQL [label=""]; BQM [label=""]; BQN [label=""]; BQO [label=""]; BQP [label=""]; BQQ [label=""]; BQR [label=""]; BQS [label=""]; BQT [label=""]; BQU [label=""]; BQV [label=""]; BQW [label=""]; BQX [label=""]; BQY [label=""]; BQZ [label=""]; BRA [label=""]; BRB [label=""]; BRC [label=""]; BRD [label=""]; BRE [label=""]; BRF [label=""]; BRG [label=""]; BRH [label=""]; BRI [label=""]; BRJ [label=""]; BRK [label=""]; BRL [label=""]; BRM [label=""]; BRN [label=""]; BRO [label=""]; BRP [label=""]; BRQ [label=""]; BRR [label=""]; BRS [label=""]; BRT [label=""]; BRU [label=""]; BRV [label=""]; BRW [label=""]; BRX [label=""]; BRY [label=""]; BRZ [label=""]; BSA [label=""]; BSB [label=""]; BSC [label=""]; BSD [label=""]; BSE [label=""]; BSF [label=""]; BSG [label=""]; BSH [label=""]; BSI [label=""]; BSJ [label=""]; BSK [label=""]; BSL [label=""]; BSM [label=""]; BSN [label=""]; BSO [label=""]; BSP [label=""]; BSQ [label=""]; BSR [label=""]; BSS [label=""]; BST [label=""]; BSU [label=""]; BSV [label=""]; BSW [label=""]; BSX [label=""]; BSY [label=""]; BSZ [label=""]; BTA [label=""]; BTB [label=""]; BTC [label=""]; BTD [label=""]; BTE [label=""]; BTF [label=""]; BTG [label=""]; BTH [label=""]; BTI [label=""]; BTJ [label=""]; BTK [label=""]; BTL [label=""]; BTM [label=""]; BTN [label=""]; BTO [label=""]; BTP [label=""]; BTQ [label=""]; BTR [label=""]; BTS [label=""]; BTT [label=""]; BTU [label=""]; BTV [label=""]; BTW [label=""]; BTX [label=""]; BTY [label=""]; BTZ [label=""]; BUA [label=""]; BUB [label=""]; BUC [label=""]; BUD [label=""]; BUE [label=""]; BUF [label=""]; BUG [label=""]; BUH [label=""]; BUI [label=""]; BUJ [label=""]; BUK [label=""]; BUL [label=""]; BUM [label=""]; BUN [label=""]; BUO [label=""]; BUP [label=""]; BUQ [label=""]; BUR [label=""]; BUS [label=""]; BUT [label=""]; BUU [label=""]; BUV [label=""]; BUW [label=""]; BUX [label=""]; BUY [label=""]; BUZ [label=""]; BVA [label=""]; BVB [label=""]; BVC [label=""]; BVD [label=""]; BVE [label=""]; BVF [label=""]; BVG [label=""]; BVH [label=""]; BVI [label=""]; BVJ [label=""]; BVK [label=""]; BVL [label=""]; BVM [label=""]; BVN [label=""]; BVO [label=""]; BVP [label=""]; BVQ [label=""]; BVR [label=""]; BVS [label=""]; BVT [label=""]; BVU [label=""]; BVV [label=""]; BVW [label=""]; BVX [label=""]; BVY [label=""]; BVZ [label=""]; BWA [label=""]; BWB [label=""]; BWC [label=""]; BWD [label=""]; BWE [label=""]; BWF [label=""]; BWG [label=""]; BWH [label=""]; BWI [label=""]; BWJ [label=""]; BWK [label=""]; BWL [label=""]; BWM [label=""]; BWN [label=""]; BWO [label=""]; BWP [label=""]; BWQ [label=""]; BWR [label=""]; BWS [label=""]; BWT [label=""]; BWU [label=""]; BWV [label=""]; BWW [label=""]; BWX [label=""]; BWY [label=""]; BWZ [label=""]; BXA [label=""]; BXB [label=""]; BXC [label=""]; BXD [label=""]; BXE [label=""]; BXF [label=""]; BXG [label=""]; BXH [label=""]; BXI [label=""]; BXJ [label=""]; BXK [label=""]; BXL [label=""]; BXM [label=""]; BXN [label=""]; BXO [label=""]; BXP [label=""]; BXQ [label=""]; BXR [label=""]; BXS [label=""]; BXT [label=""]; BXU [label=""]; BXV [label=""]; BXW [label=""]; BXX [label=""]; BXY [label=""]; BXZ [label=""]; BYA [label=""]; BYB [label=""]; BYC [label=""]; BYD [label=""]; BYE [label=""]; BYF [label=""]; BYG [label=""]; BYH [label=""]; BYI [label=""]; BYJ [label=""]; BYK [label=""]; BYL [label=""]; BYM [label=""]; BYN [label=""]; BYO [label=""]; BYP [label=""]; BYQ [label=""]; BYR [label=""]; BYS [label=""]; BYT [label=""]; BYU [label=""]; BYV [label=""]; BYW [label=""]; BYX [label=""]; BYY [label=""]; BYZ [label=""]; BZA [label=""]; BZB [label=""]; BZC [label=""]; BZD [label=""]; BZE [label=""]; BZF [label=""]; BZG [label=""]; BZH [label=""]; BZI [label=""]; BZJ [label=""]; BZK [label=""]; BZL [label=""]; BZM [label=""]; BZN [label=""]; BZO [label=""]; BZP [label=""]; BZQ [label=""]; BZR [label=""]; BZS [label=""]; BZT [label=""]; BZU [label=""]; BZV [label=""]; BZW [label=""]; BZX [label=""]; BZY [label=""]; BZZ [label=""]; CAA [label=""]; CAB [label=""]; CAC [label=""]; CAD [label=""]; CAE [label=""]; CAF [label=""]; CAG [label=""]; CAH [label=""]; CAI [label=""]; CAJ [label=""]; CAK [label=""]; CAL [label=""]; CAM [label=""]; CAN [label=""]; CAO [label=""]; CAP [label=""]; CAQ [label=""]; CAR [label=""]; CAS [label=""]; CAT [label=""]; CAU [label=""]; CAV [label=""]; CAW [label=""]; CAX [label=""]; CAY [label=""]; CAZ [label=""]; CBA [label=""]; CBB [label=""]; CBC [label=""]; CBD [label=""]; CBE [label=""]; CBF [label=""]; CBG [label=""]; CBH [label=""]; CBI [label=""]; CBJ [label=""]; CBK [label=""]; CBL [label=""]; CBM [label=""]; CBN [label=""]; CBO [label=""]; CBP [label=""]; CBQ [label=""]; CBR [label=""]; CBS [label=""]; CBT [label=""]; CBU [label=""]; CBV [label=""]; CBW [label=""]; CBX [label=""]; CBY [label=""]; CBZ [label=""]; CCA [label=""]; CCB [label=""]; CCC [label=""]; CCD [label=""]; CCE [label=""]; CCF [label=""]; CCG [label=""]; CCH [label=""]; CCI [label=""]; CCJ [label=""]; CCK [label=""]; CCL [label=""]; CCM [label=""]; CCN [label=""]; CCO [label=""]; CCP [label=""]; CCQ [label=""]; CCR [label=""]; CCS [label=""]; CCT [label=""]; CCU [label=""]; CCV [label=""]; CCW [label=""]; CCX [label=""]; CCY [label=""]; CCZ [label=""]; CDA [label=""]; CDB [label=""]; CDC [label=""]; CDD [label=""]; CDE [label=""]; CDF [label=""]; CDG [label=""]; CDH [label=""]; CDI [label=""]; CDJ [label=""]; CDK [label=""]; CDL [label=""]; CDM [label=""]; CDN [label=""]; CDO [label=""]; CDP [label=""]; CDQ [label=""]; CDR [label=""]; CDS [label=""]; CDT [label=""]; CDU [label=""]; CDV [label=""]; CDW [label=""]; CDX [label=""]; CDY [label=""]; CDZ [label=""]; CEA [label=""]; CEB [label=""]; CEC [label=""]; CED [label=""]; CEE [label=""]; CEF [label=""]; CEG [label=""]; CEH [label=""]; CEI [label=""]; CEJ [label=""]; CEK [label=""]; CEL [label=""]; CEM [label=""]; CEN [label=""]; CEO [label=""]; CEP [label=""]; CEQ [label=""]; CER [label=""]; CES [label=""]; CET [label=""]; CEU [label=""]; CEV [label=""]; CEW [label=""]; CEX [label=""]; CEY [label=""]; CEZ [label=""]; CFA [label=""]; CFB [label=""]; CFC [label=""]; CFD [label=""]; CFE [label=""]; CFF [label=""]; CFG [label=""]; CFH [label=""]; CFI [label=""]; CFJ [label=""]; CFK [label=""]; CFL [label=""]; CFM [label=""]; CFN [label=""]; CFO [label=""]; CFP [label=""]; CFQ [label=""]; CFR [label=""]; CFS [label=""]; CFT [label=""]; CFU [label=""]; CFV [label=""]; CFW [label=""]; CFX [label=""]; CFY [label=""]; CFZ [label=""]; CGA [label=""]; CGB [label=""]; CGC [label=""]; CGD [label=""]; CGE [label=""]; CGF [label=""]; CGG [label=""]; CGH [label=""]; CGI [label=""]; CGJ [label=""]; CGK [label=""]; CGL [label=""]; CGM [label=""]; CGN [label=""]; CGO [label=""]; CGP [label=""]; CGQ [label=""]; CGR [label=""]; CGS [label=""]; CGT [label=""]; CGU [label=""]; CGV [label=""]; CGW [label=""]; CGX [label=""]; CGY [label=""]; CGZ [label=""]; CHA [label=""]; CHB [label=""]; CHC [label=""]; CHD [label=""]; CHE [label=""]; CHF [label=""]; CHG [label=""]; CHH [label=""]; CHI [label=""]; CHJ [label=""]; CHK [label=""]; CHL [label=""]; CHM [label=""]; CHN [label=""]; CHO [label=""]; CHP [label=""]; CHQ [label=""]; CHR [label=""]; CHS [label=""]; CHT [label=""]; CHU [label=""]; CHV [label=""]; CHW [label=""]; CHX [label=""]; CHY [label=""]; CHZ [label=""]; CIA [label=""]; CIB [label=""]; CIC [label=""]; CID [label=""]; CIE [label=""]; CIF [label=""]; CIG [label=""]; CIH [label=""]; CII [label=""]; CIJ [label=""]; CIK [label=""]; CIL [label=""]; CIM [label=""]; CIN [label=""]; CIO [label=""]; CIP [label=""]; CIQ [label=""]; CIR [label=""]; CIS [label=""]; CIT [label=""]; CIU [label=""]; CIV [label=""]; CIW [label=""]; CIX [label=""]; CIY [label=""]; CIZ [label=""]; CJA [label=""]; CJB [label=""]; CJC [label=""]; CJD [label=""]; CJE [label=""]; CJF [label=""]; CJG [label=""]; CJH [label=""]; CJI [label=""]; CJJ [label=""]; CJK [label=""]; CJL [label=""]; CJM [label=""]; CJN [label=""]; CJO [label=""]; CJP [label=""]; CJQ [label=""]; CJR [label=""]; CJS [label=""]; CJT [label=""]; CJU [label=""]; CJV [label=""]; CJW [label=""]; CJX [label=""]; CJY [label=""]; CJZ [label=""]; CKA [label=""]; CKB [label=""]; CKC [label=""]; CKD [label=""]; CKE [label=""]; CKF [label=""]; CKG [label=""]; CKH [label=""]; CKI [label=""]; CKJ [label=""]; CKK [label=""]; CKL [label=""]; CKM [label=""]; CKN [label=""]; CKO [label=""]; CKP [label=""]; CKQ [label=""]; CKR [label=""]; CKS [label=""]; CKT [label=""]; CKU [label=""]; CKV [label=""]; CKW [label=""]; CKX [label=""]; CKY [label=""]; CKZ [label=""]; CLA [label=""]; CLB [label=""]; CLC [label=""]; CLD [label=""]; CLE [label=""]; CLF [label=""]; CLG [label=""]; CLH [label=""]; CLI [label=""]; CLJ [label=""]; CLK [label=""]; CLL [label=""]; CLM [label=""]; CLN [label=""]; CLO [label=""]; CLP [label=""]; CLQ [label=""]; CLR [label=""]; CLS [label=""]; CLT [label=""]; CLU [label=""]; CLV [label=""]; CLW [label=""]; CLX [label=""]; CLY [label=""]; CLZ [label=""]; CMA [label=""]; CMB [label=""]; CMC [label=""]; CMD [label=""]; CME [label=""]; CMF [label=""]; CMG [label=""]; CMH [label=""]; CMI [label=""]; CMJ [label=""]; CMK [label=""]; CML [label=""]; CMM [label=""]; CMN [label=""]; CMO [label=""]; CMP [label=""]; CMQ [label=""]; CMR [label=""]; CMS [label=""]; CMT [label=""]; CMU [label=""]; CMV [label=""]; CMW [label=""]; CMX [label=""]; CMY [label=""]; CMZ [label=""]; CNA [label=""]; CNB [label=""]; CNC [label=""]; CND [label=""]; CNE [label=""]; CNF [label=""]; CNG [label=""]; CNH [label=""]; CNI [label=""]; CNJ [label=""]; CNK [label=""]; CNL [label=""]; CNM [label=""]; CNN [label=""]; CNO [label=""]; CNP [label=""]; CNQ [label=""]; CNR [label=""]; CNS [label=""]; CNT [label=""]; CNU [label=""]; CNV [label=""]; CNW [label=""]; CNX [label=""]; CNY [label=""]; CNZ [label=""]; COA [label=""]; COB [label=""]; COC [label=""]; COD [label=""]; COE [label=""]; COF [label=""]; COG [label=""]; COH [label=""]; COI [label=""]; COJ [label=""]; COK [label=""]; COL [label=""]; COM [label=""]; CON [label=""]; COO [label=""]; COP [label=""]; COQ [label=""]; COR [label=""]; COS [label=""]; COT [label=""]; COU [label=""]; COV [label=""]; COW [label=""]; COX [label=""]; COY [label=""]; COZ [label=""]; CPA [label=""]; CPB [label=""]; CPC [label=""]; CPD [label=""]; CPE [label=""]; CPF [label=""]; CPG [label=""]; CPH [label=""]; CPI [label=""]; CPJ [label=""]; CPK [label=""]; CPL [label=""]; CPM [label=""]; CPN [label=""]; CPO [label=""]; CPP [label=""]; CPQ [label=""]; CPR [label=""]; CPS [label=""]; CPT [label=""]; CPU [label=""]; CPV [label=""]; CPW [label=""]; CPX [label=""]; CPY [label=""]; CPZ [label=""]; CQA [label=""]; CQB [label=""]; CQC [label=""]; CQD [label=""]; CQE [label=""]; CQF [label=""]; CQG [label=""]; CQH [label=""]; CQI [label=""]; CQJ [label=""]; CQK [label=""]; CQL [label=""]; CQM [label=""]; CQN [label=""]; CQO [label=""]; CQP [label=""]; CQQ [label=""]; CQR [label=""]; CQS [label=""]; CQT [label=""]; CQU [label=""]; CQV [label=""]; CQW [label=""]; CQX [label=""]; CQY [label=""]; CQZ [label=""]; CRA [label=""]; CRB [label=""]; CRC [label=""]; CRD [label=""]; CRE [label=""]; CRF [label=""]; CRG [label=""]; CRH [label=""]; CRI [label=""]; CRJ [label=""]; CRK [label=""]; CRL [label=""]; CRM [label=""]; CRN [label=""]; CRO [label=""]; CRP [label=""]; CRQ [label=""]; CRR [label=""]; CRS [label=""]; CRT [label=""]; CRU [label=""]; CRV [label=""]; CRW [label=""]; CRX [label=""]; CRY [label=""]; CRZ [label=""]; CSA [label=""]; CSB [label=""]; CSC [label=""]; CSD [label=""]; CSE [label=""]; CSF [label=""]; CSG [label=""]; CSH [label=""]; CSI [label=""]; CSJ [label=""]; CSK [label=""]; CSL [label=""]; CSM [label=""]; CSN [label=""]; CSO [label=""]; CSP [label=""]; CSQ [label=""]; CSR [label=""]; CSS [label=""]; CST [label=""]; CSU [label=""]; CSV [label=""]; CSW [label=""]; CSX [label=""]; CSY [label=""]; CSZ [label=""]; CTA [label=""]; CTB [label=""]; CTC [label=""]; CTD [label=""]; CTE [label=""]; CTF [label=""]; CTG [label=""]; CTH [label=""]; CTI [label=""]; CTJ [label=""]; CTK [label=""]; CTL [label=""]; CTM [label=""]; CTN [label=""]; CTO [label=""]; CTP [label=""]; CTQ [label=""]; CTR [label=""]; CTS [label=""]; CTT [label=""]; CTU [label=""]; CTV [label=""]; CTW [label=""]; CTX [label=""]; CTY [label=""]; CTZ [label=""]; CUA [label=""]; CUB [label=""]; CUC [label=""]; CUD [label=""]; CUE [label=""]; CUF [label=""]; CUG [label=""]; CUH [label=""]; CUI [label=""]; CUJ [label=""]; CUK [label=""]; CUL [label=""]; CUM [label=""]; CUN [label=""]; CUO [label=""]; CUP [label=""]; CUQ [label=""]; CUR [label=""]; CUS [label=""]; CUT [label=""]; CUU [label=""]; CUV [label=""]; CUW [label=""]; CUX [label=""]; CUY [label=""]; CUZ [label=""]; CVA [label=""]; CVB [label=""]; CVC [label=""]; CVD [label=""]; CVE [label=""]; CVF [label=""]; CVG [label=""]; CVH [label=""]; CVI [label=""]; CVJ [label=""]; CVK [label=""]; CVL [label=""]; CVM [label=""]; CVN [label=""]; CVO [label=""]; CVP [label=""]; CVQ [label=""]; CVR [label=""]; CVS [label=""]; CVT [label=""]; CVU [label=""]; CVV [label=""]; CVW [label=""]; CVX [label=""]; CVY [label=""]; CVZ [label=""]; CWA [label=""]; CWB [label=""]; CWC [label=""]; CWD [label=""]; CWE [label=""]; CWF [label=""]; CWG [label=""]; CWH [label=""]; CWI [label=""]; CWJ [label=""]; CWK [label=""]; CWL [label=""]; CWM [label=""]; CWN [label=""]; CWO [label=""]; CWP [label=""]; CWQ [label=""]; CWR [label=""]; CWS [label=""]; CWT [label=""]; CWU [label=""]; CWV [label=""]; CWW [label=""]; CWX [label=""]; CWY [label=""]; CWZ [label=""]; CXA [label=""]; CXB [label=""]; CXC [label=""]; CXD [label=""]; CXE [label=""]; CXF [label=""]; CXG [label=""]; CXH [label=""]; CXI [label=""]; CXJ [label=""]; CXK [label=""]; CXL [label=""]; CXM [label=""]; CXN [label=""]; CXO [label=""]; CXP [label=""]; CXQ [label=""]; CXR [label=""]; CXS [label=""]; CXT [label=""]; CXU [label=""]; CXV [label=""]; CXW [label=""]; CXX [label=""]; CXY [label=""]; CXZ [label=""]; CYA [label=""]; CYB [label=""]; CYC [label=""]; CYD [label=""]; CYE [label=""]; CYF [label=""]; CYG [label=""]; CYH [label=""]; CYI [label=""]; CYJ [label=""]; CYK [label=""]; CYL [label=""]; CYM [label=""]; CYN [label=""]; CYO [label=""]; CYP [label=""]; CYQ [label=""]; CYR [label=""]; CYS [label=""]; CYT [label=""]; CYU [label=""]; CYV [label=""]; CYW [label=""]; CYX [label=""]; CYY [label=""]; CYZ [label=""]; CZA [label=""]; CZB [label=""]; CZC [label=""]; CZD [label=""]; CZE [label=""]; CZF [label=""]; CZG [label=""]; CZH [label=""]; CZI [label=""]; CZJ [label=""]; CZK [label=""]; CZL [label=""]; CZM [label=""]; CZN [label=""]; CZO [label=""]; CZP [label=""]; CZQ [label=""]; CZR [label=""]; CZS [label=""]; CZT [label=""]; CZU [label=""]; CZV [label=""]; CZW [label=""]; CZX [label=""]; CZY [label=""]; CZZ [label=""]; DAA [label=""]; DAB [label=""]; DAC [label=""]; DAD [label=""]; DAE [label=""]; DAF [label=""]; DAG [label=""]; DAH [label=""]; DAI [label=""]; DAJ [label=""]; DAK [label=""]; DAL [label=""]; DAM [label=""]; DAN [label=""]; DAO [label=""]; DAP [label=""]; DAQ [label=""]; DAR [label=""]; DAS [label=""]; DAT [label=""]; DAU [label=""]; DAV [label=""]; DAW [label=""]; DAX [label=""]; DAY [label=""]; DAZ [label=""]; DBA [label=""]; DBB [label=""]; DBC [label=""]; DBD [label=""]; DBE [label=""]; DBF [label=""]; DBG [label=""]; DBH [label=""]; DBI [label=""]; DBJ [label=""]; DBK [label=""]; DBL [label=""]; DBM [label=""]; DBN [label=""]; DBO [label=""]; DBP [label=""]; DBQ [label=""]; DBR [label=""]; DBS [label=""]; DBT [label=""]; DBU [label=""]; DBV [label=""]; DBW [label=""]; DBX [label=""]; DBY [label=""]; DBZ [label=""]; DCA [label=""]; DCB [label=""]; DCC [label=""]; DCD [label=""]; DCE [label=""]; DCF [label=""]; DCG [label=""]; DCH [label=""]; DCI [label=""]; DCJ [label=""]; DCK [label=""]; DCL [label=""]; DCM [label=""]; DCN [label=""]; DCO [label=""]; DCP [label=""]; DCQ [label=""]; DCR [label=""]; DCS [label=""]; DCT [label=""]; DCU [label=""]; DCV [label=""]; DCW [label=""]; DCX [label=""]; DCY [label=""]; DCZ [label=""]; DDA [label=""]; DDB [label=""]; DDC [label=""]; DDD [label=""]; DDE [label=""]; DDF [label=""]; DDG [label=""]; DDH [label=""]; DDI [label=""]; DDJ [label=""]; DDK [label=""]; DDL [label=""]; DDM [label=""]; DDN [label=""]; DDO [label=""]; DDP [label=""]; DDQ [label=""]; DDR [label=""]; DDS [label=""]; DDT [label=""]; DDU [label=""]; DDV [label=""]; DDW [label=""]; DDX [label=""]; DDY [label=""]; DDZ [label=""]; DEA [label=""]; DEB [label=""]; DEC [label=""]; DED [label=""]; DEE [label=""]; DEF [label=""]; DEG [label=""]; DEH [label=""]; DEI [label=""]; DEJ [label=""]; DEK [label=""]; DEL [label=""]; DEM [label=""]; DEN [label=""]; DEO [label=""]; DEP [label=""]; DEQ [label=""]; DER [label=""]; DES [label=""]; DET [label=""]; DEU [label=""]; DEV [label=""]; DEW [label=""]; DEX [label=""]; DEY [label=""]; DEZ [label=""]; DFA [label=""]; DFB [label=""]; DFC [label=""]; DFD [label=""]; DFE [label=""]; DFF [label=""]; DFG [label=""]; DFH [label=""]; DFI [label=""]; DFJ [label=""]; DFK [label=""]; DFL [label=""]; DFM [label=""]; DFN [label=""]; DFO [label=""]; DFP [label=""]; DFQ [label=""]; DFR [label=""]; DFS [label=""]; DFT [label=""]; DFU [label=""]; DFV [label=""]; DFW [label=""]; DFX [label=""]; DFY [label=""]; DFZ [label=""]; DGA [label=""]; DGB [label=""]; DGC [label=""]; DGD [label=""]; DGE [label=""]; DGF [label=""]; DGG [label=""]; DGH [label=""]; DGI [label=""]; DGJ [label=""]; DGK [label=""]; DGL [label=""]; DGM [label=""]; DGN [label=""]; DGO [label=""]; DGP [label=""]; DGQ [label=""]; DGR [label=""]; DGS [label=""]; DGT [label=""]; DGU [label=""]; DGV [label=""]; DGW [label=""]; DGX [label=""]; DGY [label=""]; DGZ [label=""]; DHA [label=""]; DHB [label=""]; DHC [label=""]; DHD [label=""]; DHE [label=""]; DHF [label=""]; DHG [label=""]; DHH [label=""]; DHI [label=""]; DHJ [label=""]; DHK [label=""]; DHL [label=""]; DHM [label=""]; DHN [label=""]; DHO [label=""]; DHP [label=""]; DHQ [label=""]; DHR [label=""]; DHS [label=""]; DHT [label=""]; DHU [label=""]; DHV [label=""]; DHW [label=""]; DHX [label=""]; DHY [label=""]; DHZ [label=""]; DIA [label=""]; DIB [label=""]; DIC [label=""]; DID [label=""]; DIE [label=""]; DIF [label=""]; DIG [label=""]; DIH [label=""]; DII [label=""]; DIJ [label=""]; DIK [label=""]; DIL [label=""]; DIM [label=""]; DIN [label=""]; DIO [label=""]; DIP [label=""]; DIQ [label=""]; DIR [label=""]; DIS [label=""]; DIT [label=""]; DIU [label=""]; DIV [label=""]; DIW [label=""]; DIX [label=""]; DIY [label=""]; DIZ [label=""]; DJA [label=""]; DJB [label=""]; DJC [label=""]; DJD [label=""]; DJE [label=""]; DJF [label=""]; DJG [label=""]; DJH [label=""]; DJI [label=""]; DJJ [label=""]; DJK [label=""]; DJL [label=""]; DJM [label=""]; DJN [label=""]; DJO [label=""]; DJP [label=""]; DJQ [label=""]; DJR [label=""]; DJS [label=""]; DJT [label=""]; DJU [label=""]; DJV [label=""]; DJW [label=""]; DJX [label=""]; DJY [label=""]; DJZ [label=""]; DKA [label=""]; DKB [label=""]; DKC [label=""]; DKD [label=""]; DKE [label=""]; DKF [label=""]; DKG [label=""]; DKH [label=""]; DKI [label=""]; DKJ [label=""]; DKK [label=""]; DKL [label=""]; DKM [label=""]; DKN [label=""]; DKO [label=""]; DKP [label=""]; DKQ [label=""]; DKR [label=""]; DKS [label=""]; DKT [label=""]; DKU [label=""]; DKV [label=""]; DKW [label=""]; DKX [label=""]; DKY [label=""]; DKZ [label=""]; DLA [label=""]; DLB [label=""]; DLC [label=""]; DLD [label=""]; DLE [label=""]; DLF [label=""]; DLG [label=""]; DLH [label=""]; DLI [label=""]; DLJ [label=""]; DLK [label=""]; DLL [label=""]; DLM [label=""]; DLN [label=""]; DLO [label=""]; DLP [label=""]; DLQ [label=""]; DLR [label=""]; DLS [label=""]; DLT [label=""]; DLU [label=""]; DLV [label=""]; DLW [label=""]; DLX [label=""]; DLY [label=""]; DLZ [label=""]; DMA [label=""]; DMB [label=""]; DMC [label=""]; DMD [label=""]; DME [label=""]; DMF [label=""]; DMG [label=""]; DMH [label=""]; DMI [label=""]; DMJ [label=""]; DMK [label=""]; DML [label=""]; DMM [label=""]; DMN [label=""]; DMO [label=""]; DMP [label=""]; DMQ [label=""]; DMR [label=""]; DMS [label=""]; DMT [label=""]; DMU [label=""]; DMV [label=""]; DMW [label=""]; DMX [label=""]; DMY [label=""]; DMZ [label=""]; DNA [label=""]; DNB [label=""]; DNC [label=""]; DND [label=""]; DNE [label=""]; DNF [label=""]; DNG [label=""]; DNH [label=""]; DNI [label=""]; DNJ [label=""]; DNK [label=""]; DNL [label=""]; DNM [label=""]; DNN [label=""]; DNO [label=""]; DNP [label=""]; DNQ [label=""]; DNR [label=""]; DNS [label=""]; DNT [label=""]; DNU [label=""]; DNV [label=""]; DNW [label=""]; DNX [label=""]; DNY [label=""]; DNZ [label=""]; DOA [label=""]; DOB [label=""]; DOC [label=""]; DOD [label=""]; DOE [label=""]; DOF [label=""]; DOG [label=""]; DOH [label=""]; DOI [label=""]; DOJ [label=""]; DOK [label=""]; DOL [label=""]; DOM [label=""]; DON [label=""]; DOO [label=""]; DOP [label=""]; DOQ [label=""]; DOR [label=""]; DOS [label=""]; DOT [label=""]; DOU [label=""]; DOV [label=""]; DOW [label=""]; DOX [label=""]; DOY [label=""]; DOZ [label=""]; DPA [label=""]; DPB [label=""]; DPC [label=""]; DPD [label=""]; DPE [label=""]; DPF [label=""]; DPG [label=""]; DPH [label=""]; DPI [label=""]; DPJ [label=""]; DPK [label=""]; DPL [label=""]; DPM [label=""]; DPN [label=""]; DPO [label=""]; DPP [label=""]; DPQ [label=""]; DPR [label=""]; DPS [label=""]; DPT [label=""]; DPU [label=""]; DPV [label=""]; DPW [label=""]; DPX [label=""]; DPY [label=""]; DPZ [label=""]; DQA [label=""]; DQB [label=""]; DQC [label=""]; DQD [label=""]; DQE [label=""]; DQF [label=""]; DQG [label=""]; DQH [label=""]; DQI [label=""]; DQJ [label=""]; DQK [label=""]; DQL [label=""]; DQM [label=""]; DQN [label=""]; DQO [label=""]; DQP [label=""]; DQQ [label=""]; DQR [label=""]; DQS [label=""]; DQT [label=""]; DQU [label=""]; DQV [label=""]; DQW [label=""]; DQX [label=""]; DQY [label=""]; DQZ [label=""]; DRA [label=""]; DRB [label=""]; DRC [label=""]; DRD [label=""]; DRE [label=""]; DRF [label=""]; DRG [label=""]; DRH [label=""]; DRI [label=""]; DRJ [label=""]; DRK [label=""]; DRL [label=""]; DRM [label=""]; DRN [label=""]; DRO [label=""]; DRP [label=""]; DRQ [label=""]; DRR [label=""]; DRS [label=""]; DRT [label=""]; DRU [label=""]; DRV [label=""]; DRW [label=""]; DRX [label=""]; DRY [label=""]; DRZ [label=""]; DSA [label=""]; DSB [label=""]; DSC [label=""]; DSD [label=""]; DSE [label=""]; DSF [label=""]; DSG [label=""]; DSH [label=""]; DSI [label=""]; DSJ [label=""]; DSK [label=""]; DSL [label=""]; DSM [label=""]; DSN [label=""]; DSO [label=""]; DSP [label=""]; DSQ [label=""]; DSR [label=""]; DSS [label=""]; DST [label=""]; DSU [label=""]; DSV [label=""]; DSW [label=""]; DSX [label=""]; DSY [label=""]; DSZ [label=""]; DTA [label=""]; DTB [label=""]; DTC [label=""]; DTD [label=""]; DTE [label=""]; DTF [label=""]; DTG [label=""]; DTH [label=""]; DTI [label=""]; DTJ [label=""]; DTK [label=""]; DTL [label=""]; DTM [label=""]; DTN [label=""]; DTO [label=""]; DTP [label=""]; DTQ [label=""]; DTR [label=""]; DTS [label=""]; DTT [label=""]; DTU [label=""]; DTV [label=""]; DTW [label=""]; DTX [label=""]; DTY [label=""]; DTZ [label=""]; DUA [label=""]; DUB [label=""]; DUC [label=""]; DUD [label=""]; DUE [label=""]; DUF [label=""]; DUG [label=""]; DUH [label=""]; DUI [label=""]; DUJ [label=""]; DUK [label=""]; DUL [label=""]; DUM [label=""]; DUN [label=""]; DUO [label=""]; DUP [label=""]; DUQ [label=""]; DUR [label=""]; DUS [label=""]; DUT [label=""]; DUU [label=""]; DUV [label=""]; DUW [label=""]; DUX [label=""]; DUY [label=""]; DUZ [label=""]; DVA [label=""]; DVB [label=""]; DVC [label=""]; DVD [label=""]; DVE [label=""]; DVF [label=""]; DVG [label=""]; DVH [label=""]; DVI [label=""]; DVJ [label=""]; DVK [label=""]; DVL [label=""]; DVM [label=""]; DVN [label=""]; DVO [label=""]; DVP [label=""]; DVQ [label=""]; DVR [label=""]; DVS [label=""]; DVT [label=""]; DVU [label=""]; DVV [label=""]; DVW [label=""]; DVX [label=""]; DVY [label=""]; DVZ [label=""]; DWA [label=""]; DWB [label=""]; DWC [label=""]; DWD [label=""]; DWE [label=""]; DWF [label=""]; DWG [label=""]; DWH [label=""]; DWI [label=""]; DWJ [label=""]; DWK [label=""]; DWL [label=""]; DWM [label=""]; DWN [label=""]; DWO [label=""]; DWP [label=""]; DWQ [label=""]; DWR [label=""]; DWS [label=""]; DWT [label=""]; DWU [label=""]; DWV [label=""]; DWW [label=""]; DWX [label=""]; DWY [label=""]; DWZ [label=""]; DXA [label=""]; DXB [label=""]; DXC [label=""]; DXD [label=""]; DXE [label=""]; DXF [label=""]; DXG [label=""]; DXH [label=""]; DXI [label=""]; DXJ [label=""]; DXK [label=""]; DXL [label=""]; DXM [label=""]; DXN [label=""]; DXO [label=""]; DXP [label=""]; DXQ [label=""]; DXR [label=""]; DXS [label=""]; DXT [label=""]; DXU [label=""]; DXV [label=""]; DXW [label=""]; DXX [label=""]; DXY [label=""]; DXZ [label=""]; DYA [label=""]; DYB [label=""]; DYC [label=""]; DYD [label=""]; DYE [label=""]; DYF [label=""]; DYG [label=""]; DYH [label=""]; DYI [label=""]; DYJ [label=""]; DYK [label=""]; DYL [label=""]; DYM [label=""]; DYN [label=""]; DYO [label=""]; DYP [label=""]; DYQ [label=""]; DYR [label=""]; DYS [label=""]; DYT [label=""]; DYU [label=""]; DYV [label=""]; DYW [label=""]; DYX [label=""]; DYY [label=""]; DYZ [label=""]; DZA [label=""]; DZB [label=""]; DZC [label=""]; DZD [label=""]; DZE [label=""]; DZF [label=""]; DZG [label=""]; DZH [label=""]; DZI [label=""]; DZJ [label=""]; DZK [label=""]; DZL [label=""]; DZM [label=""]; DZN [label=""]; DZO [label=""]; DZP [label=""]; DZQ [label=""]; DZR [label=""]; DZS [label=""]; DZT [label=""]; DZU [label=""]; DZV [label=""]; DZW [label=""]; DZX [label=""]; DZY [label=""]; DZZ [label=""]; EAA [label=""]; EAB [label=""]; EAC [label=""]; EAD [label=""]; EAE [label=""]; EAF [label=""]; EAG [label=""]; EAH [label=""]; EAI [label=""]; EAJ [label=""]; EAK [label=""]; EAL [label=""]; EAM [label=""]; EAN [label=""]; EAO [label=""]; EAP [label=""]; EAQ [label=""]; EAR [label=""]; EAS [label=""]; EAT [label=""]; EAU [label=""]; EAV [label=""]; EAW [label=""]; EAX [label=""]; EAY [label=""]; EAZ [label=""]; EBA [label=""]; EBB [label=""]; EBC [label=""]; EBD [label=""]; EBE [label=""]; EBF [label=""]; EBG [label=""]; EBH [label=""]; EBI [label=""]; EBJ [label=""]; EBK [label=""]; EBL [label=""]; EBM [label=""]; EBN [label=""]; EBO [label=""]; EBP [label=""]; EBQ [label=""]; EBR [label=""]; EBS [label=""]; EBT [label=""]; EBU [label=""]; EBV [label=""]; EBW [label=""]; EBX [label=""]; EBY [label=""]; EBZ [label=""]; ECA [label=""]; ECB [label=""]; ECC [label=""]; ECD [label=""]; ECE [label=""]; ECF [label=""]; ECG [label=""]; ECH [label=""]; ECI [label=""]; ECJ [label=""]; ECK [label=""]; ECL [label=""]; ECM [label=""]; ECN [label=""]; ECO [label=""]; ECP [label=""]; ECQ [label=""]; ECR [label=""]; ECS [label=""]; ECT [label=""]; ECU [label=""]; ECV [label=""]; ECW [label=""]; ECX [label=""]; ECY [label=""]; ECZ [label=""]; EDA [label=""]; EDB [label=""]; EDC [label=""]; EDD [label=""]; EDE [label=""]; EDF [label=""]; EDG [label=""]; EDH [label=""]; EDI [label=""]; EDJ [label=""]; EDK [label=""]; EDL [label=""]; EDM [label=""]; EDN [label=""]; EDO [label=""]; EDP [label=""]; EDQ [label=""]; EDR [label=""]; EDS [label=""]; EDT [label=""]; EDU [label=""]; EDV [label=""]; EDW [label=""]; EDX [label=""]; EDY [label=""]; EDZ [label=""]; EEA [label=""]; EEB [label=""]; EEC [label=""]; EED [label=""]; EEE [label=""]; EEF [label=""]; EEG [label=""]; EEH [label=""]; EEI [label=""]; EEJ [label=""]; EEK [label=""]; EEL [label=""]; EEM [label=""]; EEN [label=""]; EEO [label=""]; EEP [label=""]; EEQ [label=""]; EER [label=""]; EES [label=""]; EET [label=""]; EEU [label=""]; EEV [label=""]; EEW [label=""]; EEX [label=""]; EEY [label=""]; EEZ [label=""]; EFA [label=""]; EFB [label=""]; EFC [label=""]; EFD [label=""]; EFE [label=""]; EFF [label=""]; EFG [label=""]; EFH [label=""]; EFI [label=""]; EFJ [label=""]; EFK [label=""]; EFL [label=""]; EFM [label=""]; EFN [label=""]; EFO [label=""]; EFP [label=""]; EFQ [label=""]; EFR [label=""]; EFS [label=""]; EFT [label=""]; EFU [label=""]; EFV [label=""]; EFW [label=""]; EFX [label=""]; EFY [label=""]; EFZ [label=""]; EGA [label=""]; EGB [label=""]; EGC [label=""]; EGD [label=""]; EGE [label=""]; EGF [label=""]; EGG [label=""]; EGH [label=""]; EGI [label=""]; EGJ [label=""]; EGK [label=""]; EGL [label=""]; EGM [label=""]; EGN [label=""]; EGO [label=""]; EGP [label=""]; EGQ [label=""]; EGR [label=""]; EGS [label=""]; EGT [label=""]; EGU [label=""]; EGV [label=""]; EGW [label=""]; EGX [label=""]; EGY [label=""]; EGZ [label=""]; EHA [label=""]; EHB [label=""]; EHC [label=""]; EHD [label=""]; EHE [label=""]; EHF [label=""]; EHG [label=""]; EHH [label=""]; EHI [label=""]; EHJ [label=""]; EHK [label=""]; EHL [label=""]; EHM [label=""]; EHN [label=""]; EHO [label=""]; EHP [label=""]; EHQ [label=""]; EHR [label=""]; EHS [label=""]; EHT [label=""]; EHU [label=""]; EHV [label=""]; EHW [label=""]; EHX [label=""]; EHY [label=""]; EHZ [label=""]; EIA [label=""]; EIB [label=""]; EIC [label=""]; EID [label=""]; EIE [label=""]; EIF [label=""]; EIG [label=""]; EIH [label=""]; EII [label=""]; EIJ [label=""]; EIK [label=""]; EIL [label=""]; EIM [label=""]; EIN [label=""]; EIO [label=""]; EIP [label=""]; EIQ [label=""]; EIR [label=""]; EIS [label=""]; EIT [label=""]; EIU [label=""]; EIV [label=""]; EIW [label=""]; EIX [label=""]; EIY [label=""]; EIZ [label=""]; EJA [label=""]; EJB [label=""]; EJC [label=""]; EJD [label=""]; EJE [label=""]; EJF [label=""]; EJG [label=""]; EJH [label=""]; EJI [label=""]; EJJ [label=""]; EJK [label=""]; EJL [label=""]; EJM [label=""]; EJN [label=""]; EJO [label=""]; EJP [label=""]; EJQ [label=""]; EJR [label=""]; EJS [label=""]; EJT [label=""]; EJU [label=""]; EJV [label=""]; EJW [label=""]; EJX [label=""]; EJY [label=""]; EJZ [label=""]; EKA [label=""]; EKB [label=""]; EKC [label=""]; EKD [label=""]; EKE [label=""]; EKF [label=""]; EKG [label=""]; EKH [label=""]; EKI [label=""]; EKJ [label=""]; EKK [label=""]; EKL [label=""]; EKM [label=""]; EKN [label=""]; EKO [label=""]; EKP [label=""]; EKQ [label=""]; EKR [label=""]; EKS [label=""]; EKT [label=""]; EKU [label=""]; EKV [label=""]; EKW [label=""]; EKX [label=""]; EKY [label=""]; EKZ [label=""]; ELA [label=""]; ELB [label=""]; ELC [label=""]; ELD [label=""]; ELE [label=""]; ELF [label=""]; ELG [label=""]; ELH [label=""]; ELI [label=""]; ELJ [label=""]; ELK [label=""]; ELL [label=""]; ELM [label=""]; ELN [label=""]; ELO [label=""]; ELP [label=""]; ELQ [label=""]; ELR [label=""]; ELS [label=""]; ELT [label=""]; ELU [label=""]; ELV [label=""]; ELW [label=""]; ELX [label=""]; ELY [label=""]; ELZ [label=""]; EMA [label=""]; EMB [label=""]; EMC [label=""]; EMD [label=""]; EME [label=""]; EMF [label=""]; EMG [label=""]; EMH [label=""]; EMI [label=""]; EMJ [label=""]; EMK [label=""]; EML [label=""]; EMM [label=""]; EMN [label=""]; EMO [label=""]; EMP [label=""]; EMQ [label=""]; EMR [label=""]; EMS [label=""]; EMT [label=""]; EMU [label=""]; EMV [label=""]; EMW [label=""]; EMX [label=""]; EMY [label=""]; EMZ [label=""]; ENA [label=""]; ENB [label=""]; ENC [label=""]; END [label=""]; ENE [label=""]; ENF [label=""]; ENG [label=""]; ENH [label=""]; ENI [label=""]; ENJ [label=""]; ENK [label=""]; ENL [label=""]; ENM [label=""]; ENN [label=""]; ENO [label=""]; ENP [label=""]; ENQ [label=""]; ENR [label=""]; ENS [label=""]; ENT [label=""]; ENU [label=""]; ENV [label=""]; ENW [label=""]; ENX [label=""]; ENY [label=""]; ENZ [label=""]; EOA [label=""]; EOB [label=""]; EOC [label=""]; EOD [label=""]; EOE [label=""]; EOF [label=""]; EOG [label=""]; EOH [label=""]; EOI [label=""]; EOJ [label=""]; EOK [label=""]; EOL [label=""]; EOM [label=""]; EON [label=""]; EOO [label=""]; EOP [label=""]; EOQ [label=""]; EOR [label=""]; EOS [label=""]; EOT [label=""]; EOU [label=""]; EOV [label=""]; EOW [label=""]; EOX [label=""]; EOY [label=""]; EOZ [label=""]; EPA [label=""]; EPB [label=""]; EPC [label=""]; EPD [label=""]; EPE [label=""]; EPF [label=""]; EPG [label=""]; EPH [label=""]; EPI [label=""]; EPJ [label=""]; EPK [label=""]; EPL [label=""]; EPM [label=""]; EPN [label=""]; EPO [label=""]; EPP [label=""]; EPQ [label=""]; EPR [label=""]; EPS [label=""]; EPT [label=""]; EPU [label=""]; EPV [label=""]; EPW [label=""]; EPX [label=""]; EPY [label=""]; EPZ [label=""]; EQA [label=""]; EQB [label=""]; EQC [label=""]; EQD [label=""]; EQE [label=""]; EQF [label=""]; EQG [label=""]; EQH [label=""]; EQI [label=""]; EQJ [label=""]; EQK [label=""]; EQL [label=""]; EQM [label=""]; EQN [label=""]; EQO [label=""]; EQP [label=""]; EQQ [label=""]; EQR [label=""]; EQS [label=""]; EQT [label=""]; EQU [label=""]; EQV [label=""]; EQW [label=""]; EQX [label=""]; EQY [label=""]; EQZ [label=""]; ERA [label=""]; ERB [label=""]; ERC [label=""]; ERD [label=""]; ERE [label=""]; ERF [label=""]; ERG [label=""]; ERH [label=""]; ERI [label=""]; ERJ [label=""]; ERK [label=""]; ERL [label=""]; ERM [label=""]; ERN [label=""]; ERO [label=""]; ERP [label=""]; ERQ [label=""]; ERR [label=""]; ERS [label=""]; ERT [label=""]; ERU [label=""]; ERV [label=""]; ERW [label=""]; ERX [label=""]; ERY [label=""]; ERZ [label=""]; ESA [label=""]; ESB [label=""]; ESC [label=""]; ESD [label=""]; ESE [label=""]; ESF [label=""]; ESG [label=""]; ESH [label=""]; ESI [label=""]; ESJ [label=""]; ESK [label=""]; ESL [label=""]; ESM [label=""]; ESN [label=""]; ESO [label=""]; ESP [label=""]; ESQ [label=""]; ESR [label=""]; ESS [label=""]; EST [label=""]; ESU [label=""]; ESV [label=""]; ESW [label=""]; ESX [label=""]; ESY [label=""]; ESZ [label=""]; ETA [label=""]; ETB [label=""]; ETC [label=""]; ETD [label=""]; ETE [label=""]; ETF [label=""]; ETG [label=""]; ETH [label=""]; ETI [label=""]; ETJ [label=""]; ETK [label=""]; ETL [label=""]; ETM [label=""]; ETN [label=""]; ETO [label=""]; ETP [label=""]; ETQ [label=""]; ETR [label=""]; ETS [label=""]; ETT [label=""]; ETU [label=""]; ETV [label=""]; ETW [label=""]; ETX [label=""]; ETY [label=""]; ETZ [label=""]; EUA [label=""]; EUB [label=""]; EUC [label=""]; EUD [label=""]; EUE [label=""]; EUF [label=""]; EUG [label=""]; EUH [label=""]; EUI [label=""]; EUJ [label=""]; EUK [label=""]; EUL [label=""]; EUM [label=""]; EUN [label=""]; EUO [label=""]; EUP [label=""]; EUQ [label=""]; EUR [label=""]; EUS [label=""]; EUT [label=""]; EUU [label=""]; EUV [label=""]; EUW [label=""]; EUX [label=""]; EUY [label=""]; EUZ [label=""]; EVA [label=""]; EVB [label=""]; EVC [label=""]; EVD [label=""]; EVE [label=""]; EVF [label=""]; EVG [label=""]; EVH [label=""]; EVI [label=""]; EVJ [label=""]; EVK [label=""]; EVL [label=""]; EVM [label=""]; EVN [label=""]; EVO [label=""]; EVP [label=""]; EVQ [label=""]; EVR [label=""]; EVS [label=""]; EVT [label=""]; EVU [label=""]; EVV [label=""]; EVW [label=""]; EVX [label=""]; EVY [label=""]; EVZ [label=""]; EWA [label=""]; EWB [label=""]; EWC [label=""]; EWD [label=""]; EWE [label=""]; EWF [label=""]; EWG [label=""]; EWH [label=""]; EWI [label=""]; EWJ [label=""]; EWK [label=""]; EWL [label=""]; EWM [label=""]; EWN [label=""]; EWO [label=""]; EWP [label=""]; EWQ [label=""]; EWR [label=""]; EWS [label=""]; EWT [label=""]; EWU [label=""]; EWV [label=""]; EWW [label=""]; EWX [label=""]; EWY [label=""]; EWZ [label=""]; EXA [label=""]; EXB [label=""]; EXC [label=""]; EXD [label=""]; EXE [label=""]; EXF [label=""]; EXG [label=""]; EXH [label=""]; EXI [label=""]; EXJ [label=""]; EXK [label=""]; EXL [label=""]; EXM [label=""]; EXN [label=""]; EXO [label=""]; EXP [label=""]; EXQ [label=""]; EXR [label=""]; EXS [label=""]; EXT [label=""]; EXU [label=""]; EXV [label=""]; EXW [label=""]; EXX [label=""]; EXY [label=""]; EXZ [label=""]; EYA [label=""]; EYB [label=""]; EYC [label=""]; EYD [label=""]; EYE [label=""]; EYF [label=""]; EYG [label=""]; EYH [label=""]; EYI [label=""]; EYJ [label=""]; EYK [label=""]; EYL [label=""]; EYM [label=""]; EYN [label=""]; EYO [label=""]; EYP [label=""]; EYQ [label=""]; EYR [label=""]; EYS [label=""]; EYT [label=""]; EYU [label=""]; EYV [label=""]; EYW [label=""]; EYX [label=""]; EYY [label=""]; EYZ [label=""]; EZA [label=""]; EZB [label=""]; EZC [label=""]; EZD [label=""]; EZE [label=""]; EZF [label=""]; EZG [label=""]; EZH [label=""]; EZI [label=""]; EZJ [label=""]; EZK [label=""]; EZL [label=""]; EZM [label=""]; EZN [label=""]; EZO [label=""]; EZP [label=""]; EZQ [label=""]; EZR [label=""]; EZS [label=""]; EZT [label=""]; EZU [label=""]; EZV [label=""]; EZW [label=""]; EZX [label=""]; EZY [label=""]; EZZ [label=""]; FAA [label=""]; FAB [label=""]; FAC [label=""]; FAD [label=""]; FAE [label=""]; FAF [label=""]; FAG [label=""]; FAH [label=""]; FAI [label=""]; FAJ [label=""]; FAK [label=""]; FAL [label=""]; FAM [label=""]; FAN [label=""]; FAO [label=""]; FAP [label=""]; FAQ [label=""]; FAR [label=""]; FAS [label=""]; FAT [label=""]; FAU [label=""]; FAV [label=""]; FAW [label=""]; FAX [label=""]; FAY [label=""]; FAZ [label=""]; FBA [label=""]; FBB [label=""]; FBC [label=""]; FBD [label=""]; FBE [label=""]; FBF [label=""]; FBG [label=""]; FBH [label=""]; FBI [label=""]; FBJ [label=""]; FBK [label=""]; FBL [label=""]; FBM [label=""]; FBN [label=""]; FBO [label=""]; FBP [label=""]; FBQ [label=""]; FBR [label=""]; FBS [label=""]; FBT [label=""]; FBU [label=""]; FBV [label=""]; FBW [label=""]; FBX [label=""]; FBY [label=""]; FBZ [label=""]; FCA [label=""]; FCB [label=""]; FCC [label=""]; FCD [label=""]; FCE [label=""]; FCF [label=""]; FCG [label=""]; FCH [label=""]; FCI [label=""]; FCJ [label=""]; FCK [label=""]; FCL [label=""]; FCM [label=""]; FCN [label=""]; FCO [label=""]; FCP [label=""]; FCQ [label=""]; FCR [label=""]; FCS [label=""]; FCT [label=""]; FCU [label=""]; FCV [label=""]; FCW [label=""]; FCX [label=""]; FCY [label=""]; FCZ [label=""]; FDA [label=""]; FDB [label=""]; FDC [label=""]; FDD [label=""]; FDE [label=""]; FDF [label=""]; FDG [label=""]; FDH [label=""]; FDI [label=""]; FDJ [label=""]; FDK [label=""]; FDL [label=""]; FDM [label=""]; FDN [label=""]; FDO [label=""]; FDP [label=""]; FDQ [label=""]; FDR [label=""]; FDS [label=""]; FDT [label=""]; FDU [label=""]; FDV [label=""]; FDW [label=""]; FDX [label=""]; FDY [label=""]; FDZ [label=""]; FEA [label=""]; FEB [label=""]; FEC [label=""]; FED [label=""]; FEE [label=""]; FEF [label=""]; FEG [label=""]; FEH [label=""]; FEI [label=""]; FEJ [label=""]; FEK [label=""]; FEL [label=""]; FEM [label=""]; FEN [label=""]; FEO [label=""]; FEP [label=""]; FEQ [label=""]; FER [label=""]; FES [label=""]; FET [label=""]; FEU [label=""]; FEV [label=""]; FEW [label=""]; FEX [label=""]; FEY [label=""]; FEZ [label=""]; FFA [label=""]; FFB [label=""]; FFC [label=""]; FFD [label=""]; FFE [label=""]; FFF [label=""]; FFG [label=""]; FFH [label=""]; FFI [label=""]; FFJ [label=""]; FFK [label=""]; FFL [label=""]; FFM [label=""]; FFN [label=""]; FFO [label=""]; FFP [label=""]; FFQ [label=""]; FFR [label=""]; FFS [label=""]; FFT [label=""]; FFU [label=""]; FFV [label=""]; FFW [label=""]; FFX [label=""]; FFY [label=""]; FFZ [label=""]; FGA [label=""]; FGB [label=""]; FGC [label=""]; FGD [label=""]; FGE [label=""]; FGF [label=""]; FGG [label=""]; FGH [label=""]; FGI [label=""]; FGJ [label=""]; FGK [label=""]; FGL [label=""]; FGM [label=""]; FGN [label=""]; FGO [label=""]; FGP [label=""]; FGQ [label=""]; FGR [label=""]; FGS [label=""]; FGT [label=""]; FGU [label=""]; FGV [label=""]; FGW [label=""]; FGX [label=""]; FGY [label=""]; FGZ [label=""]; FHA [label=""]; FHB [label=""]; FHC [label=""]; FHD [label=""]; FHE [label=""]; FHF [label=""]; FHG [label=""]; FHH [label=""]; FHI [label=""]; FHJ [label=""]; FHK [label=""]; FHL [label=""]; FHM [label=""]; FHN [label=""]; FHO [label=""]; FHP [label=""]; FHQ [label=""]; FHR [label=""]; FHS [label=""]; FHT [label=""]; FHU [label=""]; FHV [label=""]; FHW [label=""]; FHX [label=""]; FHY [label=""]; FHZ [label=""]; FIA [label=""]; FIB [label=""]; FIC [label=""]; FID [label=""]; FIE [label=""]; FIF [label=""]; FIG [label=""]; FIH [label=""]; FII [label=""]; FIJ [label=""]; FIK [label=""]; FIL [label=""]; FIM [label=""]; FIN [label=""]; FIO [label=""]; FIP [label=""]; FIQ [label=""]; FIR [label=""]; FIS [label=""]; FIT [label=""]; FIU [label=""]; FIV [label=""]; FIW [label=""]; FIX [label=""]; FIY [label=""]; FIZ [label=""]; FJA [label=""]; FJB [label=""]; FJC [label=""]; FJD [label=""]; FJE [label=""]; FJF [label=""]; FJG [label=""]; FJH [label=""]; FJI [label=""]; FJJ [label=""]; FJK [label=""]; FJL [label=""]; FJM [label=""]; FJN [label=""]; FJO [label=""]; FJP [label=""]; FJQ [label=""]; FJR [label=""]; FJS [label=""]; FJT [label=""]; FJU [label=""]; FJV [label=""]; FJW [label=""]; FJX [label=""]; FJY [label=""]; FJZ [label=""]; FKA [label=""]; FKB [label=""]; FKC [label=""]; FKD [label=""]; FKE [label=""]; FKF [label=""]; FKG [label=""]; FKH [label=""]; FKI [label=""]; FKJ [label=""]; FKK [label=""]; FKL [label=""]; FKM [label=""]; FKN [label=""]; FKO [label=""]; FKP [label=""]; FKQ [label=""]; FKR [label=""]; FKS [label=""]; FKT [label=""]; FKU [label=""]; FKV [label=""]; FKW [label=""]; FKX [label=""]; FKY [label=""]; FKZ [label=""]; FLA [label=""]; FLB [label=""]; FLC [label=""]; FLD [label=""]; FLE [label=""]; FLF [label=""]; FLG [label=""]; FLH [label=""]; FLI [label=""]; FLJ [label=""]; FLK [label=""]; FLL [label=""]; FLM [label=""]; FLN [label=""]; FLO [label=""]; FLP [label=""]; FLQ [label=""]; FLR [label=""]; FLS [label=""]; FLT [label=""]; FLU [label=""]; FLV [label=""]; FLW [label=""]; FLX [label=""]; FLY [label=""]; FLZ [label=""]; FMA [label=""]; FMB [label=""]; FMC [label=""]; FMD [label=""]; FME [label=""]; FMF [label=""]; FMG [label=""]; FMH [label=""]; FMI [label=""]; FMJ [label=""]; FMK [label=""]; FML [label=""]; FMM [label=""]; FMN [label=""]; FMO [label=""]; FMP [label=""]; FMQ [label=""]; FMR [label=""]; FMS [label=""]; FMT [label=""]; FMU [label=""]; FMV [label=""]; FMW [label=""]; FMX [label=""]; FMY [label=""]; FMZ [label=""]; FNA [label=""]; FNB [label=""]; FNC [label=""]; FND [label=""]; FNE [label=""]; FNF [label=""]; FNG [label=""]; FNH [label=""]; FNI [label=""]; FNJ [label=""]; FNK [label=""]; FNL [label=""]; FNM [label=""]; FNN [label=""]; FNO [label=""]; FNP [label=""]; FNQ [label=""]; FNR [label=""]; FNS [label=""]; FNT [label=""]; FNU [label=""]; FNV [label=""]; FNW [label=""]; FNX [label=""]; FNY [label=""]; FNZ [label=""]; FOA [label=""]; FOB [label=""]; FOC [label=""]; FOD [label=""]; FOE [label=""]; FOF [label=""]; FOG [label=""]; FOH [label=""]; FOI [label=""]; FOJ [label=""]; FOK [label=""]; FOL [label=""]; FOM [label=""]; FON [label=""]; FOO [label=""]; FOP [label=""]; FOQ [label=""]; FOR [label=""]; FOS [label=""]; FOT [label=""]; FOU [label=""]; FOV [label=""]; FOW [label=""]; FOX [label=""]; FOY [label=""]; FOZ [label=""]; FPA [label=""]; FPB [label=""]; FPC [label=""]; FPD [label=""]; FPE [label=""]; FPF [label=""]; FPG [label=""]; FPH [label=""]; FPI [label=""]; FPJ [label=""]; FPK [label=""]; FPL [label=""]; FPM [label=""]; FPN [label=""]; FPO [label=""]; FPP [label=""]; FPQ [label=""]; FPR [label=""]; FPS [label=""]; FPT [label=""]; FPU [label=""]; FPV [label=""]; FPW [label=""]; FPX [label=""]; FPY [label=""]; ... } The Dihydropyrido[2,3-b]pyrazinone Core Structure
Comparative Potency: A Tale of Two Substituents
7-Aryl Dihydropyrido[2,3-b]pyrazinones
The introduction of an aryl group at the 7-position offers a versatile handle for modulating potency and pharmacokinetic properties. The electronic nature and substitution pattern of the aryl ring can significantly influence binding affinity.
-
Electronic Effects: Electron-donating or electron-withdrawing groups on the aryl ring can fine-tune the electron density of the pyridopyrazinone system, potentially impacting key interactions with the target protein.
-
Steric Factors: The size and conformation of the aryl substituent can dictate the accessibility of the binding pocket. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to reduced potency.
-
Hydrophobicity: The hydrophobic character of the aryl group can influence cell permeability and metabolic stability, both critical parameters in drug development.
7-Alkynyl Dihydropyrido[2,3-b]pyrazinones
Alkynyl groups, particularly small terminal alkynes like ethynyl, introduce unique structural and electronic features.
-
Linear Geometry: The linear geometry of the alkyne linker can probe narrow, deep pockets within a receptor or enzyme active site that may not be accessible to bulkier aryl groups.
-
Hydrogen Bonding: The terminal alkyne proton can act as a weak hydrogen bond donor, potentially forming specific interactions with the target protein.
-
Metabolic Stability: Alkynyl groups can sometimes offer improved metabolic stability compared to certain aryl systems, which can be susceptible to oxidative metabolism.
While direct comparative data is limited, structure-activity relationship studies on similar heterocyclic scaffolds, such as pyrido[3,2-d]pyrimidines, have shown that C-7 substitutions are crucial for activity. For instance, in the context of PI3K/mTOR inhibitors, various substitutions at the 7-position, including vinyl groups, have been explored to understand their impact on kinase inhibition[3]. This suggests that the choice between an aryl and an alkynyl group at this position is highly target-dependent.
Experimental Methodologies for Potency Determination
To objectively compare the potency of these two classes of compounds, standardized in vitro assays are essential. The specific assay employed will depend on the biological target of interest.
For Receptor Antagonists (e.g., CRF1)
A common method is a competitive radioligand binding assay.
Protocol: CRF1 Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, pH 7.0, is used.
-
Radioligand: A high-affinity radiolabeled CRF1 antagonist, such as [¹²⁵I]Tyros-sauvagine, is used.
-
Incubation: Test compounds (7-aryl or 7-alkynyl dihydropyrido[2,3-b]pyrazinones) at various concentrations are incubated with the receptor membranes and the radioligand.
-
Separation: Bound and free radioligand are separated by filtration through a glass fiber filter.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
dot graph "CRF1_Binding_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9]; A [label="Prepare CRF1 Receptor\nMembranes"]; B [label="Incubate with Test Compound\nand Radioligand"]; C [label="Separate Bound and Free\nRadioligand (Filtration)"]; D [label="Quantify Bound\nRadioactivity"]; E [label="Calculate IC50 Value"]; A -> B [label=" Add to Assay Buffer "]; B -> C; C -> D; D -> E; } CRF1 Receptor Binding Assay Workflow
For Kinase Inhibitors
Biochemical kinase assays are employed to measure the direct inhibitory effect of the compounds on enzyme activity.
Protocol: Kinase Inhibition Assay (e.g., DYRK1B)
-
Reagents: Recombinant human kinase (e.g., DYRK1B), a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Assay Buffer: A kinase buffer, typically containing Tris-HCl, MgCl₂, and DTT, is used.
-
Incubation: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as mobility shift assays or antibody-based detection systems (e.g., HTRF, AlphaLISA).
-
Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated.
dot graph "Kinase_Inhibition_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9]; A [label="Combine Kinase, Substrate,\nand Test Compound"]; B [label="Initiate Reaction with ATP"]; C [label="Measure Substrate\nPhosphorylation"]; D [label="Determine IC50 Value"]; A -> B; B -> C; C -> D; } Kinase Inhibition Assay Workflow
Structure-Activity Relationship (SAR) Insights
Based on the available literature for dihydropyrido[2,3-b]pyrazinones as CRF1 antagonists, several key SAR points can be highlighted[2]:
-
N-1 Position: Small alkyl groups are generally preferred.
-
C-4 Position: A substituted aryl group is crucial for high-affinity binding.
-
C-6 Position: Introduction of a methyl group can enhance potency.
-
C-8 Position: A dialkylamino group is often present in potent antagonists.
For the C-7 position, while a direct aryl vs. alkynyl comparison is not explicitly detailed in the primary literature found, the general principles suggest that the optimal choice will be highly dependent on the specific topology of the target's binding site. An aryl group offers broader opportunities for hydrophobic and aromatic interactions, while an alkynyl group provides a more focused and linear probe for deeper, narrower pockets.
Conclusion and Future Directions
The dihydropyrido[2,3-b]pyrazinone scaffold is a promising platform for the development of potent and selective modulators of various biological targets. The choice between a 7-aryl and a 7-alkynyl substituent is a critical decision in the lead optimization process. While 7-aryl substitution has been more extensively explored, the unique properties of 7-alkynyl groups warrant further investigation.
To provide a definitive comparison, future studies should focus on the synthesis and parallel evaluation of a series of 7-aryl and 7-alkynyl dihydropyrido[2,3-b]pyrazinones against a panel of relevant biological targets. Such studies, coupled with co-crystallography or advanced molecular modeling, will provide invaluable insights into the specific interactions that drive potency and selectivity, ultimately guiding the rational design of next-generation therapeutics based on this versatile scaffold.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Optimized Pyrido[2,3-b]pyrazinone Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrido[2,3-b]pyrazine scaffold has emerged as a versatile and promising core structure for the development of novel therapeutics targeting a range of diseases. This guide provides a comprehensive comparison of the in vivo efficacy of optimized lead compounds from this class, juxtaposed with current alternative therapies. We will delve into the experimental data supporting their potential in anxiety, inflammatory pain, non-small cell lung cancer (NSCLC), and human cytomegalovirus (HCMV) infections, offering insights into their mechanisms of action and preclinical performance.
Section 1: Pyrido[2,3-b]pyrazinones as Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists for Anxiety
The corticotropin-releasing factor 1 (CRF1) receptor is a key mediator of the body's stress response, making it a prime target for the development of anxiolytic drugs.[1] Pyrido[2,3-b]pyrazinone derivatives have been identified as potent CRF1 receptor antagonists.
Lead Compound: Compound 8w
One of the most promising lead compounds from this series is Compound 8w , which has demonstrated significant efficacy in a preclinical model of anxiety.[1]
In Vivo Efficacy:
In a defensive withdrawal model in rats, a paradigm used to assess anxiety-like behavior, Compound 8w was shown to be efficacious.[1] While specific dose-response data from the primary literature is not publicly available, the reported efficacy highlights its potential as an anxiolytic agent.
Pharmacokinetics:
Pharmacokinetic studies in dogs have revealed that Compound 8w possesses a long half-life and reasonable oral bioavailability, both desirable properties for a clinically viable drug.[1]
Comparative Analysis with Standard of Care: Diazepam
Diazepam, a benzodiazepine, is a widely used anxiolytic. To provide a benchmark for comparison, we will consider its efficacy in a similar preclinical model.
Table 1: Comparison of a Pyrido[2,3-b]pyrazinone CRF1 Antagonist and Diazepam in a Rat Anxiety Model
| Compound | Target | Animal Model | Efficacy | Key Pharmacokinetic Parameter |
| Compound 8w | CRF1 Receptor Antagonist | Defensive Withdrawal (Rat) | Efficacious[1] | Long half-life, reasonable oral bioavailability (in dog)[1] |
| Diazepam | GABA-A Receptor Modulator | Defensive Withdrawal (Rat) | Anxiolytic effect observed at various doses (e.g., 2 mg/kg)[2] | Varies with species and formulation |
Experimental Protocol: Defensive Withdrawal Model in Rats
This model assesses anxiety by measuring the time a rat spends in an open, brightly lit area versus a small, dark chamber. Anxious rats tend to spend more time in the enclosed space.
-
Rats are individually placed in the testing apparatus, which consists of a large, open field connected to a small, dark chamber.
-
The time the animal spends in the open field and the latency to first enter the dark chamber are recorded over a set period (e.g., 15 minutes).
-
Test compounds or vehicle are administered at a specified time before the test.
-
An increase in the time spent in the open field is indicative of an anxiolytic effect.
Signaling Pathway
dot graph CRF1_Signaling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "CRF1 Receptor Signaling Pathway in Anxiety."
Section 2: Pyrido[2,3-b]pyrazines as Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists for Inflammatory Pain
The TRPV1 channel is a key player in the sensation of heat and pain, and its modulation is a promising strategy for the development of new analgesics. Pyrido[2,3-b]pyrazine-based compounds have been developed as potent TRPV1 antagonists.
Lead Compound: Compound 26
Compound 26 emerged as a lead candidate due to its significant in vivo efficacy in models of inflammatory pain and a reduced potential for the formation of reactive metabolites compared to earlier leads.[3]
In Vivo Efficacy:
In a carrageenan-induced thermal hyperalgesia model in rats, Compound 26 significantly attenuated the pain response.[3] Furthermore, it demonstrated a dose-dependent reduction of chronic inflammatory pain in a complete Freund's adjuvant (CFA) model.[3]
Pharmacokinetics:
Compound 26 is characterized as an orally bioavailable TRPV1 antagonist with moderate brain penetration.[3]
Comparative Analysis with Standard of Care: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) and is commonly used to treat inflammatory pain.
Table 2: Comparison of a Pyrido[2,3-b]pyrazine TRPV1 Antagonist and Celecoxib in a Rat Inflammatory Pain Model
| Compound | Target | Animal Model | Efficacy | Key Pharmacokinetic Parameter |
| Compound 26 | TRPV1 Antagonist | Carrageenan-induced thermal hyperalgesia & CFA-induced chronic inflammatory pain (Rat) | Significantly attenuated thermal hyperalgesia and dose-dependently reduced chronic inflammatory pain[3] | Orally bioavailable, moderate brain penetration[3] |
| Celecoxib | COX-2 Inhibitor | CFA-induced inflammatory pain (Rat) | Dose-dependently improves pain and inflammation[4] | Varies with species and formulation |
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is used to assess the efficacy of analgesics against acute inflammatory pain.
-
A baseline thermal sensitivity is established by measuring the paw withdrawal latency of rats to a radiant heat source.
-
Inflammation is induced by injecting a solution of carrageenan into the plantar surface of one hind paw.
-
At a predetermined time after carrageenan injection (e.g., 3 hours), the thermal withdrawal latency is measured again. A decrease in latency indicates hyperalgesia.
-
Test compounds or vehicle are administered before or after the carrageenan injection.
-
An attenuation of the decrease in withdrawal latency indicates an analgesic effect.
Signaling Pathway
dot graph TRPV1_Signaling { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "TRPV1 Signaling Pathway in Inflammatory Pain."
Section 3: Pyrido[2,3-b]pyrazines as Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Rearrangements in the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of NSCLC patients. Pyrido[2,3-b]pyrazines have been investigated as potent ALK inhibitors.
Lead Compound Efficacy (General Class)
In Vivo Efficacy:
Studies on related pyrido[2,3-d]pyrimidines have demonstrated significant in vivo anticancer efficacy in preclinical models.[5] For the purpose of this guide, we will consider the expected outcomes in a standard NSCLC xenograft model.
Comparative Analysis with Standard of Care: Crizotinib
Crizotinib is a first-generation ALK inhibitor approved for the treatment of ALK-positive NSCLC.
Table 3: Comparison of Pyrido[2,3-b]pyrazine ALK Inhibitors and Crizotinib in an NSCLC Xenograft Model
| Compound Class/Drug | Target | Animal Model | Efficacy |
| Pyrido[2,3-b]pyrazine ALK Inhibitors | ALK | NSCLC Xenograft (Mouse) | Expected to inhibit tumor growth |
| Crizotinib | ALK, MET, ROS1 | H2228 NSCLC Xenograft (Mouse) | Significant tumor growth inhibition[6][7] |
Experimental Protocol: NSCLC Xenograft Mouse Model
This model is widely used to evaluate the in vivo efficacy of anti-cancer agents.[8][9]
-
Immunocompromised mice (e.g., nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Human NSCLC cells harboring the ALK rearrangement (e.g., H2228) are cultured and prepared for injection.
-
A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into treatment and control groups.
-
The test compound (e.g., a pyrido[2,3-b]pyrazine ALK inhibitor), a positive control (e.g., crizotinib), or vehicle is administered according to a predetermined schedule.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by the degree of tumor growth inhibition compared to the control group.
Signaling Pathway
dot graph ALK_Signaling { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "ALK Signaling Pathway in NSCLC."
Section 4: Pyrido[2,3-b]pyrazines as Human Cytomegalovirus (HCMV) DNA Polymerase Inhibitors
Human cytomegalovirus (HCMV) infection can cause serious disease in immunocompromised individuals. The viral DNA polymerase is a key target for antiviral therapy. A novel series of non-nucleoside HCMV DNA polymerase inhibitors based on the pyrido[2,3-b]pyrazine core has been developed.[3][10]
Lead Compound: Compound 27
Compound 27 has been identified as a potent lead with a favorable in vitro profile, exhibiting strong antiviral activity and improved aqueous solubility.[3][10]
In Vitro Efficacy:
Compound 27 demonstrated potent anti-HCMV activity with an EC50 of 0.33 μM and low cytotoxicity.[3][10] It also showed broad-spectrum activity against other herpesviruses, including HSV-1, HSV-2, and EBV.[10] While in vivo data for this specific compound is not yet published, its promising in vitro profile warrants further investigation in relevant animal models.
Comparative Analysis with Standard of Care: Ganciclovir
Ganciclovir is a nucleoside analog and a first-line therapy for HCMV infections.
Table 4: Comparison of a Pyrido[2,3-b]pyrazine HCMV Inhibitor and Ganciclovir
| Compound | Target | In Vitro Efficacy (EC50) | In Vivo Model |
| Compound 27 | HCMV DNA Polymerase (non-nucleoside inhibitor) | 0.33 μM against HCMV[3][10] | Humanized mouse model (proposed)[10][11] |
| Ganciclovir | HCMV DNA Polymerase (nucleoside analog) | ~0.40–2.08 µM against HCMV[12] | Humanized mouse model[12][13] |
Experimental Protocol: Humanized Mouse Model of HCMV Infection
Due to the strict species specificity of HCMV, humanized mouse models are essential for in vivo evaluation of anti-HCMV therapeutics.[10][11]
-
Immunodeficient mice (e.g., NSG mice) are engrafted with human hematopoietic stem cells (CD34+) to reconstitute a human immune system.[10]
-
Once engraftment is confirmed, the mice are infected with a clinical isolate of HCMV.
-
Viral load in the blood and tissues is monitored over time.
-
Treatment with the test compound (e.g., Compound 27), a positive control (e.g., ganciclovir), or vehicle is initiated.
-
The efficacy of the treatment is determined by the reduction in viral load compared to the control group.
Mechanism of Action
dot graph HCMV_Replication { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Mechanism of HCMV DNA Polymerase Inhibition."
Conclusion
Optimized pyrido[2,3-b]pyrazinone lead compounds have demonstrated significant potential across a diverse range of therapeutic areas in preclinical studies. As CRF1 receptor antagonists, they show promise for the treatment of anxiety. As TRPV1 antagonists, they offer a potential new avenue for managing inflammatory pain. In oncology, their activity as ALK inhibitors suggests a role in targeted cancer therapy. Finally, as HCMV DNA polymerase inhibitors, they represent a novel non-nucleoside approach to antiviral treatment.
While the currently available in vivo data is encouraging, further studies with direct comparisons to standard-of-care agents and more extensive pharmacokinetic and pharmacodynamic profiling are necessary to fully elucidate their therapeutic potential and pave the way for clinical development. The versatility of the pyrido[2,3-b]pyrazine scaffold underscores its importance in medicinal chemistry and its potential to yield next-generation therapies for a variety of unmet medical needs.
References
- 1. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities [jove.com]
- 10. Humanized Mouse Models of Human Cytomegalovirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Human Cytomegalovirus in Humanized Mice for Vaccine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of ganciclovir and cidofovir against human cytomegalovirus replication in SCID mice implanted with human retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Off-Target Effects of 7-Substituted Dihydropyrido[2,3-b]pyrazinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, particularly in the realm of kinase inhibitors, the dihydropyrido[2,3-b]pyrazinone core has emerged as a promising scaffold. The strategic placement of substituents at the 7-position of this heterocyclic system has given rise to potent inhibitors targeting a range of kinases critical in disease pathways. However, the ultimate success of any kinase inhibitor hinges not only on its on-target potency but also on its selectivity across the broader kinome. Unintended interactions, or off-target effects, can lead to unforeseen toxicities or even paradoxical signaling events, complicating clinical development.
This guide provides an in-depth comparison of the off-target profiles of notable 7-substituted dihydropyrido[2,3-b]pyrazinone inhibitors. By examining experimental data from kinome-wide screening and cellular assays, we aim to provide researchers with a clear, objective resource to inform the selection and development of next-generation inhibitors with improved safety and efficacy profiles.
The Selectivity Imperative: Why Off-Target Effects Matter
The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the design of truly selective inhibitors. Off-target inhibition can lead to a variety of adverse effects, including but not limited to cardiotoxicity, metabolic disturbances, and immune dysregulation.[1][2] Furthermore, in the context of cancer therapy, off-target activities can sometimes lead to paradoxical pathway activation, where the inhibition of one target inadvertently activates another pro-survival pathway, ultimately contributing to drug resistance.[3][4] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical step in de-risking a drug candidate.
Comparative Analysis of 7-Substituted Dihydropyrido[2,3-b]pyrazinone Inhibitors
To illustrate the diverse selectivity profiles within this chemical class, we will compare two key examples for which public data is available.
PF-04217903: A Paradigm of High Selectivity for c-Met
PF-04217903 is a potent and highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, a key driver in various cancers.[5][6] Its structure features a quinolin-6-ylmethyl group at the 7-position of the dihydropyrido[2,3-b]pyrazinone core.
Table 1: Kinase Selectivity Profile of PF-04217903
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Other Kinases | Reference |
| c-Met | 4.8 | >1000 | [7][8] |
Extensive kinase profiling has demonstrated the remarkable selectivity of PF-04217903. In a panel of over 208 different kinases, it displayed greater than 1000-fold selectivity for c-Met over all other kinases tested.[7][8] This high degree of selectivity makes PF-04217903 an invaluable tool for elucidating the specific roles of c-Met signaling in cancer biology, with a reduced risk of confounding data from off-target inhibition. The potent antiangiogenic properties of PF-04217903 are also attributed to its on-target inhibition of c-Met in endothelial cells.[6]
However, it is noteworthy that even highly selective inhibitors can have unexpected biological consequences. In certain cellular contexts, potent c-Met inhibition by PF-04217903 has been shown to induce a feedback activation of other receptor tyrosine kinases, such as PDGFRβ, potentially representing a mechanism of acquired resistance.[6] This highlights the importance of studying the broader signaling network even with highly selective inhibitors.
Pyrido[2,3-b]pyrazine Derivatives as EGFR Inhibitors
While specific kinome-wide data for another dihydropyrido[2,3-b]pyrazinone is not as readily available as for PF-04217903, research into novel pyrido[2,3-b]pyrazines has demonstrated their potential to inhibit other key kinases, such as the Epidermal Growth Factor Receptor (EGFR). A series of novel pyrido[2,3-b]pyrazines with heteroaromatic moieties at the 7-position were synthesized and shown to inhibit both erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[9] For instance, compound 7n from this series, with a substituted phenyl ring at the 7-position, exhibited potent inhibition of cell proliferation in the low nanomolar range.[9]
While a full kinome scan is not publicly available for these compounds, their development was driven by phenotypic screening, which assesses the overall effect on cell viability. The ability of these compounds to overcome erlotinib resistance suggests a mechanism that may involve targeting mutated forms of EGFR or engaging other pathways that erlotinib does not. The lack of comprehensive off-target data for this series underscores a critical gap and an opportunity for further investigation to fully characterize their selectivity and potential liabilities.
Visualizing Signaling Pathways and Off-Target Interactions
To conceptualize the importance of selectivity, the following diagrams illustrate the intended on-target pathway and potential off-target interactions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Benchmarking Guide: Novel Pyrido[2,3-b]pyrazinones versus Established FLT3 Inhibitors in Acute Myeloid Leukemia Models
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML), with mutations in this receptor tyrosine kinase driving aggressive forms of the disease.[1][2][3] While several FLT3 inhibitors have been approved, the emergence of resistance necessitates the development of novel chemical scaffolds.[1][4] This guide provides a comprehensive framework for benchmarking a new class of inhibitors, pyrido[2,3-b]pyrazinones, against established first and second-generation FLT3 inhibitors such as Midostaurin, Gilteritinib, and Quizartinib. We present a multi-tiered evaluation strategy, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess on-target efficacy and induction of apoptosis in physiologically relevant AML cell lines. Detailed, step-by-step protocols for key experiments are provided to ensure reproducibility and scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to objectively evaluate the preclinical potential of new FLT3-targeted therapies.
Introduction: The Critical Role of FLT3 in AML
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5] Genetic mutations are central to its pathogenesis, and among the most common are activating mutations in the FLT3 gene, occurring in approximately 30% of AML patients.[1][2][6] These mutations typically fall into two categories:
-
Internal Tandem Duplications (FLT3-ITD): Found in about 25% of AML cases, these mutations in the juxtamembrane domain lead to constitutive, ligand-independent activation of the kinase.[2][3][7] FLT3-ITD is a significant driver of the disease and is associated with a poor prognosis, including higher relapse rates and shorter overall survival.[8][9]
-
Tyrosine Kinase Domain (FLT3-TKD) Mutations: These are point mutations, often at the D835 residue, found in about 7-10% of patients.[3][10] They also cause constitutive activation of the kinase.[3]
The constitutive FLT3 signaling drives uncontrolled proliferation and survival of leukemic blasts through downstream pathways like RAS/MAPK, PI3K/AKT, and STAT5.[3][11][12] This dependency makes FLT3 an ideal therapeutic target. The clinical success of inhibitors like Midostaurin (a broad-spectrum, first-generation inhibitor) and more selective second-generation agents like Gilteritinib and Quizartinib has validated this strategy.[7][13][14][15] However, challenges such as acquired resistance, often through secondary TKD mutations, remain.[1][4]
This landscape creates a clear need for novel chemical entities. Pyrido[2,3-b]pyrazinones represent a promising new scaffold. A recent study has described the synthesis and evaluation of a related series, pyrido[3,4-b]pyrazin-2(1H)-ones, which demonstrated potent FLT3 kinase inhibition and antiproliferative activity against FLT3-mutant AML cells.[16][17] This guide establishes the experimental framework to rigorously compare such new agents against the current standards of care.
The Benchmarking Strategy: A Multi-tiered Approach
A robust evaluation of a new kinase inhibitor requires a logical progression from foundational biochemistry to complex cellular models. This ensures that observed effects are potent, selective, and translate to the desired anti-leukemic activity in a relevant biological context.
Our recommended workflow is a three-tiered system:
-
Biochemical Profiling: Quantify direct inhibition of the target kinase (both wild-type and mutant forms) and assess selectivity against other key kinases.
-
Cellular Mechanism of Action: Confirm on-target activity in FLT3-dependent AML cell lines by measuring the inhibition of FLT3 autophosphorylation and its downstream signaling.
-
Functional Cellular Outcomes: Determine the ultimate biological effect of target engagement by measuring inhibition of cell proliferation and induction of apoptosis.
Caption: A multi-tiered workflow for benchmarking novel FLT3 inhibitors.
Head-to-Head Comparison: Pyrido[2,3-b]pyrazinones vs. Benchmarks
This section outlines the key comparisons and presents hypothetical data in a structured format. The benchmarks chosen are:
-
Midostaurin: A first-generation, multi-kinase inhibitor approved for newly diagnosed FLT3-mutant AML.[13][15][18]
-
Gilteritinib: A potent, selective, second-generation Type I inhibitor active against both ITD and TKD mutations.[4][14][19]
-
Quizartinib: A highly potent, second-generation Type II inhibitor primarily targeting FLT3-ITD.[7][8][20]
Biochemical Potency & Selectivity
The initial test must be a direct measure of enzymatic inhibition. This is crucial to understand the intrinsic potency of the compound on its target, divorced from cellular factors like membrane permeability. A high degree of selectivity against other kinases, particularly closely related ones like c-KIT, is desirable to minimize off-target toxicities.[1][21]
Table 1: Comparative Biochemical IC50 Values (nM)
| Compound | FLT3-ITD | FLT3-D835Y (TKD) | c-KIT |
|---|---|---|---|
| Pyrido[2,3-b]pyrazinone-X | 5.2 | 25.1 | 850 |
| Midostaurin | 29.6 | ~30 | <100 |
| Gilteritinib | <1 | <1 | ~20 |
| Quizartinib | 1.1 | >500 (Inactive) | ~100 |
Data for benchmarks are representative values from public sources. Pyrido[2,3-b]pyrazinone-X data is hypothetical for illustrative purposes.
Interpretation: In this hypothetical example, Pyrido[2,3-b]pyrazinone-X shows potent, single-digit nanomolar inhibition of FLT3-ITD and retains activity against the common D835Y resistance mutation, suggesting a Type I inhibitory mechanism similar to Gilteritinib.[19][22] Importantly, it displays significantly weaker activity against c-KIT, suggesting a favorable selectivity profile which may translate to reduced myelosuppression compared to less selective agents.[1]
Cellular Efficacy in FLT3-Mutant AML Models
Demonstrating biochemical potency is necessary but not sufficient. The compound must effectively engage its target in a cellular context and produce a desired biological outcome. We use human AML cell lines that are known to be dependent on FLT3 signaling for their survival and proliferation.
-
MV4-11: Homozygous for the FLT3-ITD mutation.[23]
First, we confirm on-target activity by measuring the inhibition of FLT3 autophosphorylation. A dose-dependent reduction in phosphorylated FLT3 (p-FLT3) is the hallmark of effective target engagement.
Caption: Simplified FLT3-ITD signaling pathway and the point of inhibitor action.
Next, we measure the functional consequences: inhibition of proliferation and induction of programmed cell death (apoptosis).
Table 2: Comparative Cellular Activity (EC50 / IC50 in nM)
| Compound | MV4-11 Proliferation (IC50) | MOLM-13 Proliferation (IC50) |
|---|---|---|
| Pyrido[2,3-b]pyrazinone-X | 12.5 | 15.8 |
| Midostaurin | ~20-50 | ~20-50 |
| Gilteritinib | ~1-5 | ~1-5 |
| Quizartinib | ~2-10 | ~2-10 |
Data for benchmarks are representative values from public sources.[24][25][26] Pyrido[2,3-b]pyrazinone-X data is hypothetical.
Interpretation: The hypothetical data show that Pyrido[2,3-b]pyrazinone-X effectively inhibits the proliferation of FLT3-ITD-driven cell lines with nanomolar potency, comparable to established agents. The strong correlation between biochemical IC50 and cellular IC50 suggests good cell permeability and engagement of the target in a physiological setting. Further experiments showing a dose-dependent increase in apoptotic markers (e.g., cleaved Caspase-3, Annexin V staining) would confirm that the inhibition of proliferation is due to induced cell death.
Detailed Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following are detailed protocols for the core assays described above.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Principle: This assay measures the amount of ADP produced by the kinase reaction. A proprietary reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.
Materials:
-
Recombinant FLT3 kinase (WT, ITD, D835Y mutants)
-
Poly-Glu,Tyr (4:1) substrate
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds and benchmarks, serially diluted in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of serially diluted compounds into the wells of a 384-well plate. Include DMSO-only wells as a "high activity" control.
-
Kinase Reaction: a. Prepare a 2X kinase/substrate solution in Kinase Buffer. b. Prepare a 2X ATP solution in Kinase Buffer. c. Add 2.5 µL of the 2X kinase/substrate solution to each well. d. Add 2.5 µL of the 2X ATP solution to each well to initiate the reaction. e. Incubate the plate at 30°C for 60 minutes.
-
Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin mix. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.[27]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
MV4-11 or MOLM-13 AML cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test compounds and benchmarks
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in 90 µL of complete medium in a 96-well plate.[28]
-
Compound Treatment: Add 10 µL of 10X serially diluted compound to the wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[28]
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to the DMSO control and determine the IC50 value by fitting a dose-response curve.[27]
Protocol 3: Western Blot for FLT3 Phosphorylation
Principle: This technique uses antibodies to detect the levels of specific proteins (total FLT3 and phosphorylated FLT3) separated by size, allowing for a direct measure of target inhibition.
Materials:
-
MV4-11 or MOLM-13 cells
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis: a. Seed cells in a 6-well plate and grow to ~80% confluency. b. Starve cells in serum-free media for 4-6 hours. c. Treat cells with various concentrations of the inhibitor for 2-4 hours. d. Wash cells with cold PBS and lyse with ice-cold Lysis Buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Electrophoresis & Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. b. Incubate with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry. Normalize the p-FLT3 signal to the total FLT3 signal to determine the degree of inhibition. Re-probe the membrane for β-Actin to confirm equal protein loading.[19]
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking novel pyrido[2,3-b]pyrazinone FLT3 inhibitors against established clinical agents. By progressing from biochemical potency and selectivity to cellular mechanism of action and functional outcomes, researchers can build a comprehensive data package to support further development.
Based on the hypothetical data presented, a compound like Pyrido[2,3-b]pyrazinone-X would represent a promising lead candidate. Its high potency against FLT3-ITD, retained activity against the TDK mutation, and superior selectivity over c-KIT suggest it may offer an improved therapeutic window.
The logical next steps in the preclinical development of such a compound would include:
-
Resistance Profiling: Testing against a broader panel of clinically observed FLT3 resistance mutations.
-
In Vivo Efficacy: Evaluating anti-tumor activity in mouse xenograft models using FLT3-ITD-positive cell lines like MV4-11.[29][30]
-
Pharmacokinetic (PK) and ADME/Tox Studies: Assessing the drug's absorption, distribution, metabolism, excretion, and overall safety profile.
By adhering to this structured benchmarking strategy, drug discovery teams can make informed, data-driven decisions, ultimately accelerating the journey of novel therapeutics from the lab to the clinic for patients with AML.
References
- 1. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants [cancer.fr]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3 inhibitor, shows promise in relapsed leukaemia - ecancer [ecancer.org]
- 7. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD-positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quizartinib Granted Priority Review in the U.S. for Patients with Newly Diagnosed FLT3-ITD Positive Acute Myeloid Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 9. Long-term effects of midostaurin in FLT3-mutant AML: the RATIFY trial [aml-hub.com]
- 10. What are FLT3 Inhibitors for AML? - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 11. researchgate.net [researchgate.net]
- 12. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Midostaurin: A New Oral Agent Targeting FMS-Like Tyrosine Kinase 3-Mutant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quizartinib granted FDA approval for patients with newly diagnosed FLT3-ITD mutated AML [aml-hub.com]
- 21. pnas.org [pnas.org]
- 22. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 23. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Crenolanib - Wikipedia [en.wikipedia.org]
- 26. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Mechanism of Action of Novel 7-iodo-dihydropyrido[2,3-b]pyrazinone Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-b]pyrazine scaffold is a versatile pharmacophore, with derivatives showing promise as inhibitors of various cellular targets, including kinases and other enzymes involved in signal transduction.[1][2][3] Novel 7-iodo-dihydropyrido[2,3-b]pyrazinone analogs represent a promising chemical space for the development of targeted therapeutics. However, the precise mechanism of action (MoA) for any new analog must be rigorously validated to ensure on-target efficacy and to identify potential off-target liabilities that could lead to toxicity or unexpected pharmacological effects.[4]
This guide provides a comprehensive, comparative framework for elucidating and validating the MoA of a hypothetical novel 7-iodo-dihydropyrido[2,3-b]pyrazinone analog, designated here as Compound YI-7 . Our approach is grounded in a systematic, multi-tiered experimental strategy, beginning with broad phenotypic assessments and progressively narrowing the focus to direct target engagement and downstream pathway modulation.
To provide a robust comparative analysis, we will contrast the experimental profile of Compound YI-7 with two reference compounds:
-
Compound A: A well-characterized, highly selective inhibitor of a putative target kinase (e.g., a specific receptor tyrosine kinase).
-
Compound B: A known multi-kinase inhibitor with a broader spectrum of activity, serving to highlight the importance of selectivity profiling.[5]
The overarching goal is to build a self-validating experimental narrative that moves from a general cellular effect to a specific molecular interaction, providing a high degree of confidence in the determined MoA.
Tier 1: Phenotypic and Broad-Spectrum Activity Profiling
The initial step is to characterize the cellular phenotype induced by Compound YI-7 and to gain a broad, unbiased view of its potential target class.
Assessing Cellular Viability
A fundamental question is whether the compound has a cytotoxic or cytostatic effect. This is commonly assessed using metabolic assays such as MTT or WST-1, which measure the metabolic activity of viable cells.[6][7][8]
Comparative Data: Cell Viability (IC50)
| Compound | Cell Line 1 (e.g., A549) IC50 (µM) | Cell Line 2 (e.g., HCT116) IC50 (µM) | Rationale |
| Compound YI-7 | 1.2 | 2.5 | Establishes baseline potency and potential cell-line specificity. |
| Compound A | 0.8 | 15.7 | Demonstrates high potency in a cell line known to be dependent on its specific target. |
| Compound B | 0.5 | 0.9 | Shows broad and potent activity, consistent with multi-kinase inhibition. |
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of Compound YI-7, Compound A, and Compound B for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.[9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Kinome Profiling: An Unbiased Approach to Target Class Identification
Given that many pyrido[2,3-b]pyrazine derivatives have been identified as kinase inhibitors, a broad kinome scan is a logical and powerful next step.[2] This provides an unbiased overview of which kinases the compound interacts with and at what concentrations.[10][11][12][13] Services like those offered by PamGene, MtoZ Biolabs, or AssayQuant can provide this data.[10][11][12]
Workflow for Kinome Profiling
References
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.journalagent.com [pdf.journalagent.com]
- 9. WST-1 Cell Viability & Proliferation Assay [cellbiologics.com]
- 10. KinomePro - Pamgene [pamgene.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
A Comparative Analysis of Kinase Selectivity Profiles for Pyrido[2,3-b]pyrazinone Derivatives and Related Heterocycles
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrido[2,3-b]pyrazinone scaffold and its related heterocyclic systems have emerged as privileged structures, offering a versatile platform for the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the kinase selectivity profiles of derivatives based on the pyrido[2,3-b]pyrazinone core and the closely related, well-characterized pyrido[2,3-d]pyrimidin-7-one scaffold. By examining structure-activity relationships (SAR) and the methodologies used to determine kinase selectivity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of designing next-generation kinase inhibitors with desired selectivity profiles.
Introduction: The Allure of the Pyridopyrazine and Pyridopyrimidine Cores
The pyridopyrazine and pyridopyrimidine core structures are bicyclic heteroaromatic systems that serve as effective scaffolds for ATP-competitive kinase inhibitors. Their rigid nature and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions with the kinase hinge region, a critical determinant of inhibitor binding. The amenability of these scaffolds to chemical modification at various positions provides a rich opportunity to explore chemical space and fine-tune properties such as potency, selectivity, and pharmacokinetics.
While both scaffolds share similarities in their interaction with the kinase ATP-binding site, subtle differences in their electronic properties and the spatial arrangement of their substituents can lead to significant variations in their kinase selectivity profiles. This guide will delve into these differences, drawing upon published data to illustrate how medicinal chemists can exploit these nuances to achieve desired target engagement while minimizing off-target effects.
Methodologies for Assessing Kinase Selectivity
A thorough understanding of a compound's kinase selectivity is paramount for interpreting its biological effects and predicting its therapeutic window. Several robust methodologies are employed to generate kinase selectivity profiles, ranging from broad panel screens to more focused enzymatic assays.
Large-Scale Kinase Panels
Comprehensive profiling of kinase inhibitors is often performed using large panels of recombinant kinases. These platforms, offered by commercial vendors and academic core facilities, provide a broad overview of an inhibitor's activity across the kinome. Common assay formats include:
-
Radiometric Assays: These assays, such as the HotSpot™ and 33PanQinase™ assays, measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are considered a gold standard for their direct measurement of catalytic activity.
-
Luminescence-Based Assays: Technologies like the ADP-Glo™ Kinase Assay quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. These assays are readily adaptable to high-throughput screening.
-
Mobility Shift Assays: These non-radioactive assays, often performed using microfluidic devices, separate phosphorylated and unphosphorylated substrates based on changes in their electrophoretic mobility.
Cellular Assays
To complement biochemical data, cellular assays are crucial for confirming on-target activity and assessing the impact of off-target effects in a more physiologically relevant context. The NanoBRET™ Target Engagement Assay, for instance, allows for the quantitative measurement of compound binding to a specific kinase within living cells.
The choice of assay and the ATP concentration used can significantly influence the resulting selectivity data. Therefore, it is essential to consider these experimental details when comparing profiles from different sources.
Comparative Selectivity Profiles: Case Studies
To illustrate the principles of kinase selectivity, we will examine the profiles of representative compounds from the pyrido[2,3-b]pyrazinone and pyrido[2,3-d]pyrimidin-7-one families.
Pyrido[2,3-b]pyrazinone Derivatives
While extensive public data on the broad kinome selectivity of a wide range of pyrido[2,3-b]pyrazinone derivatives is somewhat limited, specific examples highlight the potential of this scaffold.
SRPIN340 , a selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1), is a notable example. It displays a Ki of 0.89 μM for SRPK1 and also inhibits SRPK2 at higher concentrations. Importantly, it shows no significant inhibitory activity against more than 140 other kinases, including the closely related CLK1 and CLK4 kinases, underscoring the potential for achieving high selectivity with this scaffold.[1][2][3]
Another series of pyrido[2,3-b]pyrazines has been investigated as potential antitumor agents, demonstrating activity against both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines.[4] While the specific kinase targets driving this activity were not fully elucidated in the initial report, this finding suggests that derivatives of this scaffold can be developed to target kinases implicated in cancer resistance mechanisms.
Pyrido[2,3-d]pyrimidin-7-one Derivatives: A Wellspring of SAR Data
The pyrido[2,3-d]pyrimidin-7-one scaffold has been more extensively explored, yielding a wealth of SAR data and a number of highly selective kinase inhibitors. By examining these examples, we can infer strategies for optimizing the selectivity of the pyrido[2,3-b]pyrazinone core.
A notable success story is the development of selective inhibitors for the Salt-Inducible Kinase (SIK) family. Through a structure-based design approach, researchers were able to shift the selectivity of a dual pan-SIK/group I p21-activated kinase (PAK) inhibitor towards the SIKs, eliminating the cardiotoxic liability associated with PAK inhibition.[1][5] This was achieved by exploiting differences in the back-pocket and gatekeeper residues between the two kinase families.
Similarly, potent and selective inhibitors of Mammalian STE20-like (MST) kinases 3 and 4 have been developed from a pyrido[2,3-d]pyrimidin-7-one starting point.[6][7] These inhibitors exhibit good kinome-wide selectivity and are valuable tools for dissecting the distinct cellular roles of the closely related MST kinase family members.
Furthermore, this scaffold has yielded potent inhibitors of DYRK1B and DYRK1A, kinases implicated in cancer, as well as selective inhibitors of Receptor Interacting Protein Kinase-2 (RIPK2), a key mediator of inflammatory signaling.[8][9][10]
Structure-Activity Relationships Governing Selectivity
The selectivity of both pyrido[2,3-b]pyrazinone and pyrido[2,3-d]pyrimidin-7-one derivatives is dictated by the nature and position of their substituents. Key structural features that influence selectivity include:
-
Substituents Targeting the Hinge Region: The core heterocycle itself provides the primary hydrogen bonding interactions with the kinase hinge. Modifications to the core can subtly alter these interactions.
-
Groups Projecting into the Ribose Pocket: Substituents directed towards the ribose-binding pocket of the ATP-binding site can enhance potency and introduce selectivity by interacting with specific residues in this region.
-
Moieties Extending into the "Back Pocket": The "back pocket" of the ATP-binding site is a region of significant diversity among kinases. Bulky or specifically functionalized groups at this position can be used to achieve high levels of selectivity by exploiting unique features of the target kinase. For example, targeting a "gatekeeper" residue, which controls access to a hydrophobic back pocket, is a common strategy for engineering selectivity.
-
Solvent-Exposed Groups: Substituents that extend into the solvent-exposed region can be modified to improve physicochemical properties such as solubility and cell permeability, without significantly impacting kinase selectivity.
The following diagram illustrates the key regions of the kinase ATP-binding site that can be targeted by substituents on the pyridopyrazinone scaffold to achieve selectivity.
Figure 1. Key interaction regions for achieving kinase selectivity.
Experimental Protocols
To ensure the reproducibility and validity of kinase selectivity profiling, detailed experimental protocols are essential. Below are example protocols for common assays.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase reaction buffer to create a 2X compound solution.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X compound solution to the appropriate wells. Include "no compound" controls.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the "no compound" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. SRPIN340 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Development of Selective Pyrido[2,3- d]pyrimidin-7(8 H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Guide for Laboratory Professionals
Part 1: Hazard Assessment and Risk Mitigation
Due to the absence of a specific Safety Data Sheet (SDS) for 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, a precautionary approach is paramount. The toxicological properties of this specific compound have not been fully investigated.[1][2] However, based on the parent structure, pyrido[2,3-b]pyrazine, it is prudent to assume the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3] The presence of iodine, a halogen, classifies this compound as a halogenated organic compound, which requires specific disposal considerations to prevent the formation of toxic byproducts during waste treatment.[4]
Inferred Hazard Profile:
| Potential Hazard | Inferred Risk Level | Rationale |
| Skin Irritation | Moderate | The parent compound, pyrido[2,3-b]pyrazine, is a known skin irritant.[3] |
| Eye Irritation | High | The parent compound is known to cause serious eye irritation.[3] |
| Respiratory Irritation | Moderate | Inhalation of dust or aerosols may irritate the respiratory tract.[2][3] |
| Environmental Hazard | Moderate to High | Halogenated compounds can be persistent in the environment and may form hazardous decomposition products. |
Given these potential hazards, adherence to stringent safety protocols is non-negotiable.
Part 2: Personal Protective Equipment (PPE) and Spill Management
1. Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. Before handling this compound in any form (solid or in solution), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or in case of a significant spill risk, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
2. Spill Management:
In the event of a spill, immediate and decisive action is critical to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Small Spills (Liquid Solution):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.
-
Part 3: Step-by-Step Disposal Protocol
The proper disposal of this compound requires meticulous segregation and labeling to ensure it is handled correctly by waste management professionals.[5][6]
Step 1: Waste Identification and Segregation
At the point of generation, identify and segregate all waste containing this compound. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated lab supplies (e.g., weighing paper, gloves, paper towels).
-
Liquid Waste: Solutions containing the compound, and any solvents used for rinsing contaminated glassware.
Crucially, this waste must be collected in a designated "Halogenated Organic Waste" container.[7][8] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[7]
Caption: Waste Segregation Decision Flowchart
Step 2: Container Selection and Labeling
-
Container: Use only chemically compatible and leak-proof containers provided by your institution's EHS department.[9] For liquid waste, ensure the container has a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must also include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
An accurate estimation of the concentration and volume of each component in the container.
-
The date of accumulation.[5]
-
The primary hazards associated with the waste (e.g., "Irritant," "Halogenated Compound").
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[9][10] This area should be under the control of the laboratory personnel generating the waste.
-
Keep waste containers closed at all times, except when adding waste.[7]
-
Ensure that incompatible waste streams are segregated within the SAA to prevent accidental mixing.[10] For example, keep halogenated waste separate from strong acids or bases.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in the SAA for the maximum allowed time (consult your institutional guidelines), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][6]
-
Never dispose of this compound, or any other halogenated organic compound, down the drain.[9] This is a violation of environmental regulations and can harm aquatic life and interfere with wastewater treatment processes.
Caption: Overall Disposal Workflow
Part 4: Conclusion and Best Practices
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. While specific data for this compound is limited, a conservative approach based on its chemical structure provides a robust framework for its safe disposal. By adhering to the principles of hazard assessment, proper PPE usage, diligent segregation, and compliant disposal procedures, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. businesswaste.co.uk [businesswaste.co.uk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. uakron.edu [uakron.edu]
- 9. odu.edu [odu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one: A Risk-Based Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, while a potentially valuable molecule in medicinal chemistry, requires meticulous handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure your safety and the integrity of your research through a deep understanding of the potential hazards and the implementation of robust control measures.
Hazard Analysis: Deconstructing the Risk Profile
-
The Pyridopyrazine Core: This heterocyclic system is a fusion of pyridine and pyrazine rings. Pyridine itself is a flammable, toxic liquid known for its pungent odor and is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also a skin and eye irritant.[1][4] Given these properties, the pyridopyrazine core dictates that the compound should be handled with measures to prevent inhalation of dust or aerosols and to avoid any skin or eye contact.[5][6]
-
The Iodo-Substituent: The presence of iodine on the aromatic ring adds another layer of consideration. Iodine and many organo-iodine compounds can be irritating to the skin, eyes, and respiratory system.[7] Furthermore, disposal of iodinated organic waste requires specific procedures to prevent environmental contamination, as iodine can be toxic to aquatic life.[8][9]
-
Potential as a Potent Pharmaceutical Compound: As a molecule likely synthesized for drug development, this compound must be treated as a potentially potent compound. Active Pharmaceutical Ingredients (APIs), especially in the research phase, can have unknown toxicological profiles and high biological activity at low doses.[10][11] This necessitates a high level of containment to protect operators from exposure.[12][13]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is your primary line of defense and must be based on a conservative assessment of the risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Lab Coat/Body Protection | Respiratory Protection |
| Unpacking/Storage | Double Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | N95 Respirator (if potential for airborne dust) |
| Weighing (Solid) | Double Nitrile Gloves | Chemical Splash Goggles | Disposable Gown over Lab Coat | Certified Chemical Fume Hood or PAPR |
| Solution Handling | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Gown or Apron | Certified Chemical Fume Hood |
Causality Behind PPE Choices:
-
Gloves: Double-gloving with nitrile gloves provides robust protection against dermal absorption. Nitrile is recommended for its resistance to a broad range of chemicals, including heterocyclic compounds like pyridine.[5][6]
-
Eye Protection: Chemical splash goggles are mandatory to prevent contact with powders or solutions.[14] A face shield should be added when handling larger quantities of solutions to protect against splashes.[14]
-
Body Protection: A disposable gown or suit (e.g., Tyvek®) worn over a standard lab coat prevents contamination of personal clothing and reduces the risk of take-home exposure.[13] For potent compounds, full body protection is a best practice.[14]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to airborne particulates.[5][6] For highly potent compounds or in situations where engineering controls are insufficient, a Powered Air-Purifying Respirator (PAPR) may be required to provide a higher assigned protection factor.[10][11]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any damage or leaks within a well-ventilated area.
-
Label: Ensure the container is clearly labeled with the compound name, hazard warnings (irritant, potentially toxic), and date of receipt.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6] The storage location should be clearly designated for potent compounds.
Step 2: Weighing the Solid Compound (in a Chemical Fume Hood)
-
Prepare Workspace: Decontaminate the fume hood surface before and after use. Line the work area with disposable bench paper.
-
Don PPE: Wear the appropriate PPE for handling solids as detailed in the table above.
-
Tare Balance: Place a tared weighing vessel on the analytical balance inside the fume hood.
-
Dispense: Carefully dispense the required amount of the compound using a spatula. Avoid creating dust. Use gentle motions.
-
Seal and Clean: Tightly seal the primary container. Carefully clean the spatula and any contaminated surfaces with a damp wipe before removing them from the fume hood. Dispose of wipes as hazardous waste.
-
Transport: Transport the weighed compound in a sealed, labeled container to the reaction area.
Step 3: Dissolution and Solution Handling
-
Work in Fume Hood: All solution preparation and transfers must occur within a chemical fume hood.[5]
-
Add Solvent: Slowly add the desired solvent to the vessel containing the solid compound to minimize splashing.
-
Ensure Compatibility: Use containers made of compatible materials (e.g., glass or high-density polyethylene).[6]
-
Label Solutions: Immediately label all solutions with the compound name, concentration, solvent, and appropriate hazard warnings.
Caption: High-Level Workflow for Handling the Compound.
Emergency Procedures: Immediate and Corrective Actions
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][5] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]
-
Spills: Evacuate the area. For small spills, use an absorbent material (e.g., sand or vermiculite) to contain the spill.[6] Place the absorbed material into a sealed container for disposal.[6] Report all spills to your facility's safety officer.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of iodinated compounds can pose an environmental hazard.[8] A segregated waste stream is mandatory.
Step 1: Segregation at the Source
-
Solid Waste: All contaminated disposables (gloves, bench paper, weighing papers, wipes) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and labeled hazardous waste container for halogenated organic waste. Do not pour down the drain.[8]
Step 2: Decontamination and Disposal
-
Quenching: For reaction workups, consider quenching any reactive intermediates before disposal.
-
Neutralization (Optional for Aqueous Waste): Some protocols for iodine waste suggest reduction to the less harmful iodide ion using a reducing agent like sodium thiosulfate.[9] This should only be performed if deemed safe and appropriate for the specific waste matrix.
-
Packaging: Ensure all waste containers are tightly sealed, properly labeled, and stored in a designated secondary containment area until collection by certified waste disposal personnel.[7][8]
Caption: Waste Segregation Decision Tree.
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. reddit.com [reddit.com]
- 10. aiha.org [aiha.org]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. 3m.com [3m.com]
- 13. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
